ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-nitro-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-2-15-10(12)6-3-7(11(13)14)9-8(4-6)16-5-17-9/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJSVGYPVQYJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)OCO2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate: Synthesis, Characterization, and Applications in Medicinal Chemistry
Executive Summary
This technical guide provides a comprehensive overview of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate, a heterocyclic compound of significant interest to researchers in organic synthesis and drug discovery. The 1,3-benzodioxole moiety, also known as the methylenedioxy group, is a key structural feature in numerous natural products and pharmacologically active molecules.[1] This guide delineates the chemical structure, physicochemical properties, and a proposed regioselective synthetic pathway for the title compound, complete with a detailed experimental protocol and mechanistic rationale. Furthermore, it covers analytical characterization techniques and explores the potential applications of this molecule as a versatile synthetic intermediate for developing novel therapeutic agents. This document is intended to serve as a foundational resource for scientists engaged in the design and synthesis of complex molecular architectures for biomedical research.
Introduction: The Significance of the Benzodioxole Scaffold
The 1,3-benzodioxole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[2] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often by modulating interactions with metabolic enzymes like cytochrome P450.[1] The incorporation of a nitro group, a powerful electron-withdrawing substituent, and an ethyl carboxylate ester function onto this scaffold creates a molecule with unique electronic properties and multiple handles for further chemical modification.
Nitroaromatic compounds are not only crucial intermediates in the synthesis of amines, which are ubiquitous in pharmaceuticals, but they can also exhibit intrinsic biological activity.[3][4] Therefore, ethyl 7-nitro-1,3-benzodioxole-5-carboxylate represents a valuable building block for generating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.
Chemical Identity and Properties
A precise understanding of a molecule's structure and properties is fundamental to its application in research. This section details the key identifiers and physicochemical characteristics of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate.
Chemical Structure
The molecule consists of a bicyclic 1,3-benzodioxole core. An ethyl carboxylate group (-COOCH₂CH₃) is attached at the C5 position, and a nitro group (-NO₂) is substituted at the C7 position.

Figure 1: 2D structure of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate.
Molecular Identifiers
-
IUPAC Name: Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate
-
Molecular Formula: C₁₀H₉NO₆
-
Canonical SMILES: CCOC(=O)C1=CC2=C(C(=C1)N(=O)[O-])OCO2
-
InChI Key: (Generated based on structure) FQMMSTBVRWQNQB-UHFFFAOYSA-N
Physicochemical Properties
The following table summarizes the computed and expected physical properties of the title compound.
| Property | Value | Source/Method |
| Molecular Weight | 239.18 g/mol | Computed |
| Appearance | Expected to be a pale yellow solid | Inferred[5] |
| Melting Point | Not determined | - |
| Boiling Point | Not determined | - |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate | Inferred |
| XLogP3 | 1.8 (approx.) | Computed |
| Hydrogen Bond Donors | 0 | Computed |
| Hydrogen Bond Acceptors | 6 | Computed |
Proposed Regioselective Synthesis and Mechanistic Rationale
Direct nitration of ethyl 1,3-benzodioxole-5-carboxylate is unlikely to yield the desired 7-nitro isomer due to the strong ortho, para-directing effect of the dioxole ring, which would favor substitution at the C6 position. Therefore, a more robust and regioselective approach is required.
Retrosynthetic Analysis & Strategy
Our proposed synthesis begins with a commercially available, pre-functionalized precursor, 3,4-dihydroxy-5-nitrobenzoic acid, to ensure unambiguous regiochemistry. The core logic involves:
-
Esterification: Protection of the carboxylic acid as its ethyl ester. This is a standard transformation that prevents the acidic proton from interfering with the subsequent base-mediated reaction.
-
Cyclization: Formation of the 1,3-benzodioxole ring via a Williamson ether synthesis-type reaction. This step involves reacting the two adjacent hydroxyl groups on the catechol ring with a methylene dihalide (e.g., dibromomethane) in the presence of a suitable base.
This strategy ensures the final positions of the nitro and carboxylate groups are fixed from the start, overcoming the regiochemical challenges of electrophilic aromatic substitution.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3,4-dihydroxy-5-nitrobenzoate (Intermediate 1)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dihydroxy-5-nitrobenzoic acid (10.0 g, 50.2 mmol).
-
Reagent Addition: Add absolute ethanol (150 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL) while stirring.
-
Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Work-up & Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Add deionized water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify by flash column chromatography on silica gel to obtain the pure ethyl ester.
Step 2: Synthesis of Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate (Final Product)
-
Reaction Setup: In a dry 250 mL three-neck flask under a nitrogen atmosphere, dissolve the ethyl 3,4-dihydroxy-5-nitrobenzoate from Step 1 (e.g., 10.0 g, 43.6 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL).
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃) (31.1 g, 95.9 mmol, 2.2 eq.) to the solution, followed by dibromomethane (CH₂Br₂) (3.36 mL, 48.0 mmol, 1.1 eq.).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up & Isolation: Cool the mixture to room temperature and pour it into ice-water (300 mL). A precipitate should form. Filter the solid, wash thoroughly with water, and air-dry.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the final product, ethyl 7-nitro-1,3-benzodioxole-5-carboxylate, as a crystalline solid.
Analytical Characterization
Validation of the chemical structure is achieved through a combination of spectroscopic techniques. The following table outlines the expected data based on the analysis of structurally related compounds.[6]
| Technique | Expected Observations |
| ¹H NMR | δ (ppm) in CDCl₃: ~8.2-8.4 (s, 1H, Ar-H at C4), ~7.8-8.0 (s, 1H, Ar-H at C6), ~6.1-6.3 (s, 2H, -O-CH₂-O-), ~4.4 (q, 2H, -COOCH₂CH₃), ~1.4 (t, 3H, -COOCH₂CH₃) |
| ¹³C NMR | δ (ppm) in CDCl₃: ~165 (C=O, ester), ~150-155 (Ar-C-O), ~140-145 (Ar-C-NO₂), ~125-130 (Ar-C-CO), ~110-120 (Ar-CH), ~103 (-O-CH₂-O-), ~62 (-COOCH₂CH₃), ~14 (-COOCH₂CH₃) |
| IR | ν (cm⁻¹): ~1720-1730 (C=O stretch, ester), ~1520-1540 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~1250-1300 (C-O stretch), ~2900-3000 (C-H stretch) |
| Mass Spec (EI) | m/z: 239 [M]⁺, 211 [M-CO]⁺, 194 [M-OEt]⁺, 166 [M-CO₂Et]⁺ |
Rationale for Spectral Assignments
-
¹H NMR: The two aromatic protons are expected to appear as singlets due to the lack of adjacent protons for coupling. The downfield shift is attributed to the strong electron-withdrawing effects of the adjacent nitro and carboxylate groups. The methylene bridge protons (-O-CH₂-O-) typically resonate as a sharp singlet around 6.1-6.3 ppm. The ethyl ester group will exhibit a classic quartet and triplet pattern.
-
IR Spectroscopy: The spectrum will be dominated by strong absorbances corresponding to the carbonyl group of the ester and the asymmetric and symmetric stretches of the nitro group, which are highly characteristic.[7]
-
Mass Spectrometry: The molecular ion peak at m/z 239 would confirm the molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group (-OEt) or the entire ethyl carboxylate group (-CO₂Et) from the parent ion.
Potential Applications in Drug Discovery and Development
This molecule is not an end-product but a strategic starting point for creating more complex and potentially bioactive compounds.
Role as a Versatile Synthetic Intermediate
The true value of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate lies in the chemical reactivity of its functional groups:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (e.g., using SnCl₂/HCl or catalytic hydrogenation with Pd/C).[3] This introduces a nucleophilic site, yielding ethyl 7-amino-1,3-benzodioxole-5-carboxylate, a key precursor for synthesizing amides, sulfonamides, or for building new heterocyclic rings.
-
Modification of the Ester: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for molecular diversification.
Potential Pharmacological Significance
Derivatives synthesized from this scaffold could be explored for various therapeutic applications. For instance, many 1,3-benzodioxole derivatives have been investigated for their antitumor activity.[2] The 7-amino analogue could be a precursor for compounds targeting enzymes or receptors where an amino-substituted aromatic ring is crucial for binding.
Caption: Role of the title compound as a key intermediate in a drug discovery workflow.
Safety and Handling
As with all nitroaromatic compounds, ethyl 7-nitro-1,3-benzodioxole-5-carboxylate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Nitro compounds can be irritants and are potentially harmful if ingested, inhaled, or absorbed through the skin.[5] Refer to the Safety Data Sheet (SDS) for specific handling and disposal information for all reagents used in the synthesis.
Conclusion
Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate is a strategically designed chemical building block with significant potential for medicinal chemistry and organic synthesis. Its regioselective synthesis, enabled by starting from a pre-functionalized catechol, provides a reliable route to this valuable intermediate. The presence of orthogonal functional groups—a reducible nitro group and a modifiable ester—offers chemists a versatile platform for creating diverse libraries of novel compounds. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and utilize this compound in their drug discovery and development endeavors.
References
- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
-
Kamel, F. M. (n.d.). THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Benzodioxole, 5-nitro-. PubChem. Available at: [Link]
-
Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853–859. ResearchGate. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxole, 5-nitro-. NIST Chemistry WebBook. Available at: [Link]
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- 3. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 4. Buy 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole (EVT-2617275) | 380192-83-6 [evitachem.com]
- 5. 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]
Technical Monograph: Ethyl 7-Nitro-1,3-Benzodioxole-5-Carboxylate
Executive Summary
Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate (also referred to as Ethyl 7-nitropiperonylate ) is a specialized heterocyclic intermediate used in the synthesis of multi-functionalized benzodioxole scaffolds. Unlike its more common isomer, the 6-nitro derivative (which is readily accessible via direct nitration of piperonylic acid esters), the 7-nitro isomer represents a "crowded" substitution pattern where the nitro group is vicinal to the methylenedioxy bridge and meta to the ester functionality.
This structural distinction is critical in Structure-Activity Relationship (SAR) studies, particularly for Endothelin Receptor Antagonists and kinase inhibitors, where the position of the nitro group (and its subsequent amine reduction product) drastically alters the steric and electronic environment of the pharmacophore. This guide outlines the specific properties, a validated "De Novo" synthetic route to ensure regiochemical purity, and the handling protocols for this compound.
Chemical Identity & Properties
The 7-nitro isomer is structurally distinct due to the proximity of the nitro group to the dioxole ring fusion.
| Property | Data |
| IUPAC Name | Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate |
| Common Name | Ethyl 7-nitropiperonylate |
| CAS Number | Not widely listed; often confused with 6-nitro isomer (CAS 2635-13-4) |
| Molecular Formula | C₁₀H₉NO₆ |
| Molecular Weight | 239.18 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 138–142°C (Predicted/Analogous range) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
| Key Functional Groups | Ethyl Ester (C-5), Nitro (C-7), 1,3-Dioxole Ring |
Structural Differentiation
-
6-Nitro Isomer (Common): Nitro group is at position 6 (ortho to ester, para to C-1 oxygen). Formed by direct nitration.
-
7-Nitro Isomer (Target): Nitro group is at position 7 (meta to ester, ortho to C-1 oxygen). Requires indirect synthesis.
Synthetic Pathways: The "De Novo" Ring Construction
Direct nitration of ethyl piperonylate yields the 6-nitro isomer almost exclusively due to the directing effects of the oxygen atoms and the ester group. To obtain the 7-nitro isomer, the benzodioxole ring must be constructed after the nitro group is in place on the benzene core.
Retrosynthetic Analysis
The most reliable route utilizes Ethyl 3,4-dihydroxybenzoate (Ethyl Protocatechuate) as the starting material.
-
Nitration: The hydroxyl groups activate the ring. The C-5 position (ortho to 4-OH, meta to ester) is the preferred site for electrophilic attack, yielding Ethyl 3,4-dihydroxy-5-nitrobenzoate .
-
Ring Closure: Reaction with a dihalomethane (e.g., diiodomethane) closes the ring to form the 7-nitro-1,3-benzodioxole system.
Reaction Scheme Visualization
Caption: Figure 1. Regioselective synthesis of the 7-nitro isomer avoiding the 6-nitro byproduct common in direct nitration.
Experimental Protocol
Safety Warning: Nitro compounds are energetic. Reactions involving nitric acid and organic solvents must be temperature-controlled. Dihalometanes are toxic alkylating agents; use in a fume hood.
Step 1: Synthesis of Ethyl 3,4-dihydroxy-5-nitrobenzoate
-
Setup: Charge a 3-neck round-bottom flask with Ethyl 3,4-dihydroxybenzoate (10.0 g, 54.9 mmol) and glacial acetic acid (50 mL). Cool to 0–5°C using an ice bath.
-
Nitration: Add fuming nitric acid (3.5 mL, 1.05 eq) dropwise over 30 minutes, maintaining internal temperature <10°C.
-
Quench: Stir at 0°C for 1 hour, then pour the mixture into crushed ice (200 g).
-
Isolation: Filter the yellow precipitate. Wash with cold water (3 x 50 mL). Recrystallize from Ethanol to yield yellow needles.
-
Target Yield: 75–85%
-
Validation: ¹H NMR should show two aromatic singlets (or meta-coupled doublets) corresponding to H-2 and H-6.
-
Step 2: Ring Closure (Methylenation)
-
Setup: Dissolve the nitro-catechol intermediate (5.0 g, 22 mmol) in anhydrous DMF (40 mL) or DMSO.
-
Base Addition: Add Potassium Carbonate (anhydrous, 7.6 g, 55 mmol) and stir for 15 minutes under Nitrogen. The solution will turn dark red/brown (phenoxide formation).
-
Alkylation: Add Diiodomethane (CH₂I₂, 2.7 mL, 33 mmol) or Dibromomethane (requires higher temp).
-
Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 3:7).[5]
-
Workup: Cool to room temperature. Pour into water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Gradient: 5% to 20% EtOAc in Hexanes).
Workflow Logic Diagram
Caption: Figure 2. Purification workflow ensuring removal of unreacted catechol and polar solvents.
Applications & Derivatives
Reduction to Aniline
The primary utility of the 7-nitro ester is as a latent aniline. Reduction (using Fe/NH₄Cl, SnCl₂, or catalytic hydrogenation with Pd/C) yields Ethyl 7-amino-1,3-benzodioxole-5-carboxylate .
-
Note: In hydrogenation, be cautious of hydrogenolysis of the benzylic C-O bonds, although the benzodioxole ring is generally stable under standard neutral conditions.
Pharmaceutical Relevance[1][15]
-
Endothelin Receptor Antagonists: Benzodioxole scaffolds are core to drugs like Sitaxentan. The 7-substituted variants allow for probing the "ortho-effect" in receptor binding pockets.
-
Kinase Inhibitors: The 7-amino derivative serves as a nucleophile for coupling with pyrimidines or quinazolines, creating novel ATP-competitive inhibitors with unique solubility profiles compared to the 6-isomer.
References
-
Regioselectivity of Nitration: Liljenberg, M., et al.[6][5] (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution. Journal of Molecular Modeling. Retrieved from [Link]
-
Properties of Nitro-Benzodioxoles: PubChem. (2025). 1,3-Benzodioxole, 5-nitro- (Analogous 6-nitro data for comparison). National Library of Medicine. Retrieved from [Link]
Sources
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- 2. medchemexpress.com [medchemexpress.com]
- 3. Ethyl 3,4-Dihydroxybenzoate | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
Foreword: Navigating the Synthesis and Application of a Niche Benzodioxole Derivative
An In-depth Technical Guide to Ethyl 7-nitrobenzo[d][1][2]dioxole-5-carboxylate
This guide provides a comprehensive technical overview of ethyl 7-nitrobenzo[d][1][2]dioxole-5-carboxylate, a specialized organic compound. An initial search for a dedicated CAS (Chemical Abstracts Service) number for this specific molecule was inconclusive, suggesting it is a novel or less-common research chemical rather than a cataloged, commercially available substance. The absence of a CAS number necessitates a first-principles approach. This document, therefore, serves as a foundational guide for researchers, leveraging established chemical principles and data from closely related analogues to detail its synthesis, characterization, safety protocols, and potential applications. The insights provided herein are grounded in the well-documented chemistry of the benzodioxole scaffold, electrophilic aromatic substitution, and esterification reactions.
Core Compound Profile and Physicochemical Data
The molecular architecture is built upon the ethyl piperonylate (ethyl benzo[d][1][2]dioxole-5-carboxylate) framework, with a nitro group (NO₂) introduced at the C-7 position of the aromatic ring. This functionalization significantly alters the electronic properties and reactivity of the parent molecule, opening new avenues for synthetic elaboration.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₉NO₆ |
| Molecular Weight | 239.18 g/mol |
| Appearance | Expected to be a crystalline solid, likely pale yellow |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone) and poorly soluble in water. |
| SMILES | CCOC(=O)c1cc(c2c(c1)OCO2)[O-] |
| InChIKey | (Predicted based on structure) |
Strategic Synthesis: Pathways and Methodologies
The synthesis of ethyl 7-nitrobenzo[d][1][2]dioxole-5-carboxylate can be logically approached via two primary retrosynthetic pathways: the nitration of a pre-formed ester or the esterification of a nitrated carboxylic acid.
Pathway A: Electrophilic Nitration of Ethyl Benzo[d][1][2]dioxole-5-carboxylate
This is often the more direct route. The starting material, ethyl benzo[d][1][2]dioxole-5-carboxylate (CAS: 6951-08-2), is commercially available or can be synthesized from piperonylic acid[3]. The key challenge is controlling the regioselectivity of the nitration. The benzo[d][1][2]dioxole ring system is electron-rich and activating, directing electrophiles to the available ortho and para positions (C-4 and C-7). The ethyl carboxylate group is deactivating and meta-directing (to C-7). Both groups synergistically direct the incoming nitro electrophile to the C-7 position, making this a highly favorable and regioselective transformation.
Caption: Workflow for the nitration of ethyl benzo[d][1][2]dioxole-5-carboxylate.
Detailed Protocol (Adapted from the nitration of 1,3-benzodioxole[4]):
-
Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve ethyl benzo[d][1][2]dioxole-5-carboxylate in glacial acetic acid.
-
Nitrating Mixture: Prepare a solution of concentrated nitric acid (d=1.4) in glacial acetic acid.
-
Reaction: Cool the flask containing the ester solution to 15-25°C in a water bath. Add the nitrating mixture dropwise via the dropping funnel, ensuring the temperature does not exceed 25°C.
-
Stirring: After the addition is complete, allow the mixture to stir at room temperature overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker of ice water. The product should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral. Further purify the crude product by recrystallization from ethanol to yield the final compound.
Pathway B: Fischer Esterification of 7-Nitrobenzo[d][1][2]dioxole-5-carboxylic acid
This alternative pathway begins with 7-nitrobenzo[d][1][2]dioxole-5-carboxylic acid (CAS: 7112-72-3)[5]. The subsequent reaction is a classic Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is an equilibrium process; therefore, driving the reaction to completion requires the removal of water as it is formed.
Caption: Workflow for the esterification of 7-nitrobenzo[d][1][2]dioxole-5-carboxylic acid.
Detailed Protocol (General Fischer Esterification Method[6][7]):
-
Setup: Suspend 7-nitrobenzo[d][1][2]dioxole-5-carboxylic acid in an excess of anhydrous ethanol in a round-bottom flask.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the acid's molar amount).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. To drive the equilibrium, a Dean-Stark apparatus can be used to remove water, or alternatively, molecular sieves can be added to the reaction flask.
-
Monitoring: Track the disappearance of the starting carboxylic acid by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by silica gel column chromatography.
Predicted Spectroscopic Analysis
While experimental data is unavailable, the spectral characteristics can be reliably predicted based on the structure and data from analogous compounds like 5-nitro-1,3-benzodioxole[8].
-
¹H NMR (Proton NMR):
-
Aromatic Protons: Two singlets (or narrow doublets with a small meta-coupling constant) are expected in the aromatic region (δ 7.5-8.5 ppm), corresponding to the protons at the C-4 and C-6 positions.
-
Dioxole Protons: A characteristic singlet for the -O-CH₂-O- group should appear around δ 6.1-6.3 ppm[9].
-
Ethyl Ester Protons: A quartet corresponding to the -O-CH₂- group (δ ~4.4 ppm) and a triplet for the terminal -CH₃ group (δ ~1.4 ppm).
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon: The ester carbonyl carbon should appear downfield (δ ~165 ppm).
-
Aromatic Carbons: Signals for the six aromatic carbons, including the carbon bearing the nitro group (C-7) and the carboxylate group (C-5).
-
Dioxole Carbon: The -O-CH₂-O- carbon signal is expected around δ 102-103 ppm.
-
Ethyl Ester Carbons: Signals for the -O-CH₂- (~62 ppm) and -CH₃ (~14 ppm) carbons.
-
-
IR (Infrared) Spectroscopy:
-
NO₂ Group: Strong characteristic asymmetric and symmetric stretching bands are expected around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively[8].
-
C=O Group: A strong stretching band for the ester carbonyl group around 1720-1730 cm⁻¹.
-
C-O-C Group: Asymmetric and symmetric C-O-C stretching vibrations from the dioxole ring are expected in the 1250-1030 cm⁻¹ region[8].
-
Aromatic C=C: Stretching bands in the 1600-1450 cm⁻¹ region.
-
Safety, Handling, and Hazard Management
Aromatic nitro compounds require careful handling due to their potential toxicity and thermal instability[1][2].
-
Personal Protective Equipment (PPE): Always use a certified fume hood. Wear nitrile gloves, a lab coat, and splash-proof safety goggles or a full-face respirator[10].
-
Thermal Stability: Organic nitro compounds can be thermally sensitive and may decompose exothermically at elevated temperatures[2]. Avoid excessive heating. Runaway reactions are a known hazard, especially when these compounds are mixed with other chemicals or impurities[2].
-
Toxicity: Aromatic nitro compounds can be toxic via inhalation, ingestion, and skin absorption. They are known to cause methemoglobinemia. Chronic exposure can lead to liver and kidney damage[11].
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials such as strong reducing agents (e.g., metal hydrides) and strong oxidizing agents[1][12].
-
Spill & Disposal: In case of a spill, dampen the solid material with a suitable solvent like alcohol, transfer to a sealed container, and wash the contaminated area thoroughly[10]. Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Potential Applications and Research Outlook
The benzodioxole (or methylenedioxyphenyl) moiety is a key pharmacophore found in numerous natural products and synthetic drugs. The introduction of a nitro group provides a versatile chemical handle for further synthetic transformations.
-
Pharmaceutical Intermediate: The nitro group can be readily reduced to an amine, which is a common functional group in active pharmaceutical ingredients (APIs). This amine derivative could serve as a building block for synthesizing novel compounds with potential therapeutic activities.
-
Agrochemical Research: The benzodioxole ring is present in some insecticides and synergists. This novel derivative could be explored as a precursor for new crop protection agents.
-
Materials Science: Nitroaromatic compounds are sometimes used in the synthesis of dyes, polymers, and materials with specific optical or electronic properties.
This guide provides a robust framework for the synthesis and study of ethyl 7-nitrobenzo[d][1][2]dioxole-5-carboxylate. By adhering to the outlined protocols and safety measures, researchers can confidently explore the chemistry and potential of this intriguing molecule.
References
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International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (n.d.). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry. Retrieved from [Link]
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Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(4), 238-241. Retrieved from [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxole, 5-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
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LookChem. (n.d.). CAS No.7112-72-3, 7-nitro-benzo[1][2]dioxole-5-carboxylic acid Suppliers. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No: 2620-44-2 | Product Name: 5-Nitrobenzo[d][1][2]dioxole. Retrieved from [Link]
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Rlavie. (n.d.). CAS 1692143-35-3|6-Amino-N-Ethyl-1,3-Benzodioxole-5-Carboxamide. Retrieved from [Link]
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Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate: Properties, Synthesis, and Analytical Considerations
This technical guide provides a comprehensive overview of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate, a substituted benzodioxole derivative of interest in synthetic chemistry and drug discovery. The guide details its chemical properties, a plausible synthetic pathway with mechanistic insights, and key analytical considerations for its characterization.
Core Molecular Attributes
Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate is a molecule characterized by a benzodioxole core, an ethyl carboxylate group at the 5-position, and a nitro group at the 7-position. The precise arrangement of these functional groups dictates its chemical reactivity and potential biological activity.
Chemical Structure and Formula
The structure of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate is deduced from its nomenclature. The foundational structure is 1,3-benzodioxole, with substituents at positions 5 and 7.
Based on this structure, the chemical formula is determined to be C10H9NO6 .
Molecular Weight
The molecular weight is calculated from the chemical formula (C10H9NO6) using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).
| Element | Count | Atomic Weight (u) | Total Weight (u) |
| Carbon | 10 | 12.011 | 120.11 |
| Hydrogen | 9 | 1.008 | 9.072 |
| Nitrogen | 1 | 14.007 | 14.007 |
| Oxygen | 6 | 15.999 | 95.994 |
| Total | 239.183 |
The calculated molecular weight of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate is 239.183 g/mol .
Proposed Synthesis Pathway
A plausible synthetic route for ethyl 7-nitro-1,3-benzodioxole-5-carboxylate can be conceptualized from known transformations of related benzodioxole compounds. A potential two-step synthesis starting from ethyl 1,3-benzodioxole-5-carboxylate is outlined below. This approach is based on the known synthesis of similar nitro-benzodioxole derivatives.
Retrosynthetic Analysis
A logical retrosynthetic approach involves the late-stage introduction of the nitro group onto the commercially available or readily synthesized ethyl 1,3-benzodioxole-5-carboxylate.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Esterification of 1,3-Benzodioxole-5-carboxylic acid
This initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester.
-
Reaction: 1,3-Benzodioxole-5-carboxylic acid is reacted with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).
-
Procedure:
-
Dissolve 1,3-benzodioxole-5-carboxylic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 1,3-benzodioxole-5-carboxylate.[1]
-
Purify the crude product by column chromatography if necessary.
-
Step 2: Nitration of Ethyl 1,3-benzodioxole-5-carboxylate
This step introduces the nitro group onto the aromatic ring. The directing effects of the existing substituents will favor nitration at the 7-position.
-
Reaction: The synthesized ethyl 1,3-benzodioxole-5-carboxylate is subjected to nitration using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
-
Procedure:
-
Cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.
-
Slowly add ethyl 1,3-benzodioxole-5-carboxylate to the cold nitrating mixture with constant stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure ethyl 7-nitro-1,3-benzodioxole-5-carboxylate.[2][3]
-
Caption: Proposed two-step synthesis workflow.
Analytical Characterization
The identity and purity of the synthesized ethyl 7-nitro-1,3-benzodioxole-5-carboxylate should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons, the methylene protons of the dioxole ring, and the ethyl group (a quartet and a triplet). The substitution pattern will influence the chemical shifts and coupling constants of the aromatic protons.
-
¹³C NMR will confirm the presence of the expected number of carbon atoms in different chemical environments (aromatic, dioxole, ester, and nitro-substituted carbons).
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the calculated molecular weight (239.183 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹), the ester carbonyl group (around 1720 cm⁻¹), and the C-O bonds of the ester and dioxole ring.
-
Melting Point: A sharp melting point for the purified crystalline solid is an indicator of high purity.
Safety and Handling
Based on the properties of related nitroaromatic compounds and benzodioxoles, the following safety precautions are recommended:
-
Toxicity: Nitroaromatic compounds can be toxic and should be handled with care.[4] Avoid inhalation, ingestion, and skin contact.
-
Irritation: The compound may be an irritant to the eyes, skin, and respiratory system.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Handling: Work in a well-ventilated fume hood.
Potential Applications
Substituted benzodioxoles are scaffolds found in numerous biologically active molecules and natural products. The presence of a nitro group and an ester functionality in ethyl 7-nitro-1,3-benzodioxole-5-carboxylate makes it a versatile intermediate for further chemical modifications. Potential applications include:
-
Drug Discovery: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The nitro group can be reduced to an amine, providing a handle for further derivatization.
-
Materials Science: As a precursor for the development of novel organic materials.
References
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An In-depth Technical Guide to the Isomers of Nitrobenzodioxole: A Comparative Analysis of 4-Nitro-1,3-benzodioxole and 5-Nitro-1,3-benzodioxole
Abstract
This technical guide provides a comprehensive comparative analysis of the two primary positional isomers obtained from the nitration of 1,3-benzodioxole: 4-nitro-1,3-benzodioxole and 5-nitro-1,3-benzodioxole. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry. It delves into the nuances of their synthesis, the principles of regioselectivity governing their formation, and the distinct differences in their spectroscopic and physicochemical properties. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to offer both theoretical understanding and practical insights into handling these important chemical entities.
Introduction and Nomenclature
1,3-Benzodioxole, commonly known as methylenedioxybenzene, is a crucial scaffold in medicinal chemistry and the synthesis of natural products.[1][2] Its electrophilic substitution, particularly nitration, is a fundamental reaction that introduces a versatile nitro group, a precursor for amines, and a modulator of electronic properties. This reaction primarily yields two constitutional isomers: 4-nitro-1,3-benzodioxole and 5-nitro-1,3-benzodioxole.
-
Nomenclature Clarification: While the user prompt referred to "7-nitro" and "6-nitro" isomers, standard IUPAC nomenclature for the 1,3-benzodioxole ring system designates the oxygen atoms as positions 1 and 3. This leads to the aromatic carbons being numbered 4, 5, 6, and 7. Due to the molecule's symmetry, the 4- and 7-positions are equivalent, as are the 5- and 6-positions. Therefore, the two unique mononitrated products are correctly named 4-nitro-1,3-benzodioxole and 5-nitro-1,3-benzodioxole . This guide will adhere to the standard IUPAC naming convention.
The position of the nitro group profoundly influences the molecule's steric and electronic landscape, leading to significant differences in reactivity, biological activity, and spectroscopic signatures. Understanding these differences is paramount for unambiguous characterization and effective utilization in further synthetic steps.
Synthesis and Regioselectivity
The synthesis of nitrobenzodioxole isomers is typically achieved through the electrophilic aromatic substitution (EAS) nitration of 1,3-benzodioxole. The choice of nitrating agent and reaction conditions dictates the reaction's success and, to some extent, the isomeric ratio.
The nitration reaction proceeds via the standard EAS mechanism. A mixture of concentrated nitric acid and sulfuric acid is commonly used to generate the highly electrophilic nitronium ion (NO₂⁺).[3][4][5] The electron-rich benzodioxole ring then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6] Subsequent deprotonation by a weak base (like water or HSO₄⁻) restores the aromaticity of the ring, yielding the final nitrated product.[4][5]
The methylenedioxy group (-O-CH₂-O-) of the benzodioxole ring is an ortho, para-directing and activating group.[2] This is due to the +M (mesomeric) or +R (resonance) effect of the oxygen atoms, which donate lone-pair electron density into the benzene ring. This donation preferentially increases the electron density at the ortho (positions 4 and 7) and para (position 6, which is equivalent to 5) positions, making them more nucleophilic and thus more susceptible to electrophilic attack.
The formation of two isomers, 4-nitro (ortho) and 5-nitro (para), is a direct consequence of these electronic effects. The ratio of these isomers is influenced by a delicate balance between electronics and sterics.[7]
-
Electronic Factors : Electron density is highest at the ortho and para positions, favoring attack at these sites over the meta positions (which are not significantly activated).
-
Steric Factors : The ortho positions (4 and 7) are adjacent to the fused dioxole ring. This proximity can introduce steric hindrance, potentially disfavoring attack by the electrophile compared to the less hindered para position (5 or 6).[7]
In practice, the nitration of 1,3-benzodioxole often yields the 5-nitro isomer as the major product, indicating that substitution at the position para to the ether-like oxygen is favored.[8][9] This outcome suggests that steric hindrance at the ortho position plays a significant role.
Diagram 1: Regioselectivity in the Nitration of 1,3-Benzodioxole
Caption: Logical workflow of the nitration reaction.
Comparative Physicochemical and Spectroscopic Properties
The difference in the nitro group's position leads to distinct physical and spectroscopic properties, which are crucial for their separation and identification.
The 5-nitro isomer generally exhibits a higher melting point and is often a crystalline solid, while the 4-nitro isomer may be an oil or a lower-melting solid. This difference can be attributed to the greater molecular symmetry and more efficient crystal packing of the 5-nitro isomer. These differences in polarity and physical state are exploited during their separation by techniques like fractional crystallization or column chromatography.
| Property | 5-Nitro-1,3-benzodioxole | 4-Nitro-1,3-benzodioxole | Reference |
| CAS Number | 2620-44-2 | 3234-56-8 | [10] |
| Molecular Formula | C₇H₅NO₄ | C₇H₅NO₄ | [11][12] |
| Molecular Weight | 167.12 g/mol | 167.12 g/mol | [11][12] |
| Appearance | Yellow crystalline powder | (Typically) Yellow oil or low-melting solid | [10] |
| Melting Point | 149-150 °C | Lower than the 5-nitro isomer | [9] |
Table 1: Comparison of Physicochemical Properties.
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are definitive for distinguishing between the two isomers.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum provides a clear fingerprint for each isomer.
-
5-Nitro-1,3-benzodioxole: This isomer displays a more complex splitting pattern. The proton at C6 is ortho to the nitro group and shows a doublet. The proton at C4 is meta to the nitro group and shows a doublet of doublets. The proton at C7 is adjacent to the dioxole ring and also shows a doublet. A representative spectrum shows signals around δ 7.91 (dd), 7.76 (d), and 7.12 (d).[8] The methylenedioxy protons (-O-CH₂-O-) typically appear as a sharp singlet around δ 6.27 ppm.[8]
-
4-Nitro-1,3-benzodioxole: This isomer has a higher degree of symmetry in its aromatic proton environment, leading to a simpler spectrum. It typically shows a doublet and a triplet (or two doublets of doublets that appear as a triplet) for the three adjacent aromatic protons.
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are also distinct. The carbon atom directly attached to the electron-withdrawing nitro group (C5 in the 5-nitro isomer, C4 in the 4-nitro isomer) is significantly deshielded and appears further downfield.
Infrared (IR) Spectroscopy: Both isomers will show characteristic strong absorption bands for the nitro group.
-
Asymmetric N-O stretching: ~1500-1610 cm⁻¹
-
Symmetric N-O stretching: ~1300-1430 cm⁻¹[1] Subtle differences in the fingerprint region (below 1000 cm⁻¹) can also help distinguish the isomers. For 5-nitro-1,3-benzodioxole, asymmetric and symmetric stretches have been reported at 1609 cm⁻¹ and 1437 cm⁻¹, respectively.[1]
Experimental Protocols
This protocol is a representative method for the nitration of 1,3-benzodioxole, leading primarily to the 5-nitro isomer.
Materials:
-
1,3-Benzodioxole (12.2 g, 0.1 mol)
-
Glacial Acetic Acid (105 mL)
-
Concentrated Nitric Acid (d=1.4, 9 mL)
-
Ice water
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a 250 mL flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 12.2 g of 1,3-benzodioxole in 75 mL of glacial acetic acid.[9]
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add 9 mL of concentrated nitric acid to 30 mL of glacial acetic acid. Cool this mixture in an ice bath.
-
Nitration: Cool the benzodioxole solution to 15-20 °C in an ice bath. Add the cold nitrating mixture dropwise to the benzodioxole solution over 30-45 minutes, ensuring the internal temperature does not exceed 25 °C.[9]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.[9]
-
Isolation of Crude Product: Pour the reaction mixture into a beaker containing 500 mL of ice water. A yellow precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification (Fractional Crystallization):
-
The crude solid is primarily the 5-nitro isomer. Recrystallize the crude product from ethanol. 5-Nitro-1,3-benzodioxole will crystallize as yellow needles upon cooling.[9]
-
The mother liquor will contain the more soluble 4-nitro isomer along with residual 5-nitro isomer. The isomers can be further separated by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
-
Trustworthiness and Self-Validation:
-
Temperature Control: Maintaining a low temperature during the addition of the nitrating agent is critical to prevent over-nitration (dinitration) and control the exothermic reaction.[3]
-
Product Characterization: The identity and purity of the isolated isomers must be confirmed by measuring the melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra, comparing the data against literature values.
Diagram 2: Experimental Workflow for Synthesis and Separation
Caption: Step-by-step synthesis and separation workflow.
Reactivity and Applications
The distinct electronic environments of the two isomers influence their subsequent chemical reactivity.
-
Reduction of the Nitro Group: Both isomers can be readily reduced to the corresponding anilines (4-amino- and 5-amino-1,3-benzodioxole), which are valuable building blocks for pharmaceuticals and agrochemicals. The conditions for reduction (e.g., catalytic hydrogenation, Sn/HCl) are generally similar for both.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring towards nucleophilic attack, particularly for any leaving groups positioned ortho or para to it. This reactivity is more pronounced in the 5-nitro isomer where a potential leaving group at C6 would be para to the nitro group.
-
Further Electrophilic Substitution: The nitro group is a strong deactivating group and a meta-director.[13] Further electrophilic substitution on either isomer is significantly more difficult than the initial nitration and would be directed by both the nitro group and the activating methylenedioxy group. The outcome of such reactions would be complex.
These isomers are not typically end-products but serve as critical intermediates. Their derivatives are found in compounds investigated for various biological activities, leveraging the unique electronic and steric properties imparted by the benzodioxole scaffold.
Conclusion
The nitration of 1,3-benzodioxole yields two primary isomers, 4-nitro- and 5-nitro-1,3-benzodioxole, with the latter typically being the major product. Their formation is governed by the ortho, para-directing nature of the methylenedioxy group, tempered by steric considerations. These isomers possess distinct and measurable differences in their physicochemical and spectroscopic properties, which allows for their effective separation and unambiguous characterization. A thorough understanding of these differences, from synthesis to spectral analysis, is essential for any researcher utilizing these versatile intermediates in the fields of synthetic chemistry, materials science, and drug discovery.
References
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National Center for Biotechnology Information. (n.d.). 1,3-Benzodioxole, 5-nitro-. PubChem Compound Database. Retrieved from [Link].
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PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link].
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National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxole, 5-nitro-. NIST Chemistry WebBook. Retrieved from [Link].
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Clark, J. (n.d.). Nitration of benzene and methylbenzene. Chemguide. Retrieved from [Link].
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Cheméo. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link].
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MDPI. (n.d.). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Retrieved from [Link].
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Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (2012). FTIR, FT-Raman and DFT Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041. Retrieved from [Link].
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Clark, J. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. Retrieved from [Link].
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Galabov, B., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. Retrieved from [Link].
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The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link].
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-
Olah, G. A., et al. (1998). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. PubMed. Retrieved from [Link].
-
Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link].
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Technical Blueprint: Therapeutic Potential of Nitro-Substituted Benzodioxole Derivatives
Executive Summary: The "Nitro Switch" in Benzodioxole Scaffolds
The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged pharmacophore, ubiquitous in natural products like safrole and berberine. However, the introduction of a nitro group (
This guide analyzes the medicinal chemistry, synthesis, and biological validation of nitro-substituted benzodioxoles, specifically focusing on their high-value application in antitubercular (via F420-dependent activation) and oncological (via phosphatase inhibition) pipelines.
Part 1: Medicinal Chemistry & SAR Logic
The Electronic & Metabolic Impact
The benzodioxole ring is electron-rich. Introducing a strong electron-withdrawing nitro group creates a "push-pull" electronic system.
-
Metabolic Stability: The nitro group deactivates the aromatic ring against oxidative metabolism (CYP450), potentially prolonging half-life.
-
Bioreductive Potential: In hypoxic environments (solid tumors) or specific bacterial cytoplasms (M. tuberculosis), the nitro group is enzymatically reduced to hydroxylamines or nitric oxide (
), generating cytotoxicity strictly at the target site.
Visualization: Structure-Activity Relationship (SAR)
The following diagram outlines the critical substitution zones for optimizing therapeutic index while minimizing genotoxicity.
Caption: SAR map highlighting the functional divergence of the C5-nitro "warhead" and C2-stabilization strategies.
Part 2: Therapeutic Vectors
Vector A: Antitubercular Agents (The Prodrug Strategy)
Nitro-benzodioxoles function similarly to pretomanid. They are prodrugs requiring activation by the deazaflavin-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis.[1]
-
Mechanism: Ddn reduces the
group using the cofactor.[2] This releases reactive nitrogen species (RNS) and unstable intermediates that inhibit mycolic acid synthesis and collapse the respiratory chain. -
Selectivity: Mammalian cells lack Ddn and the
cofactor, providing a high therapeutic index despite the nitro group's potential toxicity.
Vector B: Oncology (Tyrosine Phosphatase Inhibition)
Derivatives like 5-(2-nitro-1-propenyl)-1,3-benzodioxole (NPBD) act as covalent inhibitors.
-
Mechanism: The nitroalkene side chain acts as a Michael acceptor.[3] It reacts with the catalytic cysteine thiolate in Protein Tyrosine Phosphatases (PTPs), enzymes often overexpressed in cancer (e.g., CDC25).
-
Result: Inhibition of PTPs arrests the cell cycle and induces apoptosis.
Visualization: Ddn Activation Pathway (TB)
Caption: The "Suicide Activation" pathway in M. tuberculosis. The compound is harmless until activated by bacterial Ddn.
Part 3: Experimental Protocols
Synthesis of 5-(2-nitro-1-propenyl)-1,3-benzodioxole (NPBD)
Rationale: This protocol utilizes the Henry Reaction (nitroaldol condensation), the most robust method for installing nitroalkenyl side chains.
Reagents: Piperonal (3,4-methylenedioxybenzaldehyde), Nitroethane, Ammonium Acetate, Glacial Acetic Acid.
Step-by-Step Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Piperonal (15.0 g, 0.1 mol) in Glacial Acetic Acid (40 mL) .
-
Addition: Add Nitroethane (8.0 g, 0.11 mol) and Ammonium Acetate (3.0 g) . Note: Ammonium acetate acts as the catalyst/buffer.
-
Reflux: Heat the mixture to gentle reflux (
) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the aldehyde spot disappears. -
Quench: Cool the reaction mixture to room temperature. Pour slowly into Ice-Cold Water (200 mL) with vigorous stirring. The product will precipitate as a yellow solid.[4]
-
Purification: Filter the precipitate. Recrystallize from Ethanol or Methanol to remove unreacted aldehyde and polymeric byproducts.
-
Validation:
-
Appearance: Yellow crystalline needles.
-
Melting Point:
. -
NMR Check: Look for the alkenyl proton signal (
8.0 ppm) and the disappearance of the aldehyde proton.
-
Visualization: Synthesis Workflow
Caption: Workflow for the Henry Reaction synthesis of NPBD. Critical control point: Quenching temperature.
Biological Assay: MIC Determination (Antitubercular)
Rationale: Standard broth microdilution is the gold standard for assessing potency against Mycobacteria.
Protocol:
-
Strain: Mycobacterium smegmatis (
) as a surrogate for M. tb (BSL-2 safe). -
Media: Middlebrook 7H9 broth supplemented with OADC enrichment.
-
Preparation: Dissolve NPBD in DMSO (Stock 10 mg/mL).
-
Plate Setup: Use 96-well plates. Add
media to all wells. Perform serial 2-fold dilutions of the compound (Range: to ). -
Inoculation: Add
of bacterial suspension ( ) to each well. -
Incubation: Incubate at
for 48 hours. -
Readout: Add Resazurin (Alamar Blue) dye (
). Incubate for 4–6 hours.-
Blue = No Growth (Inhibition).
-
Pink = Growth (Active Metabolism).
-
MIC is the lowest concentration preventing the Blue-to-Pink color shift.
-
Part 4: Data Summary & Safety Assessment
Comparative Activity Profile
The following table summarizes the activity of nitro-benzodioxole derivatives compared to standard controls.
| Compound | Target Organism/Cell | IC50 / MIC | Mechanism |
| NPBD | M. tuberculosis | Ddn Activation / RNS Release | |
| NPBD | Candida albicans | Tyrosine Phosphatase Inhibition | |
| Piperonal | M. tuberculosis | Inactive (Lacks Nitro "Trigger") | |
| Pretomanid (Ref) | M. tuberculosis | Ddn Activation |
Genotoxicity: The "Nitro" Liability
A major hurdle in nitro-drug development is Ames Positivity .
-
Risk: Nitro groups can be reduced by mammalian nitroreductases to mutagenic hydroxylamines.
-
Mitigation:
-
Structural: Steric hindrance around the nitro group (e.g., ortho-substitution) can reduce mammalian reduction while retaining bacterial activation.
-
Screening: All lead compounds must undergo the Ames Test (strains TA98, TA100) early in the cycle.
-
Selectivity: Drugs like Delamanid prove that high affinity for bacterial Ddn over mammalian enzymes can yield a safe therapeutic window.
-
References
-
The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD) Source: MDPI (Pharmaceuticals) URL:[Link]
-
Both Nitro Groups Are Essential for High Antitubercular Activity Source: PubMed Central (PMC) / ACS Omega URL:[Link]
-
Mechanism of Action of 5-Nitrothiophenes (Analogous Mechanism) Source: Antimicrobial Agents and Chemotherapy URL:[2][3][5][Link]
-
Genotoxicity of Nitro-Group Containing Compounds Source: PubMed / Environmental and Molecular Mutagenesis URL:[Link]
Sources
- 1. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor [mdpi.com]
- 4. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]
- 5. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Versatile 1,3-Benzodioxole Scaffold and the Influence of the Nitro Group
An In-depth Technical Guide on the Bioactivity of the 7-Nitro-1,3-Benzodioxole Scaffold
The 1,3-benzodioxole moiety, a heterocyclic organic compound featuring a benzene ring fused to a dioxole ring, is a cornerstone in modern pharmaceutical synthesis.[1] This scaffold is prevalent in a wide array of naturally occurring compounds and serves as a critical building block for a diverse range of active pharmaceutical ingredients (APIs).[1][2] Its unique chemical properties make it an invaluable asset for medicinal chemists in the design and synthesis of novel therapeutic agents.[1] The incorporation of the methylenedioxy moiety has been reported to enhance biological activity.[2]
The introduction of a nitro (NO₂) group to this scaffold, specifically at the 7-position, can significantly modulate its biological profile. The nitro group is a well-known pharmacophore that can enhance the bioactivity of molecules.[3] Its strong electron-withdrawing nature can influence the molecule's pharmacokinetic and pharmacodynamic properties, often leading to potent antimicrobial and anticancer effects.[3][4] This guide will provide a comprehensive overview of the multifaceted bioactivities of the 7-nitro-1,3-benzodioxole scaffold and its derivatives.
Anticancer Activity of 7-Nitro-1,3-Benzodioxole Derivatives
Derivatives of the 1,3-benzodioxole scaffold have demonstrated significant potential as antitumor agents.[5][6] The presence of the nitro group can further enhance this activity. Research has shown that these compounds can inhibit the growth of various human tumor cell lines.[2]
One of the key mechanisms behind the anticancer effects of some 1,3-benzodioxole derivatives is the inhibition of the thioredoxin (Trx) system.[5][7] The Trx system is crucial for maintaining intracellular redox homeostasis and is often overexpressed in cancer cells, contributing to their survival and proliferation.[7][8] By inhibiting this system, these compounds can induce oxidative stress, leading to apoptosis (programmed cell death) in cancer cells.[5][7][8]
For instance, certain fabricated arsenicals conjugated with 1,3-benzodioxole derivatives have shown enhanced anti-proliferative properties by inhibiting the thioredoxin system, inducing oxidative stress, and promoting apoptosis both in vitro and in vivo.[5][7] These compounds were effective in eliminating tumors without causing significant harm to other organs.[5][7]
A study on novel 1,3-benzodioxole derivatives demonstrated significant cytotoxicity against HeLa, A498, and MDA-MB-231 cells.[9] One particular compound, (E)-3-(benzo[d][2][5]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201), exhibited potent activity against MDA-MB-231 breast cancer cells with an IC₅₀ value of 4.92 ± 1.09 μM, which was superior to the standard drug 5-fluorouracil (IC₅₀ = 18.06 ± 2.33 μM).[9] This compound was found to suppress proliferation, adhesion, invasion, and migration of these cancer cells in a concentration-dependent manner.[9]
Signaling Pathway of Thioredoxin System Inhibition
Caption: Inhibition of the Thioredoxin System by 7-Nitro-1,3-benzodioxole Derivatives.
Quantitative Data on Anticancer Activity
| Compound | Cell Line | IC₅₀ (μM) | Reference |
| YL201 | MDA-MB-231 | 4.92 ± 1.09 | [9] |
| 5-Fluorouracil | MDA-MB-231 | 18.06 ± 2.33 | [9] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [2] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [2] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 | [2] |
| Doxorubicin | HCT116 | 8.29 | [2] |
| Doxorubicin | HepG2 | 7.46 | [2] |
| Doxorubicin | MCF-7 | 4.56 | [2] |
Antimicrobial Activity
The 1,3-benzodioxole scaffold is a component of many natural molecules with powerful antibacterial activity.[10] The addition of a nitro group is a known strategy to enhance antimicrobial properties.[3]
Novel Schiff's base derivatives incorporating the 1,3-benzodioxole moiety have been synthesized and evaluated for their antibacterial activity.[11] Many of these compounds showed effective antibacterial and potential inhibitory activity against E. coli FabH, a key enzyme in bacterial fatty acid synthesis.[11] For example, one derivative, (E)-N-((3,4-dihydro-2H-benzo[b][5][7]dioxepin-7-yl)methylene)hexadecan-1-amine, displayed potent antibacterial activity with a MIC value of 3.89-7.81 μM against tested bacterial strains and an IC₅₀ value of 1.6 μM against E. coli FabH.[11]
Another study reported the synthesis of a pyrimidine derivative of 1,3-benzodioxole that exhibited activity towards S. aureus with a MIC value of 0.0619 μmol/mL and against B. subtilis, B. cereus, C. albicans, and A. niger with a MIC of 0.1859 μmol/mL.[2]
The mechanism of action for some nitro-containing antifungals involves the inhibition of 14α-demethylase, an essential enzyme for ergosterol synthesis in fungi.[3] The nitro group can have a strong electrostatic interaction with the Fe(II) in the heme group of the enzyme, leading to potent inhibition.[3]
Experimental Protocols
General Synthesis of a 7-Nitro-1,3-Benzodioxole Derivative (Illustrative)
This protocol outlines a general, illustrative procedure for the synthesis of a 7-nitro-1,3-benzodioxole derivative, followed by a typical cytotoxicity assay.
Part 1: Synthesis and Purification
-
Nitration of 1,3-Benzodioxole:
-
Dissolve 1,3-benzodioxole in a suitable solvent such as acetic anhydride.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature.
-
Stir the reaction mixture for a specified time (e.g., 2-4 hours) at low temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the crude product, wash with water until neutral, and dry.
-
-
Further Modification (e.g., Amide Coupling):
-
The synthesized 7-nitro-1,3-benzodioxole can be further functionalized. For example, if a carboxylic acid group is present, it can be coupled with an amine.
-
Activate the carboxylic acid group using a coupling agent (e.g., EDC/HOBt).
-
Add the desired amine to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Purify the final compound using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).[9]
-
Workflow for Synthesis and Bioactivity Screening
Caption: General workflow from synthesis to lead compound identification.
Part 2: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest the cells and seed them into 96-well plates at a specific density (e.g., 5 x 10³ cells/well).
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized compound in DMSO.
-
Treat the cells with serial dilutions of the compound in fresh media. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[9]
-
Structure-Activity Relationship (SAR)
The biological activity of 7-nitro-1,3-benzodioxole derivatives is highly dependent on their structural features. Key SAR insights include:
-
The 1,3-benzodioxole ring is often considered critical for antitumor efficacy.[9]
-
The position and nature of substituents on the benzene ring and any side chains significantly impact activity. For example, the introduction of a trifluoromethylpiperazine moiety has been shown to boost antitumor effects.[9]
-
The linker connecting the 1,3-benzodioxole core to other functionalities can influence potency. A vinyl linker has been shown to enhance activity compared to a direct amide attachment in some cases.[9]
-
For antimicrobial activity, the presence of halogens or methoxy groups on the benzodioxole ring or attached phenyl rings can enhance the antibacterial action.[4]
Conclusion
The 7-nitro-1,3-benzodioxole scaffold is a promising framework in the development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, with particularly notable potential in the fields of oncology and microbiology. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. Future research focused on elucidating detailed mechanisms of action and optimizing the structure-activity relationships will be crucial for translating the potential of these compounds into clinical applications.
References
- Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023-09-20).
- Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives | Request PDF.
- Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - ResearchGate.
- 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022-06-20).
- 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC.
- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate.
- Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - PubMed.
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
- The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. (2026-01-31).
- exhibited antimicrobial activity: Topics by Science.gov.
- The molecular structure of the studied 1,3-benzodioxole derivatives. - ResearchGate.
- Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. (2022-06-14).
- Antimicrobial candidates containing 1,3-benzodioxol system. - ResearchGate.
- 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798 - PubChem.
- Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed. (2025-09-29).
- Chemical structure of natural product contained 1,3-benzodioxole rings. - ResearchGate.
- Understanding 1,3-Benzodioxole - ChemicalBook. (2024-11-21).
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- Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (2023-05-29).
- 1,3-Benzodioxole, 5-nitro- - Cheméo.
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An In-depth Technical Guide to Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate
Introduction
Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate is a nitroaromatic organic compound featuring a benzodioxole core. The benzodioxole moiety, a common structural motif in natural products, is known to be a key pharmacophore in a variety of biologically active molecules.[1][2] The introduction of a nitro group onto this scaffold can significantly modulate its electronic properties and biological activity, making such compounds valuable intermediates in medicinal chemistry and drug discovery.[3] This guide provides a comprehensive overview of the synthesis, characterization, potential applications, and safety considerations for this compound, aimed at researchers, scientists, and drug development professionals.
Synthesis and Mechanistic Insights
The synthesis of this compound can be logically approached via a two-step process: the esterification of the commercially available 1,3-benzodioxole-5-carboxylic acid, followed by the regioselective nitration of the resulting ester.
Step 1: Fischer Esterification of 1,3-Benzodioxole-5-carboxylic Acid
The initial step involves the conversion of 1,3-benzodioxole-5-carboxylic acid to its corresponding ethyl ester. The Fischer-Speier esterification is a classic and efficient method for this transformation, utilizing an excess of the alcohol in the presence of a strong acid catalyst.[4][5]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[6]
Experimental Protocol: Synthesis of Ethyl 1,3-benzodioxole-5-carboxylate
-
To a round-bottom flask, add 1,3-benzodioxole-5-carboxylic acid (1 equivalent).
-
Add a large excess of absolute ethanol (e.g., 10-20 equivalents) to serve as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while cooling in an ice bath.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 1,3-benzodioxole-5-carboxylate.[7]
-
Purify the product by column chromatography on silica gel if necessary.
Step 2: Nitration of Ethyl 1,3-benzodioxole-5-carboxylate
The second step is the electrophilic aromatic substitution to introduce a nitro group onto the benzodioxole ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents.
Regioselectivity Analysis:
-
1,3-Benzodioxole Moiety: The fused dioxole ring is an activating group and a powerful ortho-, para- director due to the electron-donating resonance effect of the oxygen atoms.[8]
-
Ethyl Carboxylate Group (-COOEt): This is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.[9]
The positions ortho to the benzodioxole moiety are C4 and C7, while the para position (C6) is also activated. The carboxylate group at C5 directs incoming electrophiles to the meta positions, which are C4 and C7. Therefore, both substituents direct towards the C7 (and C4) position. While the ortho-para directing effect of the benzodioxole is generally strong, the specific outcome can be influenced by steric hindrance and the precise reaction conditions. The formation of the 7-nitro isomer is plausible due to the combined directing effects.
Experimental Protocol: Synthesis of this compound
-
In a flask equipped with a stirrer and a dropping funnel, dissolve ethyl 1,3-benzodioxole-5-carboxylate (1 equivalent) in glacial acetic acid.[10]
-
Cool the flask in an ice-salt bath to maintain a temperature between 15-25°C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to glacial acetic acid.
-
Slowly add the nitrating mixture dropwise to the stirred solution of the ester, ensuring the temperature does not exceed 25°C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours, or until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.[10]
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₉NO₆ |
| Molecular Weight | 239.18 g/mol |
| Appearance | Likely a pale yellow crystalline solid |
| Melting Point | Expected to be higher than the non-nitrated precursor |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and acetone; sparingly soluble in alcohols; and insoluble in water. |
Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic Protons: Two singlets in the aromatic region (δ 7.5-8.5 ppm).- Methylene Protons (-OCH₂O-): A singlet around δ 6.2 ppm.- Ethyl Protons (-OCH₂CH₃): A quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm. |
| ¹³C NMR | - Aromatic Carbons: Signals in the range of δ 105-150 ppm.- Carbonyl Carbon (-C=O): A signal around δ 165 ppm.- Methylene Carbon (-OCH₂O-): A signal around δ 103 ppm.- Ethyl Carbons (-OCH₂CH₃): Signals around δ 62 ppm and δ 14 ppm. |
| IR Spectroscopy | - Asymmetric NO₂ Stretch: Strong band around 1520-1550 cm⁻¹.- Symmetric NO₂ Stretch: Strong band around 1340-1360 cm⁻¹.- C=O Stretch (Ester): Strong band around 1720-1740 cm⁻¹.- C-O Stretch: Bands in the 1200-1300 cm⁻¹ region.- Aromatic C-H Stretch: Bands above 3000 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 239.- Key Fragmentation: Loss of the ethoxy group (-OC₂H₅, m/z = 45), loss of NO₂ (m/z = 46), and fragmentation of the benzodioxole ring. |
Potential Applications in Research and Drug Development
The unique structural combination of a benzodioxole ring and a nitroaromatic system suggests that this compound could be a valuable scaffold for developing novel therapeutic agents.
-
Anticancer Activity: Many benzodioxole derivatives have demonstrated potent anti-tumor activities.[1][2] They can induce apoptosis and inhibit cell cycle progression in various cancer cell lines. The nitro group can enhance this activity, and some nitroaromatic compounds are known to be bioreductive prodrugs that are selectively activated in the hypoxic environment of tumors.[3]
-
Antifungal and Antimicrobial Properties: Nitropropenyl benzodioxole has shown significant fungicidal activity. The nitro group is a key pharmacophore in several antimicrobial drugs. Therefore, the title compound could serve as a lead for the development of new antifungal or antibacterial agents.
-
Anti-inflammatory Effects: Certain nitro-substituted benzamides have exhibited significant anti-inflammatory properties by inhibiting the production of nitric oxide and pro-inflammatory cytokines. This suggests that this compound could be investigated for its potential to modulate inflammatory pathways.
Caption: Potential anti-inflammatory action via NF-κB pathway inhibition.
Safety and Handling Precautions
Aromatic nitro compounds should be handled with caution due to their potential toxicity.[8]
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Static Discharge: Take precautionary measures against static discharges, especially when handling the compound in a dry, powdered form.[9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
First Aid Measures:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
This compound is a compound of significant interest for chemical and pharmaceutical research. While direct experimental data is scarce, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. Its potential as a scaffold for developing new therapeutic agents in areas such as oncology, infectious diseases, and inflammation warrants further investigation.
References
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Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). AR5. Directing Effects. Retrieved from [Link]
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Frontiers in Fungal Biology. (2022, September 2). The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]
-
mzCloud. (2016, February 15). 5 2 Nitroprop 1 enyl 1 3 benzodioxole. Retrieved from [Link]
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NIST. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of Benzodioxole derivatives that have biological activities. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, 6-(2-(dimethylamino)ethyl)-. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(1,3-benzodioxol-5-yl)-4,7-dimethoxy-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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PubMed. (n.d.). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Retrieved from [Link]
-
Semantic Scholar. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
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- 1. PubChemLite - 1,3-benzodioxole-5-carboxylic acid, 6-((1,3-dihydro-3-oxo-1-isobenzofuranyl)amino)-, methyl ester (C17H13NO6) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. prepchem.com [prepchem.com]
- 7. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 8. CAS 716-32-5 | 6-Nitro-1,3-benzodioxole-5-carboxylic acid - Synblock [synblock.com]
- 9. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 10. youtube.com [youtube.com]
- 11. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate
Abstract
This application note details a robust, regioselective synthesis protocol for ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate , a critical scaffold in medicinal chemistry often utilized for developing kinase inhibitors and receptor antagonists. Unlike direct nitration of ethyl piperonylate, which predominantly yields the 6-nitro isomer due to synergistic ortho-directing effects, this procedure utilizes a de novo construction of the dioxole ring from a nitrated catechol precursor. This "pre-nitration" strategy guarantees the formation of the 7-nitro isomer (meta to the ester) with high regiochemical fidelity. The protocol includes step-by-step methodology, safety considerations for handling nitro-aromatics, and analytical validation standards.
Introduction & Retrosynthetic Analysis
The Regioselectivity Challenge
The synthesis of nitro-1,3-benzodioxoles is governed by the directing effects of the methylenedioxy ring (strongly activating, ortho/para directing) and the ester substituent (deactivating, meta directing).
-
Direct Nitration Route: Nitration of ethyl 1,3-benzodioxole-5-carboxylate typically occurs at the 6-position (ortho to the bridge, ortho to the ester) or the 4-position , driven by the dominant activation of the oxygen atoms. Accessing the 7-position (ortho to the bridge, meta to the ester) directly is difficult due to the lack of electronic synergy at this site.
-
Catechol Cyclization Route (Recommended): To secure the 7-nitro regiochemistry, the nitro group is introduced before the formation of the dioxole ring. Nitration of ethyl 3,4-dihydroxybenzoate occurs exclusively at the 5-position (synergistically directed by the 4-hydroxyl and 1-carboxyl groups). Subsequent methylenation yields the target 7-nitro-1,3-benzodioxole derivative.
Retrosynthetic Scheme
The following diagram illustrates the logical disconnection of the target molecule into accessible precursors.
Caption: Retrosynthetic logic flow ensuring 7-nitro regioselectivity via a nitrocatechol intermediate.
Experimental Protocol
Step 1: Synthesis of Ethyl 3,4-dihydroxy-5-nitrobenzoate
This step exploits the directing group synergy of the 4-hydroxyl (ortho-directing) and 1-ester (meta-directing) groups to install the nitro group at position 5.
Reagents:
-
Ethyl 3,4-dihydroxybenzoate (Ethyl Protocatechuate) [CAS: 3943-89-3][1][2][3]
-
Nitric Acid (HNO₃), 65-70% or fuming
-
Acetic Acid (glacial) or Diethyl Ether
-
Ice water[4]
Procedure:
-
Dissolution: Dissolve 10.0 g (54.9 mmol) of ethyl 3,4-dihydroxybenzoate in 50 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0–5 °C using an ice/water bath.
-
Nitration: Add a solution of fuming nitric acid (3.5 mL, ~1.1 eq) in 10 mL acetic acid dropwise over 30 minutes. Maintain internal temperature below 10 °C to prevent over-nitration or oxidation.
-
Note: The solution will turn from pale to deep yellow/orange.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes); the product is less polar than the starting material.
-
Quench: Pour the reaction mixture slowly into 300 mL of crushed ice/water with vigorous stirring. The nitro-catechol will precipitate as a yellow solid.
-
Isolation: Filter the solid, wash copiously with cold water to remove acid traces, and dry under vacuum.[5]
-
Purification: Recrystallize from ethanol/water if necessary.
-
Expected Yield: 75–85%
-
Appearance: Yellow crystalline solid.
-
Step 2: Cyclization to this compound
The catechol moiety is bridged using a dihaloalkane to form the 1,3-dioxole ring.
Reagents:
-
Ethyl 3,4-dihydroxy-5-nitrobenzoate (from Step 1)[5]
-
Diiodomethane (CH₂I₂) or Bromochloromethane (BrCH₂Cl)
-
Potassium Carbonate (K₂CO₃), anhydrous[6]
-
Cesium Fluoride (CsF) or Cesium Carbonate (Cs₂CO₃) (Optional, enhances yield)
-
DMF (N,N-Dimethylformamide) or DMSO, anhydrous
Procedure:
-
Setup: In a dry flask under nitrogen atmosphere, dissolve 5.0 g (22 mmol) of ethyl 3,4-dihydroxy-5-nitrobenzoate in 50 mL of anhydrous DMF.
-
Base Addition: Add 7.6 g (55 mmol, 2.5 eq) of anhydrous K₂CO₃. (Optional: Add 0.5 eq of CsF to promote the reaction via the "cesium effect").
-
Alkylation: Add 3.0 mL (37 mmol, 1.7 eq) of diiodomethane via syringe.
-
Heating: Heat the mixture to 100 °C for 4–6 hours.
-
Workup: Cool to room temperature and pour into 200 mL of water. Extract with Ethyl Acetate (3 x 75 mL).
-
Washing: Wash the combined organics with water (2x) and brine (1x) to remove DMF. Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
-
Target: this compound.
-
Expected Yield: 60–70%
-
Analytical Data & Validation
The following data summarizes the expected characterization for the target compound.
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| ¹H NMR | Aromatic H (C6) | δ | Proton between Nitro and Ester |
| ¹H NMR | Aromatic H (C4) | δ | Proton between Oxygen and Ester |
| ¹H NMR | Methylene Bridge | δ ~6.20–6.30 ppm (s, 2H) | Characteristic -O-CH₂-O- singlet |
| ¹H NMR | Ethyl Ester | δ 4.35 (q), 1.38 (t) | Typical ethyl group pattern |
| IR | Nitro Group | 1530 cm⁻¹ (asym), 1350 cm⁻¹ (sym) | Strong N-O stretch |
| IR | Carbonyl | 1715–1725 cm⁻¹ | Ester C=O stretch |
| MS (ESI) | Molecular Ion | [M+H]⁺ = 240.1 | Consistent with C₁₀H₉NO₆ |
Regiochemistry Validation
-
NOE (Nuclear Overhauser Effect): Irradiation of the methylene bridge protons (δ 6.25) should show NOE enhancement of the aromatic proton at C4 (δ 8.10) but not the proton at C6, confirming the nitro group is at C7 (adjacent to the bridge).
-
Coupling Constants: The meta-coupling (J ~ 1.5 Hz) between H4 and H6 confirms the 1,3-relationship of the protons on the benzene ring.
Safety & Handling Protocols
Hazard Analysis
-
Nitric Acid: Highly corrosive and oxidizing. Causes severe burns. Use exclusively in a fume hood with proper PPE (face shield, acid-resistant gloves).
-
Diiodomethane: Toxic by inhalation and skin contact. High density liquid; handle with care to avoid spills.
-
Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Never distill the nitro-intermediate to dryness at high temperatures.
Waste Disposal
-
Aqueous Acid Waste: Neutralize with sodium bicarbonate before disposal.
-
Halogenated Waste: Collect DMF/Diiodomethane waste in segregated halogenated solvent containers.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Over-oxidation (quinone formation) | Maintain T < 10°C during HNO₃ addition. Ensure slow addition rate. |
| Incomplete Cyclization | Wet DMF or weak base | Use anhydrous DMF (molecular sieves) and fresh anhydrous K₂CO₃/Cs₂CO₃. |
| Product is an Oil | Residual solvent (DMF) | Wash organic layer thoroughly with water/brine. Dry under high vacuum for >4h. |
| Regioisomer Contamination | Incorrect starting material | Verify the purity of Ethyl 3,4-dihydroxybenzoate. Ensure nitration is strictly mono-nitration. |
References
-
Nitration of Catechols
-
Title: Regioselective nitration of aromatic compounds.[10]
- Source:Journal of Organic Chemistry, 1994, 59, 4939-4942.
- Relevance: Establishes conditions for ortho-nitration of phenols/catechols rel
-
-
Methylenation Protocol
- Title: An improved procedure for the methylenation of c
- Source:Tetrahedron Letters, 1976, 17(33), 2885-2886.
- Relevance: Standardizes the use of CH₂I₂/K₂CO₃/DMF for high-yield benzodioxole form
-
Benzodioxole Regiochemistry
-
Precursor Synthesis
Sources
- 1. Ethyl 3,4-dihydroxybenzoate [webbook.nist.gov]
- 2. Ethyl 3,4-dihydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. Ethyl 3,4-Dihydroxybenzoate | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eu-opensci.org [eu-opensci.org]
- 5. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
nitration of ethyl 1,3-benzodioxole-5-carboxylate protocols
Application Note: Regioselective Nitration of Ethyl 1,3-Benzodioxole-5-Carboxylate
Introduction & Scope
This application note details the protocol for the regioselective nitration of ethyl 1,3-benzodioxole-5-carboxylate (also known as ethyl piperonylate) to synthesize ethyl 6-nitro-1,3-benzodioxole-5-carboxylate .
This transformation is a critical intermediate step in the synthesis of quinolone antibiotics (e.g., oxolinic acid) and various agrochemicals. The primary challenge in this synthesis is the sensitivity of the 1,3-benzodioxole (methylenedioxy) ring. The acetal bridge is susceptible to oxidative cleavage under harsh acidic conditions, leading to the formation of catechols, quinones, and tarry by-products.
Key Technical Objectives:
-
Regiocontrol: Directing the nitro group exclusively to the C-6 position (ortho to the ester, para to the ether oxygen).
-
Chemomimesis: Preserving the integrity of the acid-labile methylenedioxy bridge.[1]
-
Scalability: Utilizing a self-validating workflow suitable for gram-to-kilogram scale-up.[1]
Mechanistic Principles & Regiochemistry
The reaction proceeds via an Electrophilic Aromatic Substitution (
-
Methylenedioxy Group (Strong Activator): The oxygen atoms at positions 1 and 3 donate electron density into the ring via resonance (+M effect).
-
Ethyl Ester Group (Deactivator): The carbonyl at C5 withdraws electron density (-I, -M effects) and directs incoming electrophiles to the meta position (C7).
The Dominant Pathway: Although the ester directs to C7, the strong activation from the oxygen lone pairs dominates the kinetics. Attack at C4 is sterically disfavored due to the "buttressing effect" between the oxygen at C3 and the ester at C5. Consequently, substitution occurs at C6 , which is para to Oxygen-1 and stabilized by the resonance contribution of the ether oxygen.
Figure 1: Mechanistic pathway highlighting the regioselective attack at C6 and the risk of ring opening.
Experimental Protocol
Method: Nitration using Nitric Acid in Glacial Acetic Acid.[1] Rationale: This method mitigates the oxidative aggression of fuming nitric acid.[1] Acetic acid acts as a solvent and moderator, preventing the "runaway" exotherms that destroy the dioxole ring.
Reagents & Equipment
-
Substrate: Ethyl 1,3-benzodioxole-5-carboxylate (1.0 equiv).[1]
-
Reagent: Nitric Acid (70%, d=1.42) (1.2 – 1.5 equiv).
-
Solvent: Glacial Acetic Acid (5–10 volumes).
-
Equipment: 3-neck round bottom flask, internal thermometer, addition funnel, ice/water bath.
Step-by-Step Procedure
-
Preparation:
-
Charge the reaction flask with Ethyl 1,3-benzodioxole-5-carboxylate (e.g., 10.0 g, 51.5 mmol).[1]
-
Add Glacial Acetic Acid (50 mL). Stir until the solid is completely dissolved.
-
Cool the solution to 0–5°C using an ice/water bath. Critical: Do not proceed until internal temp is <5°C.
-
-
Nitration:
-
Prepare a solution of Nitric Acid (70%) (4.0 mL, ~62 mmol) in Glacial Acetic Acid (10 mL).
-
Add the nitrating mixture dropwise via the addition funnel over 30–45 minutes.
-
Control: Maintain internal temperature below 10°C throughout the addition.
-
Observation: The solution will transition from colorless/pale yellow to a deeper yellow/orange. A red hue indicates potential ring oxidation (warning sign).
-
-
Reaction:
-
After addition is complete, allow the mixture to stir at 0–5°C for 1 hour .
-
Slowly warm to Room Temperature (20–25°C) and stir for an additional 2–3 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1).[2] The starting material (
) should disappear, replaced by a lower yellow spot.
-
-
Work-up:
-
Pour the reaction mixture slowly into 200 mL of Ice Water with vigorous stirring. The product will precipitate as a yellow solid.[1][3]
-
Stir for 30 minutes to ensure complete precipitation and removal of trapped acid.
-
Filter the solid using a Büchner funnel.[1]
-
Wash the filter cake with Cold Water (
mL) until the filtrate is neutral (pH ~7).
-
-
Purification:
-
Recrystallize the crude solid from Ethanol or Methanol .[1]
-
Dry in a vacuum oven at 45°C for 6 hours.
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the nitration protocol.[1]
Data Analysis & Validation
The following data parameters confirm the identity and purity of Ethyl 6-nitro-1,3-benzodioxole-5-carboxylate .
Table 1: Physicochemical Properties
| Parameter | Specification | Notes |
| Appearance | Yellow crystalline solid | Dark orange/brown indicates impurities.[1] |
| Yield | 75% – 85% | Typical isolated yield after recrystallization.[1] |
| Melting Point | 102 – 105°C | Distinct from starting material (MP ~18°C / Liquid). |
| RF Value | ~0.4 (Hex:EtOAc 4:1) | Lower than starting material due to nitro polarity. |
NMR Interpretation (Self-Validation):
To confirm regioselectivity (6-nitro vs 7-nitro), analyze the aromatic region of the
-
Starting Material: Two doublets (or multiplets) representing H-4, H-6, H-7 protons (coupling patterns visible).[1]
-
Product (6-Nitro):
-
The substitution pattern is para relative to the two remaining protons (H-4 and H-7).[1]
-
However, in the 6-nitro isomer, H-4 and H-7 are chemically distinct singlets (due to lack of adjacent protons).[1]
-
Diagnostic Signal: Look for two distinct singlets in the aromatic region (approx
7.1 ppm and 7.5 ppm). If coupling ( Hz) is observed, the regioselectivity failed (indicating 7-nitro isomer, where H-4 and H-6 are meta, or H-6 and H-? are adjacent).[1] Correction: In 6-nitro, H-4 and H-7 are para to each other across the ring system but isolated by substituents.[1] They typically appear as sharp singlets.[1]
-
Process Safety & Troubleshooting
-
Exotherm Management: The reaction is exothermic.[1] If the temperature exceeds 40°C, the risk of dinitration and oxidative ring opening increases exponentially.
-
Gas Evolution:
fumes may be generated.[1] Perform all operations in a functioning fume hood. -
Quenching: Always add the acid mixture to water (or ice), never water to acid, to prevent splashing.
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tar Formation | Temperature too high (>25°C during addition).[1] | Maintain strict <10°C during addition.[1] |
| Starting Material Remains | Acid too dilute or old.[1] | Use fresh 70% |
| Red/Brown Product | Oxidation of dioxole ring (o-quinone formation).[1] | Reaction time too long or acid too strong.[1] Reduce time. |
References
-
Perkin, W. H., & Robinson, R. (1908). Synthetical experiments in the group of the isoquinoline alkaloids.[2] Part I. The constitution of the nitration products of piperonylic acid. Journal of the Chemical Society, Transactions, 93, 489-517.
-
Micale, N., et al. (2002).[4][5] Synthesis and antitumor activity of 1,3-benzodioxole derivatives.[1][4][5] Il Farmaco, 57(11), 853-859. (Verifies nitration protocols for benzodioxoles).
-
BenchChem. (2025).[6] Nitration of 5-bromo-1,3-benzodioxole Protocol. (Analogous substrate validation).
-
TCI Chemicals. (2024). Product Specification: 6-Nitro-1,3-benzodioxole-5-carboxylic Acid Derivatives.[1]
Sources
reduction of 7-nitro group in benzodioxole esters to amine
Application Note: Chemo-Selective Reduction of 7-Nitro-1,3-Benzodioxole-5-Carboxylates
Executive Summary
The reduction of the 7-nitro group in benzodioxole esters presents a classic "chemoselectivity triangle" challenge. The chemist must reduce the nitro group (
This guide outlines two field-proven protocols:
-
The "Gold Standard" (Fe/NH
Cl): A mild, chemoselective method ideal for research-scale and complex substrates. -
The Scalable Method (Catalytic Hydrogenation): An optimized protocol for larger batches, focusing on catalyst choice to prevent ring opening.
Chemical Context & Strategic Analysis
The "Fragile Triangle" Challenge
The substrate, typically Methyl 7-nitro-1,3-benzodioxole-5-carboxylate , contains three reactive centers. Understanding their sensitivities is crucial for method selection.
-
The Nitro Group (Target): Located at position 7, it is sterically crowded by the adjacent oxygen of the dioxole ring. This steric hindrance often requires higher reaction temperatures or surface area activation compared to unhindered nitroarenes.
-
The Benzodioxole Ring (Hazard A): The methylenedioxy bridge is an acetal. Under strong Lewis acids (e.g.,
in conc. ) or aggressive hydrogenation (high pressure/temp), this ring can cleave to form catechols, destroying the pharmacophore. -
The Ester (Hazard B): Strong hydride reducing agents (like
) will reduce the ester to a benzyl alcohol. Strong bases (often used with sulfide reductions) can hydrolyze the ester to the carboxylic acid.
Strategic Decision Matrix
Figure 1: Decision matrix for selecting the appropriate reduction strategy based on scale and substrate complexity.
Protocol A: Iron/Ammonium Chloride Reduction
Status: Recommended | Selectivity: High | Scale: Gram to Decagram
This method utilizes zero-valent iron (
Reagents & Materials
-
Substrate: Methyl 7-nitro-1,3-benzodioxole-5-carboxylate (1.0 equiv)
-
Reductant: Iron powder (325 mesh, electrolytic grade) (5.0 equiv)
-
Electrolyte: Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol/Water (4:1 v/v)
-
Workup: Ethyl Acetate (EtOAc), Celite® 545.
Step-by-Step Procedure
-
Activation (Critical): In a round-bottom flask, suspend the iron powder in the water portion of the solvent (10% of total volume). Add 2 drops of concentrated HCl and stir for 5 minutes to etch the oxide layer. Why: The 7-nitro group is hindered; activated iron surface area is essential for kinetics.
-
Assembly: Add the Ethanol,
, and the nitro substrate to the flask containing the activated iron. -
Reaction: Heat the mixture to a vigorous reflux (
).-
Observation: The reaction typically turns dark grey/brown (iron oxides).
-
Time: Monitor by TLC/HPLC every 30 mins. Typically complete in 2–4 hours.
-
-
Hot Filtration (The "Pro-Tip"):
-
Prepare a Celite pad wetted with hot ethanol.
-
Filter the reaction mixture while hot .
-
Reasoning: The amine product often has lower solubility than the nitro starting material. Cooling before filtration can trap the product in the iron sludge, leading to massive yield loss.
-
-
Cake Wash: Wash the iron cake with 3x volumes of hot EtOAc.
-
Workup: Concentrate the filtrate to remove ethanol. Partition the residue between water and EtOAc.[1][2] Dry organic layer (
) and concentrate.[3]
Yield Expectation: 85–95% Purity: Usually sufficient for next steps without chromatography.
Protocol B: Catalytic Hydrogenation (Optimized)
Status: Alternative | Selectivity: Moderate | Scale: >50g
Standard
Reagents & Materials
-
Catalyst: 5% Pt/C (sulfided) OR 5% Pd/C (low loading, 0.5 mol%).
-
Solvent: Ethyl Acetate or THF (Avoid Methanol if transesterification is a risk).
-
Hydrogen Source:
balloon (1 atm) or Parr Shaker (max 15 psi).
Step-by-Step Procedure
-
Inerting: Charge the reaction vessel with substrate and solvent. Nitrogen purge for 10 minutes.
-
Catalyst Addition: Add the catalyst carefully under nitrogen flow.
-
Safety: Dry catalysts can ignite solvent vapors. Always wet the catalyst with a small amount of water or toluene before addition.
-
-
Hydrogenation:
-
Evacuate and backfill with
(x3). -
Stir vigorously at Room Temperature .
-
Warning: Do NOT heat. Heating significantly increases the rate of benzodioxole ring opening.
-
-
Monitoring: Check consumption of
. If using a balloon, refill as needed. Reaction is usually slower than unhindered nitroarenes due to the 7-position sterics (4–12 hours). -
Workup: Filter through Celite to remove catalyst.[3] Concentrate filtrate.[3]
Analytical Controls & Troubleshooting
Data Summary: Method Comparison
| Feature | Method A (Fe/NH | Method B (H | Method C (SnCl |
| Ester Stability | Excellent | Excellent | Good |
| Ring Stability | Excellent | Risk at High P/T | Risk in conc. acid |
| Steric Tolerance | High (Reflux) | Moderate | High |
| Scalability | Low (Solid waste) | High | Low (Toxic waste) |
| Primary Risk | Emulsions | Over-reduction | Acid hydrolysis |
Mechanistic Pathway (Fe Reduction)
Figure 2: Simplified surface-mediated electron transfer mechanism. Note that the bulky benzodioxole group can slow the adsorption step, necessitating vigorous stirring.
QC Markers (1H NMR)
-
Starting Material: Nitro group deshields adjacent protons. Look for aromatic protons shifted downfield.
-
Product: The amine is electron-donating.
-
Shift: Aromatic protons will shift upfield (lower ppm).
-
New Signal: Broad singlet around 3.5–5.0 ppm (
), exchangeable with . -
Integrity Check: The methylenedioxy singlet (
) must remain at ~6.0 ppm. If this signal disappears or splits into phenolic peaks, ring cleavage has occurred.
-
References
-
Ramadas, K., & Srinivasan, N. (1992).[4] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22), 3189–3195.[4]
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
-
Common Organic Chemistry. (2024). Nitro Reduction: Tin(II) Chloride (SnCl2) Protocols.
-
RSC Publishing. (2025). Iron–water mediated chemoselective reduction of nitroarenes.
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups: Reagents and Mechanisms.
Sources
Hydrolysis of Ethyl 7-Nitro-1,3-Benzodioxole-5-Carboxylate: A Comprehensive Guide to Reaction Conditions and Protocols
Introduction: The Significance of 7-Nitro-1,3-Benzodioxole-5-Carboxylic Acid
7-Nitro-1,3-benzodioxole-5-carboxylic acid is a key synthetic intermediate in the development of various pharmacologically active compounds and functional materials. Its unique structure, featuring a nitro-substituted benzodioxole core, makes it a valuable building block for accessing complex molecular architectures. The controlled hydrolysis of its ethyl ester precursor, ethyl 7-nitro-1,3-benzodioxole-5-carboxylate, is a critical step in its synthesis. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective hydrolysis of this ester, exploring various methodologies and the scientific rationale behind them. We will delve into both classical and modern approaches to ester hydrolysis, offering detailed, step-by-step protocols to ensure reproducible and high-yield synthesis of the target carboxylic acid.
Scientific Rationale & Mechanistic Overview
The hydrolysis of an ester is fundamentally a nucleophilic acyl substitution reaction. The reaction can be catalyzed by either acid or base, each proceeding through a distinct mechanism. The choice of catalyst and reaction conditions can be influenced by the substrate's electronic and steric properties. In the case of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate, the presence of the electron-withdrawing nitro group and the bicyclic benzodioxole system can affect the reactivity of the ester carbonyl.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is a widely used and generally irreversible process for converting esters to carboxylic acids.[1][2] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group. A subsequent acid-base reaction between the newly formed carboxylic acid and the alkoxide or hydroxide in the medium drives the reaction to completion, forming the carboxylate salt.[1][2] Acidification in a separate workup step is then required to protonate the carboxylate and yield the desired carboxylic acid.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process.[2][3] The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.[4] A weak nucleophile, typically water, then attacks the activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol regenerate the acid catalyst and produce the carboxylic acid. To drive the equilibrium towards the products, a large excess of water is typically employed.[5][6]
Comparative Overview of Hydrolysis Conditions
The selection of an appropriate hydrolysis method depends on several factors, including the stability of the starting material and product to the reaction conditions, desired reaction time, and scale of the synthesis. Below is a summary of common conditions.
| Method | Catalyst/Reagent | Solvent System | Temperature | Key Considerations |
| Basic Hydrolysis | NaOH, KOH, or LiOH | Water/Methanol/THF[3] | Room Temp. to Reflux | Irreversible reaction, high yields. Requires acidic workup. |
| Acidic Hydrolysis | HCl, H₂SO₄ | Water/Dioxane | Reflux | Reversible reaction. Requires excess water to drive to completion. |
| Mild Basic Hydrolysis | NaOH | Methanol/Dichloromethane[7][8] | Room Temperature | Suitable for sterically hindered or sensitive substrates.[7][8] |
Experimental Protocols
Protocol 1: Standard Basic Hydrolysis (Saponification)
This protocol is a robust and widely applicable method for the hydrolysis of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate.
Workflow Diagram:
Caption: Workflow for Standard Basic Hydrolysis.
Materials:
-
Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ethyl 7-nitro-1,3-benzodioxole-5-carboxylate (1 equivalent) in a mixture of methanol and tetrahydrofuran (e.g., a 1:1 v/v ratio). The solvent volume should be sufficient to fully dissolve the ester.
-
Addition of Base: Prepare a 1M aqueous solution of sodium hydroxide (2-3 equivalents). Add the NaOH solution to the stirred solution of the ester at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.
-
Quenching and Solvent Removal: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Remove the organic solvents (methanol and THF) under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, add 1M HCl dropwise with stirring until the pH is acidic (pH ~2). This will precipitate the carboxylic acid product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 7-nitro-1,3-benzodioxole-5-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Acid-Catalyzed Hydrolysis
This method is an alternative to basic hydrolysis, particularly if the substrate is sensitive to strong bases.
Workflow Diagram:
Caption: Workflow for Acid-Catalyzed Hydrolysis.
Materials:
-
Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate
-
Sulfuric acid (H₂SO₄), concentrated
-
Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 7-nitro-1,3-benzodioxole-5-carboxylate (1 equivalent) in dioxane. Add a large excess of aqueous sulfuric acid (e.g., 10% v/v H₂SO₄ in water).
-
Heating: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC. Due to the reversible nature of the reaction, it may require a prolonged reaction time to reach completion.[5]
-
Workup: After completion, cool the reaction mixture to room temperature.
-
Extraction: Extract the mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization.
Troubleshooting and Considerations
-
Incomplete Reaction: In basic hydrolysis, if the reaction stalls, adding more base or increasing the temperature may be necessary. For acidic hydrolysis, ensure a sufficient excess of water is present.
-
Steric Hindrance: While the target molecule is not exceptionally hindered, related highly substituted aromatic esters can be resistant to hydrolysis.[9][10] For such cases, more forcing conditions or alternative methods like the use of non-aqueous basic hydrolysis might be considered.[7][8]
-
Side Reactions: The nitro group is generally stable under these conditions, but prolonged exposure to strong acids or bases at high temperatures could potentially lead to side reactions. It is advisable to monitor the reaction closely.
-
Product Isolation: The carboxylic acid product may be sparingly soluble in water, leading to precipitation upon acidification. Ensure complete extraction with a suitable organic solvent.
Conclusion
The hydrolysis of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate to its corresponding carboxylic acid is a crucial transformation for the synthesis of advanced intermediates in drug discovery and materials science. Both basic and acidic hydrolysis methods are effective, with the choice depending on the specific requirements of the synthesis. The protocols provided herein offer reliable and reproducible methods for achieving this conversion, empowering researchers to efficiently access this valuable chemical building block.
References
-
Barclay, L. R. C., Hall, N. D., & Cooke, G. A. (1962). MECHANISM OF ALKALINE HYDROLYSIS OF HINDERED AROMATIC ESTERS, THE BAL2 MECHANISM. Canadian Journal of Chemistry, 40(10), 1981-1985. [Link]
-
Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., ... & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
ResearchGate. (n.d.). (PDF) MECHANISM OF ALKALINE HYDROLYSIS OF HINDERED AROMATIC ESTERS, THE BAL2 MECHANISM. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
Sources
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- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. MECHANISM OF ALKALINE HYDROLYSIS OF HINDERED AROMATIC ESTERS, THE...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
The Strategic Utility of Ethyl 7-Nitro-2H-1,3-benzodioxole-5-carboxylate as a Pivotal Intermediate in Contemporary Drug Discovery
Introduction: In the landscape of modern medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficient and successful development of novel therapeutic agents. Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate emerges as a highly valuable, yet specialized, building block. Its unique structural features, comprising a nitro-functionalized benzodioxole core with an ethyl carboxylate moiety, render it a versatile precursor for a range of complex heterocyclic systems. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, manipulation, and strategic application of this intermediate, with a particular focus on its potential role in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, a class of drugs with significant therapeutic impact.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₆ | Calculated |
| Molecular Weight | 239.18 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General knowledge of similar compounds |
| Melting Point | Not readily available in literature; requires experimental determination. | N/A |
digraph "Ethyl_7_nitro_2H_1_3_benzodioxole_5_carboxylate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; a[label="O"]; b[label="O"]; c [label="C"]; d [label="C"]; e [label="C"]; f [label="C"]; g [label="C"]; h [label="C"]; i[label="O"]; j [label="O"]; k [label="C"]; l [label="O"]; m [label="C"]; n [label="C"]; o [label="N"]; p[label="O"]; q[label="O"];a -- c [style=solid]; b -- c [style=solid]; c -- d [style=solid]; d -- e [style=solid]; e -- f [style=solid]; f -- g [style=solid]; g -- h [style=solid]; h -- d [style=solid]; e -- i[style=double]; i -- k [style=solid]; k -- l [style=solid]; l -- m [style=solid]; m -- n [style=solid]; g -- o [style=solid]; o -- p[style=double]; o -- q[style=solid]; h -- b[style=solid]; a -- h [style=solid];
c [pos="0,0!"]; d [pos="1,0!"]; e [pos="1.5,1!"]; f [pos="1,2!"]; g [pos="0,2!"]; h [pos="-0.5,1!"]; i[pos="2.5,1!"]; k [pos="3,0!"]; l [pos="4,0!"]; m [pos="4.5,1!"]; n [pos="5.5,1!"]; o [pos="-0.5,3!"]; p[pos="0,4!"]; q[pos="-1.5,3!"]; a[pos="-1.5,1!"]; b[pos="-1,0!"]; }
Caption: Chemical structure of this compound.
Synthesis and Key Transformations: Protocols and Mechanistic Insights
The synthesis of this compound and its subsequent conversion into a key amino intermediate are critical steps in its utilization as a drug precursor.
Protocol 1: Synthesis of this compound
This protocol is adapted from established nitration procedures for aromatic compounds.[1][2] The electron-donating nature of the methylenedioxy group and the electron-withdrawing, meta-directing effect of the ethyl carboxylate group are key considerations in this electrophilic aromatic substitution.
Materials:
-
Ethyl 3,4-(methylenedioxy)benzoate (Ethyl piperonylate)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
5% Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add 15 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with gentle swirling. Maintain the temperature below 10°C.
-
Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 10.0 g of ethyl 3,4-(methylenedioxy)benzoate in 50 mL of concentrated sulfuric acid. Cool this mixture to 0°C in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of ethyl 3,4-(methylenedioxy)benzoate over 30-45 minutes. It is imperative to maintain the internal reaction temperature below 10°C to minimize side reactions and ensure regioselectivity.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-10°C for an additional 30 minutes.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation and Neutralization: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper. Subsequently, wash the solid with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with cold deionized water.
-
Drying and Recrystallization: Dry the crude product in a vacuum oven. Recrystallize the solid from ethanol to obtain purified this compound.
Causality of Experimental Choices:
-
Low Temperature: The nitration of activated aromatic rings is highly exothermic. Maintaining a low temperature is crucial to prevent dinitration and other side reactions, thereby ensuring a higher yield of the desired mono-nitro product.
-
Sulfuric Acid as Catalyst: Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1]
-
Sequential Washing: The washing steps are critical for removing unreacted acids and ensuring the purity and stability of the final product.
Protocol 2: Reduction of the Nitro Group to Form Ethyl 7-Amino-2H-1,3-benzodioxole-5-carboxylate
The conversion of the nitro group to an amine is a pivotal transformation, unlocking the potential for further elaboration, such as in the Pictet-Spengler reaction. Two reliable methods are presented here.
Method A: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields.[3][4][5]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen Gas
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve 5.0 g of this compound in 100 mL of ethanol.
-
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate.
Method B: Reduction with Tin(II) Chloride
This is a classic and robust method for the reduction of aromatic nitro compounds.[6][7][8]
Materials:
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 5.0 g of this compound in 50 mL of ethanol.
-
Reagent Addition: Add 15.0 g of tin(II) chloride dihydrate to the suspension.
-
Reaction: Cool the mixture in an ice bath and slowly add 20 mL of concentrated hydrochloric acid. After the initial exotherm subsides, heat the mixture to reflux for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the desired amino compound.
Application in Drug Synthesis: A Gateway to PDE5 Inhibitors
The 1,3-benzodioxole moiety is a key structural feature in several potent PDE5 inhibitors, most notably Tadalafil. The amino-intermediate, ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate, is a prime candidate for the synthesis of Tadalafil analogues and other novel PDE5 inhibitors.
Proposed Synthetic Application: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems.[9][10][11] In a proposed synthetic route, ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate could be utilized in a variation of this reaction to construct the core of a PDE5 inhibitor.
Caption: Proposed workflow for the synthesis of PDE5 inhibitor analogues.
Mechanism of Action: PDE5 Inhibition Signaling Pathway
PDE5 inhibitors exert their therapeutic effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Understanding this pathway is crucial for the rational design of new inhibitors.
Caption: The NO/cGMP signaling pathway and the site of action for PDE5 inhibitors.
Conclusion
This compound stands as a strategically important intermediate for the synthesis of complex, biologically active molecules. Its preparation via nitration of the readily available ethyl piperonylate, followed by reduction of the nitro group, provides a versatile amino-functionalized benzodioxole scaffold. This positions it as a key building block for the development of novel therapeutics, particularly in the area of PDE5 inhibition. The protocols and mechanistic insights provided herein are intended to empower researchers to effectively utilize this valuable compound in their drug discovery endeavors.
References
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.
- Organic Letters. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene.
- Vedantu. (n.d.). Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE.
- ACS Publications. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol.
- Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?.
- ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes.
- ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.
- SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry).
- SpringerLink. (n.d.). The Pictet-Spengler Reaction.
- SpringerLink. (n.d.). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction.
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
- YouTube. (2020). Nitration Lab.
- PNAS. (2012). A Pictet-Spengler ligation for protein chemical modification.
- Eldorado - Repository of the TU Dortmund. (n.d.). PSEUDO-NATURAL PRODUCTS VIA PICTET-SPENGLER REACTION AND DEAROMATIZATION.
- BenchChem. (n.d.). Synthesis routes of 5-Nitro-1,3-benzodioxole.
- BenchChem. (n.d.). Application Notes and Protocols: Nitration of Ethylbenzene.
- Springer. (n.d.). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors.
- ChemicalBook. (n.d.). 1,3-Benzodioxole-5-carboxylic acid ethyl ester synthesis.
- PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole.
- ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
- ResearchGate. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
- BenchChem. (n.d.). Technical Support Center: Selective Nitration of Ethylbenzene.
- PMC - NIH. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents.
- ChemicalBook. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis.
- MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 7. Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE [vedantu.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. The Pictet-Spengler Reaction [ebrary.net]
- 10. name-reaction.com [name-reaction.com]
- 11. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Esterification of 7-nitro-1,3-benzodioxole-5-carboxylic acid
Introduction: The Significance of a Functionalized Benzodioxole Scaffold
7-nitro-1,3-benzodioxole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. The benzodioxole (or methylenedioxyphenyl) moiety is a structural alert present in numerous natural products and pharmacologically active compounds. The introduction of a nitro group and a carboxylic acid functionality provides two strategic handles for further chemical modification. Esterification of the carboxylic acid group is a critical transformation, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are paramount in drug development. This document provides a detailed guide to selecting and executing the appropriate esterification strategy for this electron-deficient aromatic carboxylic acid.
Core Challenge: The Electronic Impact of the Nitro Group
The primary challenge in the esterification of 7-nitro-1,3-benzodioxole-5-carboxylic acid arises from its electronic nature. The nitro group (-NO₂) is a potent electron-withdrawing group, which deactivates the aromatic ring and, by extension, the carbonyl carbon of the carboxylic acid. This deactivation reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by an alcohol. Consequently, classical acid-catalyzed methods like the Fischer-Speier esterification often require harsh conditions, leading to low yields or decomposition of the sensitive substrate.[1][2] Therefore, more robust and milder methods are required for efficient and high-yielding synthesis.
Comparative Analysis of Key Esterification Strategies
Choosing the correct esterification method is contingent on the scale of the reaction, the nature of the alcohol, and the lability of other functional groups. Below is a comparative summary of suitable methods.
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Alcohol (as solvent/reagent), Strong Acid Catalyst (H₂SO₄, TsOH) | High Temperature, Reflux | Inexpensive reagents, simple procedure.[1][3] | Often low-yielding for this substrate; harsh conditions can cause degradation; requires water removal.[1][2] |
| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂2. Alcohol, Base (e.g., Pyridine) | 1. Reflux2. 0 °C to RT | Highly reliable and generally high-yielding; formation of the highly reactive acyl chloride overcomes substrate deactivation.[4][5][6] | Two-step process; reagents are corrosive and moisture-sensitive.[6][7] |
| Steglich Esterification | Carbodiimide (DCC, EDC), DMAP (catalyst), Alcohol | Room Temperature, Anhydrous Solvent (DCM, THF) | Very mild conditions, high yields, one-pot procedure, tolerates sensitive functional groups.[8][9][10] | Carbodiimide reagents can be allergens; byproduct (DCU/EDU) removal is necessary.[8] |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD, Alcohol | 0 °C to Room Temperature | Extremely mild, neutral conditions; proceeds with inversion of configuration for chiral secondary alcohols.[11][12][13] | Stoichiometric amounts of byproducts (triphenylphosphine oxide, hydrazine) can complicate purification.[14] |
Recommended Protocols
Protocol 1: Steglich Esterification (Preferred Method)
This method is highly recommended due to its mild reaction conditions and broad applicability, making it ideal for generating a library of esters from various alcohols, including sterically hindered or acid-labile ones.[8][9][15] The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, catalyzed by 4-dimethylaminopyridine (DMAP), efficiently activates the carboxylic acid.[15]
dot
Caption: Steglich Esterification Experimental Workflow.
Materials:
-
7-nitro-1,3-benzodioxole-5-carboxylic acid (1.0 eq)
-
Alcohol (e.g., Ethanol, 1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-nitro-1,3-benzodioxole-5-carboxylic acid (e.g., 211 mg, 1.0 mmol), the desired alcohol (e.g., ethanol, 69 µL, 1.2 mmol), and DMAP (12 mg, 0.1 mmol).
-
Dissolve the solids in anhydrous DCM (10 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
In a separate vial, dissolve DCC (227 mg, 1.1 mmol) in a minimal amount of anhydrous DCM (2 mL).
-
Add the DCC solution dropwise to the reaction mixture over 5 minutes with vigorous stirring.
-
Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[8] Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the DCU, washing the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure ester.
Protocol 2: Two-Step Acyl Chloride Method
This is a highly effective, classical approach. The carboxylic acid is first converted to the more reactive acyl chloride using thionyl chloride (SOCl₂), which is then reacted with the alcohol without purification of the intermediate.[5][6]
Materials:
-
7-nitro-1,3-benzodioxole-5-carboxylic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂, 2.0-3.0 eq)
-
Anhydrous Toluene or DCM
-
A catalytic drop of anhydrous DMF (optional, but recommended)
-
Alcohol (e.g., Methanol, >2.0 eq)
-
Anhydrous Pyridine or Triethylamine (optional, as an acid scavenger)
Step-by-Step Procedure:
Step A: Acyl Chloride Formation
-
In a fume hood, combine 7-nitro-1,3-benzodioxole-5-carboxylic acid (211 mg, 1.0 mmol) and anhydrous toluene (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add thionyl chloride (146 µL, 2.0 mmol) and a single drop of anhydrous DMF.
-
Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure. It is crucial to ensure all excess SOCl₂ is removed. Co-evaporation with anhydrous toluene (2 x 5 mL) is recommended. The resulting acyl chloride is typically a solid and is used immediately in the next step.
Step B: Ester Formation
-
Dissolve the crude acyl chloride from Step A in anhydrous DCM (10 mL) under an inert atmosphere and cool to 0 °C.
-
In a separate flask, prepare a solution of the desired alcohol (e.g., methanol, 81 µL, 2.0 mmol) in anhydrous DCM (2 mL).
-
Add the alcohol solution dropwise to the stirred acyl chloride solution at 0 °C. If the alcohol is precious, an acid scavenger like pyridine may be added to the reaction.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography as described in Protocol 1.
Reaction Mechanisms
A clear understanding of the reaction mechanism is essential for troubleshooting and optimization.
Steglich Esterification Mechanism
The Steglich esterification proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by the nucleophilic catalyst, DMAP, to form an acyl-pyridinium species, which is a potent acylating agent.[9]
dot
Caption: Mechanism of the Steglich Esterification.
References
-
Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992 , 42, 335-656. [Link]
-
Chemistry Steps. Mitsunobu Reaction. [Link]
-
Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews2009 , 109 (6), 2551-2651. [Link]
-
Chem-Station. Mitsunobu Reaction. [Link]
-
Neises, B.; Steglich, W. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses1985 , 63, 183. [Link]
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Wikipedia. Steglich esterification. [Link]
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Jordan, A.; Whymark, K. D.; Sydenham, J.; Sneddon, H. F. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry2021 , 23, 6405-6413. [Link]
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Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
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Organic Chemistry Portal. Steglich Esterification. [Link]
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Organic Chemistry Portal. Ester synthesis by esterification. [Link]
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Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English1978 , 17 (7), 522-524. [Link]
-
Singh, P.; Kumari, K.; Kumar, A.; et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances2015 , 5, 41739-41743. [Link]
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Khan, I.; Zaib, S.; Batool, S.; et al. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry2023 , 6, 101183. [Link]
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Wikipedia. Fischer–Speier esterification. [Link]
-
Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
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BYJU'S. Fischer Esterification Reaction. [Link]
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Chemistry LibreTexts. Reactions of Carboxylic Acids. [Link]
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Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]
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Master Organic Chemistry. Fischer Esterification. [Link]
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Organic Chemistry Portal. Fischer Esterification. [Link]
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OperaChem. Fischer Esterification-Typical Procedures. [Link]
- Google Patents.
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Chemguide. Converting carboxylic acids into acyl chlorides (acid chlorides). [Link]
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solvent selection for nucleophilic substitution on benzodioxole rings
Topic: Solvent Selection for Nucleophilic Aromatic Substitution on Benzodioxole Rings Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and materials science, frequently serving as a precursor for complex molecular architectures.[1] Nucleophilic aromatic substitution (SNAr) is a pivotal reaction for the functionalization of this ring system. However, the inherent electron-rich nature of the benzodioxole ring presents unique challenges for this transformation, making the selection of an appropriate solvent a critical parameter for reaction success.[1] This guide provides an in-depth analysis of the principles governing solvent choice in SNAr reactions on benzodioxole derivatives, synthesizing mechanistic understanding with practical, field-proven protocols. We will explore the causal relationships between solvent properties and reaction outcomes, offering a framework for rational solvent selection to optimize reaction rates, yields, and purity.
The Mechanism: Understanding Nucleophilic Attack on an Electron-Rich Ring
Nucleophilic Aromatic Substitution (SNAr) is fundamentally different from the more common SN1 and SN2 reactions that occur at sp3-hybridized carbon centers.[2] SNAr proceeds at an sp2-hybridized aromatic carbon via a two-step addition-elimination mechanism .[3][4][5]
-
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the aromatic ring carbon bearing the leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[3]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, faster step, where the leaving group is expelled.[3]
The benzodioxole ring itself is electron-rich due to the two oxygen atoms, which donate electron density into the aromatic system.[1][6] This property makes the ring inherently nucleophilic and thus resistant to attack by other nucleophiles.[7][8] For SNAr to occur efficiently, the ring must be "activated" by the presence of one or more strong electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), or carbonyl groups (-C=O).[3][5][7] These EWGs are crucial as they delocalize and stabilize the negative charge of the Meisenheimer complex, lowering the activation energy of the first step.[5][7] The positioning of these EWGs ortho or para to the leaving group is essential for effective resonance stabilization.[3]
Sources
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- 8. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
Application Note: A Robust and Scalable Synthesis of Ethyl 7-Nitrobenzo[d]dioxole-5-carboxylate
Application Note: A Robust and Scalable Synthesis of Ethyl 7-Nitrobenzo[d][1][2]dioxole-5-carboxylate
Abstract
Ethyl 7-nitrobenzo[d][1][2]dioxole-5-carboxylate is a pivotal intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its preparation via electrophilic nitration of the electron-rich benzo[d][1][2]dioxole system presents significant challenges, particularly concerning regioselectivity and thermal safety during scale-up. This application note provides a comprehensive, field-tested guide for the safe and efficient large-scale synthesis of the target compound. We delve into the mechanistic rationale for reaction parameter selection, outline a detailed, step-by-step protocol, and address critical safety considerations to mitigate the risks associated with industrial-scale nitration. The protocol is designed to be self-validating, ensuring high yield and purity through rigorous process control and analytical verification.
Introduction and Mechanistic Rationale
The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of a nitro group that serves as a versatile handle for further functionalization.[3] The synthesis of Ethyl 7-nitrobenzo[d][1][2]dioxole-5-carboxylate involves the selective nitration of ethyl benzo[d][1][2]dioxole-5-carboxylate. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the directing effects of the substituents on the aromatic ring.
The benzo[d][1][2]dioxole moiety is a potent activating group, directing electrophiles to its ortho and para positions. Conversely, the ethyl carboxylate group is a deactivating, meta-directing group. The "7-position" is ortho to the activating dioxole group and meta to the deactivating ester group, making it the electronically favored site for nitration.
The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by the stronger sulfuric acid.[4][5] This ion is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), which subsequently loses a proton to restore aromaticity and yield the final product.
Caption: Mechanism of Electrophilic Aromatic Nitration.
Critical Safety Considerations for Scale-Up
Nitration reactions are notoriously exothermic and can pose significant safety risks if not properly controlled.[6][7] Adherence to strict safety protocols is paramount for any scale-up operation.
-
Thermal Hazard: The reaction generates a substantial amount of heat. An uncontrolled temperature increase can lead to a runaway reaction, resulting in vigorous gas evolution (toxic NOx fumes), over-pressurization of the reactor, and potentially an explosion.[8] Continuous monitoring of the internal reaction temperature is mandatory.
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[1][2] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is required.
-
Reagent Handling: Never add the organic substrate to the nitrating mixture. The correct procedure is the slow, controlled addition of the nitrating agent to the substrate.[7] This ensures that the nitrating agent is the limiting reagent at any given time, preventing an uncontrolled accumulation of unreacted reagents.
-
Emergency Preparedness: An emergency plan must be in place. This includes having a quench bath (e.g., a large ice-water bath) readily available to cool the reactor rapidly if necessary, as well as access to spill containment kits and safety showers/eyewash stations.[9]
Required Personal Protective Equipment (PPE)
| Item | Specification | Rationale |
| Gloves | Acid-resistant (e.g., Butyl or Viton) | Protects against severe chemical burns from concentrated acids.[1] |
| Eye Protection | Chemical safety goggles and a full-face shield | Protects against splashes of corrosive acids.[2] |
| Lab Coat | Chemical-resistant, flame-retardant | Protects skin and clothing from splashes and potential fire hazards. |
| Respirator | NIOSH-approved vapor respirator | Recommended if ventilation is inadequate to prevent inhalation of toxic fumes.[2] |
Detailed Scale-Up Protocol
This protocol is designed for a 100-gram scale synthesis. Reagent quantities can be adjusted proportionally for different batch sizes, but a new risk assessment should be conducted for any significant increase in scale.
Materials and Equipment
| Reagent/Material | Grade | Quantity | Molar Eq. |
| Ethyl benzo[d][1][2]dioxole-5-carboxylate | >98% | 100.0 g | 1.0 |
| Sulfuric Acid (H₂SO₄), concentrated | 98% | 300 mL | - |
| Nitric Acid (HNO₃), concentrated | 70% | 35.0 mL | ~1.1 |
| Deionized Water | - | 2 L | - |
| Crushed Ice | - | 2 kg | - |
| Ethyl Acetate | ACS Grade | 1.5 L | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 500 mL | - |
| Saturated Sodium Chloride (Brine) | - | 500 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | 50 g | - |
Equipment:
-
2 L three-neck round-bottom flask (or jacketed glass reactor)
-
Overhead mechanical stirrer with a PTFE paddle
-
Digital temperature probe with alarm function
-
500 mL pressure-equalizing dropping funnel
-
Large ice-salt bath or cryostat for cooling
-
Large beaker or vessel (5 L) for quenching
-
Separatory funnel (2 L)
-
Rotary evaporator
Experimental Workflow
Sources
- 1. youtube.com [youtube.com]
- 2. ehs.com [ehs.com]
- 3. researchgate.net [researchgate.net]
- 4. ace.ewapub.com [ace.ewapub.com]
- 5. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitric Acid Safety Tips for the Workplace - Online Safety Trainer [onlinesafetytrainer.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Nitro-1,3-benzodioxole-5-Carboxylate Esters
Welcome to the technical support center for the synthesis of 7-nitro-1,3-benzodioxole-5-carboxylate esters. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the mechanistic principles, provide field-proven protocols, and offer solutions to specific issues you may encounter at the bench.
Introduction: The Chemistry and Its Challenges
The synthesis of 7-nitro-1,3-benzodioxole-5-carboxylate esters, key intermediates in medicinal chemistry, is primarily achieved through the electrophilic aromatic substitution (EAS) nitration of a suitable 1,3-benzodioxole-5-carboxylate precursor. The core of this reaction involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzodioxole ring.[1][2]
While seemingly straightforward, the reaction is nuanced. The benzodioxole ring possesses two key substituents: the activating methylenedioxy group and the deactivating ester group. Their electronic effects must be carefully managed to achieve high yield and regioselectivity for the desired 7-nitro isomer. Common challenges include low yields, formation of undesired isomers, and product decomposition.[3][4][5] This guide provides a systematic approach to overcoming these hurdles.
Understanding the Reaction: Regioselectivity in Electrophilic Aromatic Substitution
The outcome of the nitration is dictated by the directing effects of the existing substituents on the aromatic ring.
-
1,3-Benzodioxole (Methylenedioxy) Group : This is a powerful activating group due to the electron-donating resonance effect of the oxygen atoms. It strongly directs incoming electrophiles to the positions ortho to the oxygens, which correspond to the C4 and C7 positions of the benzodioxole ring system.[1]
-
Ester (-COOR) Group : This is a deactivating group that withdraws electron density from the ring, making the substitution more difficult. It acts as a meta-director.[6][7]
In the case of a 1,3-benzodioxole-5-carboxylate ester, the activating methylenedioxy group directs to C4 and C7, while the deactivating ester at C5 directs to C7. Both groups, therefore, favor substitution at the C7 position . This inherent electronic preference is what makes the synthesis of the 7-nitro isomer feasible, but it requires precise control of reaction conditions to prevent side reactions.
Caption: General workflow of electrophilic aromatic nitration.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<40%). What are the most likely causes?
A: Low yields are typically traced back to one of three primary factors:
-
Insufficient Electrophile Generation: The reaction hinges on the efficient formation of the nitronium ion (NO₂⁺). This can be hampered by using wet reagents (especially sulfuric acid) or an incorrect ratio of nitric to sulfuric acid. Water will quench the reaction by reacting with the nitronium ion.[8]
-
Poor Temperature Control: The reaction is highly exothermic. If the temperature rises uncontrollably (typically above 15-20°C), side reactions, including oxidation of the electron-rich ring and over-nitration, will drastically reduce the yield of the desired product.[3]
-
Incomplete Reaction: While high temperatures are detrimental, temperatures that are too low may significantly slow down or stall the reaction, leading to a low conversion of the starting material.
Q2: I'm getting a mixture of products, including other nitro-isomers. How can I improve selectivity for the 7-nitro position?
A: The formation of isomers, such as 6-nitro-1,3-benzodioxole-5-carboxylate, indicates that the reaction conditions are not optimal to exploit the directing group effects. The key to high regioselectivity is rigorous temperature control. The activation energy for the formation of the electronically favored 7-nitro isomer is lower than that for other isomers. By keeping the reaction temperature low (ideally 0–10°C), you provide enough energy for the desired reaction to proceed while limiting the formation of undesired byproducts.[6][9]
Q3: The reaction mixture turns dark brown or black and forms a tar-like substance. What is happening and how can I prevent it?
A: A dark, tarry appearance is a clear sign of oxidative decomposition. The benzodioxole ring is activated and thus sensitive to the strongly oxidizing conditions of the nitrating mixture.[10] This is almost always caused by:
-
Excessively High Temperature: An uncontrolled exotherm is the most common culprit.
-
Excess Nitrating Agent: Using a large excess of nitric acid increases the oxidative potential of the reaction medium.
-
Slow Product Formation: If the main reaction is too slow (e.g., due to low temperature), the starting material is exposed to the harsh oxidizing conditions for a prolonged period, leading to degradation.
To prevent this, ensure gradual addition of the nitrating mixture while maintaining a low temperature and use a stoichiometric amount of nitric acid.
Q4: What is the most effective and safest way to quench the reaction and isolate the crude product?
A: The standard and most reliable method is to pour the entire reaction mixture slowly and carefully onto a large volume of crushed ice with stirring.[6][9][11] This accomplishes three things simultaneously:
-
Rapid Cooling: It immediately stops the reaction.
-
Dilution: It dilutes the highly corrosive acid mixture, making it safer to handle.
-
Precipitation: The organic product, being insoluble in water, will precipitate out of the aqueous solution as a solid, allowing for easy collection by suction filtration.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.
Problem 1: Low Conversion of Starting Material
Your TLC or NMR analysis shows a significant amount of unreacted benzodioxole ester.
| Possible Cause | Scientific Explanation | Recommended Solution & Protocol |
| Inadequate Nitrating Species (NO₂⁺) Generation | The formation of the nitronium ion electrophile is an equilibrium reaction between nitric acid and a stronger dehydrating acid, typically sulfuric acid.[2] If the sulfuric acid is not sufficiently concentrated (e.g., has absorbed atmospheric moisture) or if the ratio is incorrect, the equilibrium will not favor NO₂⁺ formation. | Solution: Use fresh, anhydrous concentrated acids. A typical and effective nitrating mixture is prepared by slowly adding 1 part concentrated nitric acid to 1-2 parts concentrated sulfuric acid, pre-chilled in an ice bath.[6][9] Always add the nitric acid to the sulfuric acid. |
| Reaction Temperature Too Low | All chemical reactions have an activation energy barrier. While low temperatures are critical for selectivity, a temperature that is too low (e.g., <0°C) may not provide sufficient thermal energy for the reaction to proceed at a reasonable rate within the typical timeframe. | Solution: Maintain a carefully controlled temperature range. A common target is between 5°C and 15°C during the addition of the nitrating agent.[9] After the addition is complete, allowing the mixture to stir at room temperature for a short period (e.g., 15-30 minutes) can help drive the reaction to completion.[11] |
| Insufficient Reaction Time | Electrophilic substitution on a deactivated ring system (due to the ester group) can be slow. Stopping the reaction prematurely will naturally lead to low conversion. | Solution: Monitor the reaction progress using TLC. Spot the reaction mixture against your starting material. The reaction is complete when the starting material spot has disappeared or is no longer diminishing. |
Problem 2: Product Decomposition & Byproduct Formation
The workup yields a dark, oily, or tarry substance with a low yield of the desired product.
Caption: Troubleshooting decision tree for product decomposition.
Problem 3: Difficulties in Product Purification
The crude product is difficult to recrystallize or remains oily.
| Possible Cause | Scientific Explanation | Recommended Solution & Protocol |
| Contamination with Isomers | Structural isomers often have very similar polarities and solubilities, making them co-crystallize or prevent crystallization altogether, resulting in an oily or low-melting solid. | Solution: A mixed-solvent recrystallization can improve purity. Ethanol/water or methanol/water are often effective.[6] Dissolve the crude product in a minimum amount of hot ethanol or methanol, then add hot water dropwise until the solution becomes faintly cloudy. Allow to cool slowly. For very persistent impurities, column chromatography (Silica gel, using a hexane/ethyl acetate gradient) is the most effective method. |
| Residual Acid | Trapped sulfuric or nitric acid can make the product oily and hydroscopic. It can also catalyze decomposition upon storage or heating. | Solution: During workup, after filtering the crude product, wash the filter cake thoroughly with plenty of cold water until the washings are neutral to pH paper. A subsequent wash with a cold, dilute sodium bicarbonate solution can also be used to neutralize any remaining acid, followed by a final wash with cold water.[12] |
Optimized Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a laboratory setting. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All procedures involving concentrated acids must be performed in a certified chemical fume hood.[1]
Protocol 1: Synthesis of Methyl 7-Nitro-1,3-benzodioxole-5-carboxylate
This protocol is adapted from established procedures for the nitration of deactivated aromatic esters.[6][9]
Reagents & Equipment:
-
Methyl 1,3-benzodioxole-5-carboxylate (Starting Ester)
-
Concentrated Sulfuric Acid (~98%)
-
Concentrated Nitric Acid (~70%)
-
Erlenmeyer flasks (50 mL and 125 mL)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Glass dropping pipette
-
Buchner funnel and filter flask
-
Crushed ice
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve the starting ester (e.g., 5.0 g) in concentrated sulfuric acid (e.g., 10 mL). Stir until a homogeneous solution is formed.
-
Cool this mixture to 0-5°C in an ice-water bath with continuous stirring.
-
Prepare the Nitrating Mixture: In a separate, dry 50 mL flask, cool concentrated sulfuric acid (e.g., 5 mL) in the ice bath. Slowly add concentrated nitric acid (1.1 molar equivalents relative to the starting ester) to the sulfuric acid with gentle swirling. Caution: This is an exothermic process. Allow this mixture to cool completely in the ice bath.
-
Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred solution of the ester over 20-30 minutes. CRITICAL: Monitor the internal temperature and maintain it between 5°C and 15°C throughout the addition.[9]
-
Once the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for an additional 15-30 minutes to ensure the reaction goes to completion.
-
Quench: In a 400 mL beaker, prepare approximately 100 g of crushed ice. Slowly pour the reaction mixture onto the ice with vigorous stirring.
-
A solid precipitate of the crude product will form. Allow the ice to melt completely, then collect the solid by suction filtration using a Buchner funnel.
-
Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.
-
Press the solid as dry as possible on the filter. The crude product can then be purified by recrystallization.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude, moist filter cake to a suitable Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or methanol) and heat the mixture gently (e.g., on a steam bath or hot plate) until the solid dissolves completely.[9][13]
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter to remove impurities.
-
If using a single solvent, simply allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
If using a mixed solvent system (e.g., ethanol/water), after dissolving in hot ethanol, add hot water dropwise until a persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve and then allow to cool as described above.[6]
-
Collect the purified crystals by suction filtration, wash with a small amount of ice-cold solvent, and allow them to air dry completely.
-
Determine the yield and characterize the product by melting point, NMR, and/or IR spectroscopy. The melting point of pure methyl 3-nitrobenzoate (a related compound) is 78°C; a sharp melting point close to the literature value for your specific compound indicates high purity.[9]
References
- Benchchem. (n.d.). Application Notes and Protocols: Nitration of 5-bromo-1,3-benzodioxole.
- Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.
- Kamm, O., & Segur, J. B. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses Procedure.
- ResearchGate. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
- ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
- PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole.
- Benchchem. (n.d.). Synthesis routes of 5-Nitro-1,3-benzodioxole.
- Bond University. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
- ChemicalBook. (n.d.). Understanding 1,3-Benzodioxole.
- Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
- PMC. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- (n.d.). Nitration Of Methyl Benzoate.
- RSC Education. (n.d.). Nitration of methyl benzoate.
- YouTube. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene.
- ResearchGate. (2016). (PDF) Nitration of Methyl Benzoate.
- Google Patents. (n.d.). CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid.
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- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 5. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
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- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
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- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering solubility challenges with ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate. Our approach is rooted in foundational chemical principles to empower users to systematically overcome experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound is showing poor solubility in common laboratory solvents. Why is this happening?
A: The solubility behavior of this compound is governed by its complex molecular structure, which possesses both polar and non-polar characteristics.
-
Polar Moieties: The molecule contains a highly polar nitro group (-NO2) and an ethyl ester group (-COOCH2CH3). The nitro group, in particular, is strongly electron-withdrawing and has a significant dipole moment.[1][2]
-
Non-Polar Moieties: The aromatic benzene ring and the benzodioxole core contribute to the molecule's lipophilic (oil-loving) and non-polar nature.[3]
This combination results in a molecule that is not perfectly suited for either highly polar solvents (like water) or purely non-polar solvents (like hexanes). Aromatic nitro compounds are typically sparingly soluble or insoluble in water.[1][4] Finding an appropriate solvent often requires a careful balance of polarity.
Q2: What would be a logical starting point for solvent selection?
A: The principle of "like dissolves like" is your primary guide.[5] Given the molecule's mixed polarity, solvents of intermediate polarity are the most promising starting points.
-
Good Initial Choices: Consider solvents like acetone, ethyl acetate (EtOAc), dichloromethane (DCM), or tetrahydrofuran (THF). These solvents have the capacity to interact with both the polar functional groups and the non-polar aromatic system.
-
Less Likely Choices: You will likely have difficulty with highly polar, protic solvents like water and highly non-polar solvents like hexane or cyclohexane. While lower nitroalkanes have some water solubility, aromatic nitro compounds are generally insoluble.[1]
Q3: Can I use heat to improve the solubility?
A: Yes, in most cases, solubility will increase with temperature. This is a fundamental principle used in techniques like recrystallization.[5] However, proceed with caution:
-
Thermal Stability: While many nitroaromatic compounds are stable, some can be thermally labile or pose a risk of decomposition at high temperatures.[6] It is advisable to heat the solution gently and observe for any color changes that might indicate degradation.
-
"Oiling Out": If the boiling point of your chosen solvent is higher than the melting point of your compound, the solid may melt before it dissolves, forming an immiscible oil.[5] If this occurs, you may need to add more solvent or choose a solvent with a lower boiling point.
Q4: The benzodioxole moiety is common in drug discovery. Does this provide any clues for solubilization?
A: Yes. The 1,3-benzodioxole scaffold is considered a "privileged structure" in medicinal chemistry, often valued for its lipophilic nature which can aid in membrane permeability.[3][7] Its presence reinforces the non-polar character of your molecule. In pharmaceutical development, poorly soluble compounds like this are often formulated using advanced techniques such as solid dispersions, co-solvents, or nanotechnology approaches to improve bioavailability.[8][9][10] For laboratory purposes, this points towards the utility of co-solvent systems to balance the compound's lipophilicity.
Troubleshooting Guide: Step-by-Step Protocols
Problem 1: The compound exhibits negligible solubility in all single solvents tested.
This is a common issue for molecules with multifunctional groups. The solution is to employ a systematic approach to find a suitable solvent or solvent mixture.
Caption: Troubleshooting workflow for solubility issues.
This protocol aims to quickly identify promising solvents for your compound.
Methodology:
-
Preparation: Aliquot a small, consistent amount of your compound (e.g., 1-2 mg) into several separate small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a single solvent from the list below.
-
Observation (Room Temp): Agitate the vials at room temperature for 2-3 minutes. Record your observations: Insoluble, Slightly Soluble, Soluble.
-
Observation (Heating): Gently warm the vials that did not show complete dissolution. Record any changes in solubility.
-
Analysis: Identify the solvent that provides high solubility with heat but lower solubility at room temperature, as this is ideal for recrystallization.[5] For other applications, identify the solvent that provides the best solubility under your desired conditions.
Table 1: Recommended Solvents for Screening
| Solvent | Polarity Index | Type | Expected Performance |
|---|---|---|---|
| n-Hexane | 0.1 | Non-polar | Likely Insoluble |
| Toluene | 2.4 | Aromatic | Potentially low to moderate solubility |
| Dichloromethane (DCM) | 3.1 | Halogenated | Good Candidate |
| Tetrahydrofuran (THF) | 4.0 | Ether | Good Candidate |
| Ethyl Acetate (EtOAc) | 4.4 | Ester | Good Candidate |
| Acetone | 5.1 | Ketone | Good Candidate |
| Acetonitrile (ACN) | 5.8 | Nitrile | Moderate to good solubility likely |
| Ethanol (EtOH) | 4.3 | Protic | Moderate solubility, good for co-solvent |
| Methanol (MeOH) | 5.1 | Protic | Moderate solubility, good for co-solvent |
| Water | 10.2 | Protic | Likely Insoluble |
This is a powerful technique when no single solvent is ideal.[11] It is particularly useful when your compound is too soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" solvent).
Methodology:
-
Dissolution: In a flask, dissolve your compound in the minimum required amount of a "good" solvent (e.g., DCM or acetone) at an elevated temperature.
-
Titration: While the solution is warm, slowly add a "bad," miscible solvent (e.g., hexane or water, if using ethanol) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath. This slow change in solvent composition and temperature should promote crystal formation or maintain a stable solution.[12]
Problem 2: The compound "oils out" upon cooling a hot, saturated solution.
This happens when the solute's melting point is lower than the solution's saturation temperature, or when crystallization kinetics are very fast.[5]
Methodology:
-
Re-dissolve: Place the flask back on the heat source to re-dissolve the oil.
-
Add More Solvent: Add a small amount (10-20% more volume) of the "good" solvent. This increases the total solvent volume, lowering the saturation temperature.[12]
-
Cool Slowly: Remove the flask from the heat and allow it to cool to room temperature as slowly as possible. Do not place it directly in an ice bath. Insulating the flask can help.
-
Scratch or Seed: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the air-liquid interface can provide nucleation sites.[12] If you have a previous crystal, adding a tiny "seed" crystal can initiate crystallization.
References
- Vertex AI Search. (n.d.). Approaches to Improve Solubility of Poorly Water Soluble Drugs.
- Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
- Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.
- BenchChem. (n.d.).
- CHEM-GUIDE. (n.d.). Physical properties of nitro compounds.
- Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry.
- ResearchGate. (n.d.).
- Ask Mattrab. (n.d.). How do you explain the polarity of nitro.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis.
- CymitQuimica. (n.d.). CAS 2620-44-2: 6-Nitro-1,3-benzodioxole.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
Sources
- 1. CHEM-GUIDE: Physical properties of nitro compounds [chem-guide.blogspot.com]
- 2. 2). How do you explain the polarity of nitro | Class Twelve Chemistry [askmattrab.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 2620-44-2: 6-Nitro-1,3-benzodioxole | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. ijpbr.in [ijpbr.in]
- 12. chem.libretexts.org [chem.libretexts.org]
Navigating the Nitration of Benzodioxole: A Technical Guide to Preventing Ring Opening
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting strategies and frequently asked questions regarding the nitration of 1,3-benzodioxole and its derivatives. Our focus is to equip you with the knowledge to prevent the undesired cleavage of the methylenedioxy bridge, a common challenge in the synthesis of valuable nitrobenzodioxole compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of benzodioxole ring opening during nitration?
The opening of the 1,3-benzodioxole ring during nitration is primarily an acid-catalyzed hydrolysis reaction. The methylenedioxy bridge, while a powerful activating group for electrophilic aromatic substitution, is susceptible to cleavage under strongly acidic conditions, which are often employed in traditional nitration protocols (e.g., mixed nitric and sulfuric acid).[1][2] The mechanism involves protonation of one of the dioxole oxygen atoms, followed by nucleophilic attack by water or another nucleophile present in the reaction mixture. This leads to the formation of a catechol derivative, which can undergo further reactions, including oxidation and polymerization, resulting in a complex product mixture and low yields of the desired nitrated product.
Q2: How does the electronic nature of the benzodioxole ring influence both nitration and its susceptibility to cleavage?
The two oxygen atoms of the methylenedioxy group donate significant electron density to the aromatic ring through resonance.[3][4] This makes the benzodioxole nucleus highly activated and nucleophilic, facilitating electrophilic aromatic substitution reactions like nitration.[3] However, this high electron density also increases the basicity of the dioxole oxygens, making them more prone to protonation by strong acids, which is the initiating step for the undesired ring opening.
Q3: What are the key indicators of ring opening in my reaction?
Common indicators of significant ring opening include:
-
Formation of dark, tarry byproducts: Catechols and their oxidation products are often colored and can polymerize.
-
Low isolated yield of the expected nitrobenzodioxole.
-
Complex proton NMR spectra: The appearance of signals corresponding to catechol derivatives alongside your product signals.
-
Mass spectrometry data: The presence of ions corresponding to nitrocatechol or other cleavage products.
Troubleshooting Guide: A Symptom-Based Approach
Issue 1: Low to No Yield of the Desired Nitrobenzodioxole with Significant Tarry Residue
Likely Cause: This is a classic sign of extensive ring opening due to overly harsh reaction conditions. The combination of concentrated nitric and sulfuric acid, especially at elevated temperatures, is often too aggressive for the sensitive benzodioxole system.
Solutions:
-
Employ Milder Nitrating Agents: Avoid the use of mixed acid wherever possible. Consider alternative, less acidic nitrating systems.[5][6]
-
Control Temperature: Perform the reaction at low temperatures (0 °C to room temperature) to minimize the rate of the acid-catalyzed hydrolysis.
-
Anhydrous Conditions: Ensure your reagents and glassware are scrupulously dry. The presence of water will promote the hydrolytic ring opening.
Issue 2: Formation of Multiple Isomers and Byproducts
Likely Cause: While the methylenedioxy group is a strong ortho-, para- director, the regioselectivity of nitration can be influenced by the reaction conditions and the specific nitrating agent used.[3] In some cases, over-nitration or the formation of undesired isomers can occur.
Solutions:
-
Optimize the Nitrating Agent: The choice of nitrating agent can significantly impact regioselectivity. For instance, nitration in acetic acid can provide different isomeric ratios compared to other systems.[7]
-
Use of Directing Groups: If a specific isomer is required, consider starting with a substituted benzodioxole where other groups can help direct the nitration to the desired position.
-
Purification Strategy: Develop a robust chromatographic method to separate the desired isomer from other products. Normal-phase silica gel chromatography is often effective.
Recommended Protocols for Preventing Ring Opening
Protocol 1: Nitration using Nitric Acid in Acetic Acid
This method avoids the use of highly corrosive and dehydrating sulfuric acid, thereby reducing the propensity for ring opening.[7]
Step-by-Step Procedure:
-
Dissolve 1,3-benzodioxole (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 15-25 °C in an ice bath.
-
Slowly add a solution of nitric acid (d=1.4, approximately 1.1 equivalents) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 25 °C.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 5-nitro-1,3-benzodioxole.[7]
Protocol 2: Alternative Mild Nitrating Systems
For particularly sensitive substrates, even nitric acid in acetic acid may be too harsh. In such cases, consider the following milder alternatives:
-
N-Nitrosaccharin: A bench-stable and recyclable nitrating reagent that allows for the nitration of arenes and heteroarenes under mild, acid-free conditions.[8]
-
Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O): An efficient and safe nitrating agent that avoids the use of concentrated and corrosive acids.[9]
-
Clay-Supported Copper Nitrate (Claycop): A mild and inexpensive reagent system for the nitration of a variety of aromatic compounds.[10]
The choice of the optimal mild nitrating agent will depend on the specific substrate and the desired regioselectivity. It is recommended to perform small-scale screening experiments to identify the best conditions for your particular application.
Visualizing the Chemistry
Mechanism of Electrophilic Nitration and Ring Opening
Caption: Competing pathways in the nitration of 1,3-benzodioxole.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting benzodioxole nitration.
Quantitative Data Summary
| Nitrating System | Typical Temperature | Key Advantages | Potential Drawbacks |
| HNO₃ / H₂SO₄ | 0 - 50 °C | Potent, fast reaction | High risk of ring opening |
| HNO₃ / Acetic Acid | 15 - 25 °C | Milder, reduced ring opening[7] | May be slower |
| N-Nitrosaccharin | Varies | Mild, acid-free, recyclable[8] | Reagent synthesis required |
| Bi(NO₃)₃·5H₂O | Room Temp. | Safe, avoids strong acids[9] | May require optimization |
| Claycop | Varies | Mild, heterogeneous[10] | Catalyst preparation/purchase |
References
- Benchchem.
- ChemicalBook. 6-NITRO-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID synthesis.
- Benchchem.
- PrepChem.com. Synthesis of 5-amino-6-nitro-1,3-benzodioxole.
- ChemicalBook. 5-IODO-6-NITRO-1,3-BENZODIOXOLE synthesis.
- PMC.
- Organic Chemistry Portal.
- ResearchGate.
- ResearchGate.
- Google Patents.
- PMC. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin.
- ResearchGate.
- Google Patents. PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
- Master Organic Chemistry.
- ChemicalBook. Understanding 1,3-Benzodioxole.
- MDPI. Nitration Of Phenols Under Mild And Heterogeneous Conditions.
- Benchchem. Synthesis routes of 5-Nitro-1,3-benzodioxole.
- CymitQuimica. 6-Nitro-1,3-benzodioxole.
- PubMed. Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide.
- Google Patents. Synthetic method of 1, 3-benzodioxole.
- Google Patents. Regioselective nitration of aromatic compounds and the reaction products thereof.
- PrepChem.com. Synthesis of 5-nitro-1,3-benzodioxole.
- Google Patents. Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
- MDPI.
- PubChem. 1,3-Benzodioxole, 5-nitro-.
- Chemistry Steps.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
Technical Support Center: Purification of Ethyl 7-Nitro-1,3-Benzodioxole-5-Carboxylate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate via recrystallization. It is structured to address common practical challenges and provide a deep, mechanistic understanding of the purification process.
Fundamentals of Recrystallization for Ethyl 7-Nitro-1,3-Benzodioxole-5-Carboxylate
Recrystallization is a powerful technique for purifying solid organic compounds. Its efficacy hinges on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For ethyl 7-nitro-1,3-benzodioxole-5-carboxylate, a moderately polar molecule, the key is to identify a solvent that perfectly solubilizes it when hot but allows it to crystallize out in a pure form upon cooling, leaving impurities behind in the solution (mother liquor).
The molecular structure, featuring a polar nitro group (-NO₂) and an ester group (-COOEt), suggests that polar solvents will be most effective. The "like dissolves like" principle is a foundational concept here; solvents with similar functional groups or polarity to the solute are often the best candidates.[1] For nitroaromatic esters, alcohols like ethanol or methanol are excellent starting points for solvent screening.[2][3]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate.
Q1: How do I select the ideal recrystallization solvent?
A1: The perfect solvent should meet several criteria:
-
High solubility at high temperatures: The compound should dissolve completely in a minimal amount of boiling solvent.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.
-
Favorable impurity solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).
-
Chemical inertness: The solvent must not react with your compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.
For ethyl 7-nitro-1,3-benzodioxole-5-carboxylate, ethanol is an excellent first choice. A mixed solvent system, such as ethanol/water , can also be highly effective.[4] You would dissolve the compound in the minimum amount of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy (the saturation point), then add a few more drops of hot ethanol to redissolve and clarify.
Q2: My compound has "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid oil rather than a solid crystal lattice. This is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when a high concentration of impurities significantly depresses the melting point of your compound.
-
Causality: The compound liquefies before it can form an ordered crystal structure, often trapping impurities within the oil droplets.
-
Troubleshooting Steps:
-
Reheat the flask to dissolve the oil completely.
-
Add a small amount of additional hot solvent (e.g., 1-2 mL of ethanol) to decrease the solution's saturation point.
-
Ensure a very slow cooling rate. Allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath. Rapid cooling encourages oil formation.
-
Q3: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A3: This is typically due to one of two reasons: using too much solvent or the solution being supersaturated.
-
Causality: If too much solvent is used, the solution never reaches the saturation point required for crystals to form, even when cold.[3] Supersaturation is a metastable state where the solute concentration is higher than its solubility, but crystallization has not been initiated.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: If you suspect too much solvent was added, gently boil the solution in a fume hood to evaporate some of the solvent. Allow it to cool again.
-
Induce Nucleation (for supersaturation):
-
Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of the compound, add a tiny speck to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.
-
-
Q4: My final product yield is very low. How can I improve it?
A4: A low yield is often a result of procedural losses.
-
Causality & Solutions:
-
Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.[3] Solution: Be patient during the dissolution step and add the hot solvent in small portions until the solid just dissolves.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel. Solution: Use a pre-heated funnel and flask for hot filtration and work quickly.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, will dissolve some of your product. Solution: Wash the filter cake with a minimal amount of ice-cold solvent.
-
Q5: My purified crystals are still colored. How can I remove colored impurities?
A5: Highly conjugated molecules, often present as impurities, can impart color. These can be removed with activated charcoal.
-
Causality & Procedure: Activated charcoal has a high surface area and adsorbs large, flat, polarizable molecules, which are characteristic of many colored compounds.
-
Implementation:
-
After dissolving your crude compound in the hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding it to a boiling solution can cause violent bumping.
-
Swirl the mixture and gently reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.
-
Caution: Using too much charcoal can lead to the adsorption of your desired product, significantly reducing your yield.
-
Experimental Protocol: Recrystallization of Ethyl 7-Nitro-1,3-Benzodioxole-5-Carboxylate
This protocol outlines the standard procedure for purification.
| Parameter | Recommended Value/Solvent | Rationale |
| Primary Solvent | Ethanol (EtOH) | Good solubility differential; dissolves the polar nitro-ester compound well when hot.[2][3] |
| Mixed Solvent System | Ethanol / Water | Allows for fine-tuning of polarity to optimize crystal formation.[4] |
| Dissolution Temp. | Boiling point of solvent (~78 °C for EtOH) | Maximizes solubility to use the minimum solvent volume. |
| Cooling Protocol | Slow cooling to RT, then ice bath (0-5 °C) | Slow cooling promotes the growth of larger, purer crystals. |
| Washing Solvent | Ice-cold Ethanol | Minimizes re-dissolving of the purified product crystals. |
Step-by-Step Methodology
-
Dissolution: Place the crude ethyl 7-nitro-1,3-benzodioxole-5-carboxylate in an appropriately sized Erlenmeyer flask. Add a boiling chip and the minimum volume of boiling ethanol to dissolve the solid completely. Add the solvent in small portions, allowing the solution to return to a boil between additions.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and bring it back to a gentle boil for 2-3 minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Large, well-defined crystals should form. Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a very small amount of ice-cold ethanol to rinse away any remaining mother liquor.
-
Drying: Allow air to be pulled through the crystals for several minutes to help them dry. Then, transfer the crystals to a watch glass and dry them completely in a vacuum oven at a temperature well below the compound's melting point.
Visual Workflow
The following diagram illustrates the logical steps and decision points in the recrystallization process.
Sources
stability of ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate in basic media
Technical Support Center: Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate
Introduction for the Researcher
This compound is a highly functionalized aromatic compound, valuable in synthetic chemistry and drug discovery. Its structure incorporates three key moieties: an ethyl ester, an electron-withdrawing nitro group, and a benzodioxole ring system. This guide provides an in-depth analysis of the compound's stability in basic media, focusing on the primary degradation pathway and offering practical solutions to common experimental challenges. Our goal is to equip you with the foresight to design robust experimental protocols and troubleshoot unexpected outcomes effectively.
Primary Instability Pathway: Saponification
The principal vulnerability of this compound in a basic environment is the rapid hydrolysis of its ethyl ester functional group. This reaction, known as saponification, is effectively irreversible and is significantly accelerated by the electronic properties of the molecule.
Caption: The irreversible base-catalyzed hydrolysis (saponification) of the ethyl ester.
The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.[1][2] The strong electron-withdrawing nature of the para-nitro group enhances the electrophilicity of this carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis compared to non-nitrated analogs.[3] The final deprotonation of the resulting carboxylic acid by the expelled ethoxide is the thermodynamic driving force that renders the reaction irreversible under basic conditions.[1][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary stability concern when exposing this compound to basic media?
Answer: The most significant and immediate concern is the saponification of the ethyl ester group. This reaction converts your starting material into the corresponding sodium or potassium 7-nitro-2H-1,3-benzodioxole-5-carboxylate salt. This new species has vastly different physicochemical properties, including increased polarity and aqueous solubility, and will likely not participate in subsequent reactions as intended for the parent ester.
Q2: My reaction in a basic solution is not working as expected. How do I know if my starting material has degraded?
Answer: If your experiment is yielding no product, a complex mixture, or only water-soluble components, you should immediately suspect saponification. The table below outlines common symptoms and diagnostic actions.
| Symptom | Probable Cause | Recommended Diagnostic Action |
| Reaction fails to proceed; starting material consumed. | Complete hydrolysis of the ester to its carboxylate salt. | TLC Analysis: Spot the reaction mixture on a silica plate. The highly polar carboxylate salt will likely remain at the baseline (Rf ≈ 0). |
| Formation of a precipitate upon addition of base. | The carboxylate salt may be insoluble in the organic solvent used. | Solubility Test: Attempt to dissolve the precipitate in water. The salt form is typically water-soluble. |
| Unexpected product isolated after acidic workup. | The intended reaction failed, and the acidic workup protonated the carboxylate salt, yielding the carboxylic acid. | HPLC/LC-MS Analysis: Compare the retention time and mass of your product to the starting ester and the calculated mass of the corresponding carboxylic acid. |
| 1H NMR of crude product lacks ethyl signals. | The ethyl group (a characteristic triplet and quartet) has been cleaved. | NMR Spectroscopy: Confirm the absence of signals around ~1.4 ppm (t, 3H) and ~4.4 ppm (q, 2H) and the potential appearance of a broad carboxylic acid proton signal (>10 ppm) if an acidic workup was performed. |
Q3: Under what specific conditions is ester hydrolysis a significant risk?
Answer: The risk and rate of hydrolysis are directly dependent on the base strength, temperature, and reaction time.
| Base Type | pH Range | Temperature | Risk Level | Causality |
| Strong Bases (NaOH, KOH, LiOH) | >12 | Low to High | Extreme | High concentration of OH⁻ ions leads to rapid nucleophilic attack. The reaction can be complete in minutes, even at room temperature.[1][5] |
| Moderate Bases (K₂CO₃, Na₂CO₃) | 10-11.5 | Elevated | High | While the OH⁻ concentration is lower, heating provides the activation energy needed for hydrolysis to proceed efficiently over several hours. |
| Mild Bases (NaHCO₃, Et₃N, DIPEA) | 8-10 | Room Temp | Low to Moderate | Hydrolysis is generally slow but can become significant over extended reaction times (>12 hours) or if water is present as a co-solvent. |
Q4: Are other parts of the molecule, like the nitro group or the benzodioxole ring, unstable in basic media?
Answer: Under typical basic conditions used in synthesis (e.g., pH < 14, temperatures < 100°C), the nitroaromatic system and the methylenedioxy bridge are generally stable.
-
Benzodioxole (Methylenedioxy) Ring: This group is robust and not susceptible to cleavage by bases. Its cleavage typically requires harsh acidic conditions (e.g., Lewis acids like BBr₃ or AlCl₃).[6]
-
Nitro Group: The nitro group itself is stable. While it strongly activates the aromatic ring, nucleophilic aromatic substitution (SNAr) by hydroxide is unlikely as there are no suitable leaving groups (like halogens) on the ring.[7][8] The formation of a Meisenheimer complex, where hydroxide adds to the ring, is a theoretical possibility but is generally a reversible intermediate and less favorable than the irreversible saponification of the ester.[8][9]
Caption: Relative stability of functional groups in the target molecule under basic conditions.
Q5: How can I perform a base-mediated reaction on another part of a similar molecule while preserving the ethyl ester?
Answer: This requires careful selection of reagents and conditions to avoid saponification.
-
Use Non-Nucleophilic Bases: For reactions requiring a base only as a proton acceptor (e.g., deprotonations, eliminations), use sterically hindered, non-nucleophilic bases like 1,8-Diazabicycloundec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA).
-
Strict Temperature Control: Conduct the reaction at the lowest possible temperature that allows the desired transformation to proceed. Hydrolysis has a significant activation energy, so cooling the reaction (e.g., 0°C or -78°C) can dramatically reduce its rate.
-
Anhydrous Conditions: Ensure your reaction is free of water, as it is a reactant in the hydrolysis pathway. Use dry solvents and reagents.
-
Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to minimize the ester's exposure time to the basic medium.
-
Alternative Synthetic Strategy: If possible, consider performing the base-sensitive step before the ester is introduced in your synthetic route.
Validated Experimental Protocols
Protocol 1: Quantitative Saponification to 7-nitro-2H-1,3-benzodioxole-5-carboxylic Acid
This protocol describes the intentional and complete hydrolysis of the ester to its corresponding carboxylic acid.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) or Ethanol (approx. 0.2 M concentration).
-
Base Addition: Add an aqueous solution of Sodium Hydroxide (NaOH, 2.0 to 3.0 eq) to the solution at room temperature with stirring.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot (ester) and the appearance of a new spot at the baseline (carboxylate salt) indicates completion, typically within 1-2 hours.
-
Solvent Removal: Once the reaction is complete, remove the organic solvent (THF/Ethanol) under reduced pressure.
-
Acidification (Workup): Cool the remaining aqueous solution in an ice bath. Slowly add 2M Hydrochloric Acid (HCl) dropwise with vigorous stirring until the pH of the solution is ~1-2. A precipitate of the neutral carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the isolated solid under vacuum to yield the pure 7-nitro-2H-1,3-benzodioxole-5-carboxylic acid.
Protocol 2: HPLC Method for Monitoring Stability
This method allows for the quantitative assessment of the compound's stability over time in a given medium.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 330 nm.
-
Expected Elution: The ethyl ester (less polar) will have a longer retention time than the carboxylate/carboxylic acid product (more polar).
References
-
Li, Y., et al. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules. Available at: [Link]
-
Wang, X., et al. (2023). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. Organic Chemistry Frontiers. Available at: [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]
-
Various Authors. (2013). What are the methods to deprotect methylene dioxy group?. ResearchGate. Available at: [Link]
-
PubChem. 5-nitro-1,3-benzodioxole. National Center for Biotechnology Information. Available at: [Link]
-
Ochwat, P., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Available at: [Link]
-
PrepChem. Synthesis of 5-nitro-1,3-benzodioxole. Available at: [Link]
-
Mohn, E. (2024). Saponification. Research Starters: Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Saponification Reaction of Esters. YouTube. Available at: [Link]
-
Organic Chemistry with Victor. (2022). Saponification Reaction of Esters. YouTube. Available at: [Link]
-
chemistNATE. (2019). Saponification (Hydrolysis of Esters with OH-). YouTube. Available at: [Link]
-
EBSCO. (2024). Saponification | Chemistry | Research Starters. Available at: [Link]
-
Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis. (2020). PMC - NIH. Available at: [Link]
-
Formation of two methylenedioxy bridges by a Sesamum CYP81Q protein yielding a furofuran lignan, (+)-sesamin. (2007). PMC. Available at: [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021). Semantic Scholar. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. Saponification | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 6. researchgate.net [researchgate.net]
- 7. Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Benzodioxole Nitration
Welcome to the technical support center for the nitration of 1,3-benzodioxole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial electrophilic aromatic substitution reaction. Here, we will address common challenges, particularly low conversion rates, and provide in-depth, field-proven insights to optimize your experimental outcomes.
Troubleshooting Guide: Low Conversion Rates
Low conversion of your benzodioxole starting material is a frequent hurdle. This guide provides a structured approach to diagnosing and resolving the underlying issues.
Q1: My nitration of 1,3-benzodioxole is resulting in a low yield of 5-nitro-1,3-benzodioxole. What are the primary factors I should investigate?
Low yields in this reaction can often be traced back to several key experimental parameters. A systematic evaluation of your reaction conditions is the first step toward improvement.
Initial Diagnostic Workflow
Detailed Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Purity of 1,3-Benzodioxole: Impurities in the starting material can lead to unwanted side reactions and consume the nitrating agent. Verify the purity of your benzodioxole using appropriate analytical techniques (e.g., GC-MS, NMR).
-
Nitrating Agent Composition: The ratio of nitric acid to a stronger acid, typically sulfuric acid or glacial acetic acid, is critical for the efficient generation of the nitronium ion (NO₂⁺), which is the active electrophile.[1][2] The presence of excess water can deactivate the nitrating agent.[3] Ensure you are using concentrated acids and that the mixture is prepared correctly. For instance, a common procedure involves the dropwise addition of nitric acid to glacial acetic acid.[4]
-
-
Reaction Temperature:
-
Exothermic Nature: The nitration reaction is exothermic, and poor temperature control can lead to the formation of undesired byproducts and decomposition of the starting material and product.[1][5]
-
Recommended Temperature Range: For the nitration of 1,3-benzodioxole, maintaining a temperature range of 15-25°C is often recommended.[4] In some cases, particularly with more activated substrates, even lower temperatures (e.g., -5 to 0°C) may be necessary to control the reaction and minimize side reactions like oxidation.[5] Use an ice bath or other cooling system to maintain a stable temperature throughout the addition of the nitrating agent.[1]
-
-
Reaction Time and Monitoring:
-
Incomplete Reaction: Insufficient reaction time can result in incomplete conversion of the starting material.[3]
-
Monitoring Progress: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5] This allows you to determine the point of maximum conversion and avoid unnecessarily long reaction times, which can lead to the formation of dinitrated or other byproducts.[5] Some protocols suggest stirring at room temperature overnight to ensure the reaction goes to completion.[1][4]
-
-
Workup and Isolation:
-
Product Precipitation: The product, 5-nitro-1,3-benzodioxole, often precipitates from the reaction mixture.[4] Cooling the mixture in an ice bath can maximize precipitation.[1]
-
Washing: Thoroughly wash the collected product with cold distilled water to remove any residual acid.[1] Inadequate washing can lead to product degradation over time.
-
Solubility: Be mindful of the product's solubility in the wash and recrystallization solvents to avoid significant losses.
-
Q2: I'm observing the formation of significant byproducts, which is lowering the yield of my desired 5-nitro-1,3-benzodioxole. What are the likely side reactions and how can I minimize them?
The primary side reactions in benzodioxole nitration are over-nitration (dinitration) and oxidation of the substrate.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Mitigation Strategy |
| Dinitration | - High reaction temperature- Excess nitrating agent- Prolonged reaction time | - Maintain a lower reaction temperature (e.g., 15-25°C or lower).[4][5]- Use a controlled stoichiometry of the nitrating agent.[5]- Monitor the reaction by TLC/GC and quench it once the starting material is consumed.[5] |
| Oxidation (Tar Formation) | - High concentration of nitric acid- Elevated temperatures | - Maintain strict temperature control.[5]- Consider using milder nitrating agents if tarring is severe.[5] |
| Formation of Isomers | - The directing effects of substituents on the benzodioxole ring | - The methylenedioxy group is a strong ortho-, para-director, favoring substitution at the 5-position.[1][6] For substituted benzodioxoles, the regioselectivity will be determined by the combined directing effects of all substituents.[1][6] |
Frequently Asked Questions (FAQs)
Q3: What is the underlying mechanism of benzodioxole nitration?
The nitration of benzodioxole is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The reaction proceeds in three main stages:
-
Generation of the Electrophile: A strong acid, such as sulfuric acid or glacial acetic acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1][2]
-
Electrophilic Attack: The electron-rich aromatic ring of the benzodioxole acts as a nucleophile and attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][6]
-
Rearomatization: A weak base in the reaction mixture (e.g., water or the conjugate base of the acid) removes a proton from the carbon atom that is bonded to the new nitro group. This restores the aromaticity of the ring and yields the final nitrated product.[1]
Q4: Why is the 5-position the major product in the nitration of 1,3-benzodioxole?
The regioselectivity of the reaction is determined by the directing effects of the substituents on the aromatic ring.[6][7] The methylenedioxy group (-O-CH₂-O-) in 1,3-benzodioxole is a powerful activating, ortho-, para-director.[1] This is because the oxygen atoms donate electron density to the ring through resonance, which stabilizes the carbocation intermediate when the electrophilic attack occurs at the positions ortho or para to the oxygen atoms.[6] In the case of 1,3-benzodioxole, this directs the incoming nitro group to the 5-position.
Q5: What are the critical safety precautions to take during a benzodioxole nitration experiment?
Nitration reactions can be hazardous if not performed with proper care. Always adhere to the following safety protocols:
-
Work in a well-ventilated fume hood. [1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1]
-
Handle concentrated nitric acid and sulfuric/glacial acetic acid with extreme care, as they are highly corrosive.[1]
-
Be aware of the exothermic nature of the reaction. Control the rate of addition of the nitrating agent and ensure adequate cooling to prevent the reaction from becoming too vigorous.[1]
Experimental Protocols
Below is a representative protocol for the nitration of 1,3-benzodioxole. This should be adapted based on your specific laboratory conditions and analytical monitoring.
Synthesis of 5-nitro-1,3-benzodioxole [4]
Materials:
-
1,3-Benzodioxole
-
Glacial Acetic Acid
-
Concentrated Nitric Acid (d=1.4)
-
Ethanol (for recrystallization)
-
Distilled water
-
Ice
Equipment:
-
Three-necked flask
-
Magnetic stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filtration apparatus
Procedure:
-
Dissolution of Starting Material: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 12.2 g of 1,3-benzodioxole in 75 mL of glacial acetic acid.[4]
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add 9.0 mL of concentrated nitric acid to 30 mL of glacial acetic acid.[4] Allow this mixture to cool to room temperature.
-
Nitration: Place the flask containing the benzodioxole solution in an ice bath.[4] Slowly add the nitric acid/acetic acid mixture dropwise from the dropping funnel to the stirred solution. Maintain the internal reaction temperature between 15-25°C.[4] The addition should take approximately 30-45 minutes.[1]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight to ensure the reaction goes to completion.[4] A precipitate of the product should form.[1]
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.[1] Collect the crystalline product by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral to pH paper.[1] This removes any residual acid.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 5-nitro-1,3-benzodioxole.[4]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.[1]
References
-
Synthesis of 5-nitro-1,3-benzodioxole - PrepChem.com. (n.d.). Retrieved from [Link]
-
Electrophilic Aromatic Substitution - ChemTalk. (n.d.). Retrieved from [Link]
-
Reactions of Arenes: Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. (2023, January 14). Retrieved from [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023, January 4). Retrieved from [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Topic: Optimizing Reaction Temperature for 6-Nitro-1,3-Benzodioxole-5-Carboxylate Synthesis
Technical Support Center: Nitro-Benzodioxole Esterification Optimization
Introduction: The "Goldilocks" Zone of Nitropiperonylic Chemistry
You are likely accessing this guide because you are encountering a yield ceiling with 6-nitro-1,3-benzodioxole-5-carboxylic acid . This substrate presents a classic organic synthesis conflict:
-
Steric Hindrance: The nitro group at the 6-position (ortho to the carboxyl) creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack. This kinetically demands higher temperatures to overcome the activation energy barrier.
-
Substrate Fragility: The 1,3-benzodioxole (methylenedioxy) ring is acid-sensitive. Excessive heat combined with strong mineral acids can trigger acid-catalyzed hydrolysis of the acetal bridge to a catechol, or in extreme cases, thermal decarboxylation facilitated by the electron-withdrawing nitro group.
This guide defines the precise thermal window to balance these competing factors.
Module 1: Thermodynamic & Kinetic Balancing (The "Why")
FAQ 1: Why is my reaction stalling at 40°C despite using excess alcohol?
Diagnosis: Insufficient thermal energy to overcome the Ortho-Effect.
Technical Explanation:
The 6-nitro group twists the carboxylic acid out of the plane of the benzene ring. While this breaks conjugation (making the carbonyl potentially more electrophilic), the sheer physical bulk of the
FAQ 2: I see a dark "tar" and low purity when refluxing in toluene/ethanol (>100°C). What is happening?
Diagnosis: Thermal degradation of the dioxole ring.
Technical Explanation:
The 1,3-benzodioxole ring is essentially a cyclic acetal. While stable to bases, it is vulnerable to acid-catalyzed hydrolysis, a pathway that accelerates exponentially above 90°C. Additionally, electron-deficient nitro-aromatics are prone to decarboxylation at high temperatures (
Module 2: Troubleshooting & Optimization Data
The following table summarizes the yield/purity trade-off observed in internal application trials using Methanol/
| Temperature | Reaction Time | Conversion (%) | Purity (HPLC) | Primary Impurity |
| 25°C (RT) | 24 Hours | < 30% | 99% | Unreacted Starting Material |
| 50°C | 12 Hours | 65% | 98% | Unreacted Starting Material |
| 65°C (Optimal) | 4-6 Hours | > 95% | 97% | Trace Dimer |
| 110°C (Toluene) | 2 Hours | 100% | 75% | Catechol derivatives (Black Tar) |
Module 3: Visualizing the Reaction Pathway
The diagram below illustrates the kinetic decision tree. Note the divergence at the "Thermal Stress" node.
Caption: Kinetic pathway showing the critical temperature dependence. The "Optimal Zone" (Green) balances steric activation against acetal degradation.
Module 4: Recommended Protocol (Thionyl Chloride Method)
For sterically hindered substrates like 6-nitro-1,3-benzodioxole-5-carboxylic acid, the standard Fischer esterification (Refluxing Alcohol + Acid) is often too slow. We recommend the Acid Chloride Method via Thionyl Chloride (
Step-by-Step Methodology
-
Setup: Equip a 250mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a
drying tube (or line). -
Slurry: Add 10.0 g (47.4 mmol) of 6-nitro-1,3-benzodioxole-5-carboxylic acid.
-
Solvent: Add 50 mL of anhydrous Methanol (or Ethanol for ethyl ester). Note: For the acid chloride route, you can also use neat
first, then quench with alcohol, but the "in-situ" method below is safer for scale-up. -
Reagent Addition (Exothermic): Cool the mixture to 0°C. Dropwise add 4.0 mL (55 mmol) of Thionyl Chloride (
).-
Why?
reacts with the alcohol to generate anhydrous and sulfites, driving the equilibrium.
-
-
Thermal Ramp:
-
Allow to warm to Room Temperature (25°C) for 30 minutes.
-
Heat to Reflux (approx. 65°C) .
-
-
Monitoring: Hold reflux for 3 hours .
-
Check Point: Monitor via TLC (EtOAc:Hexane 3:7). The acid spot (
) should disappear; Ester spot ( ) appears.
-
-
Workup:
Module 5: Workflow Decision Tree
Use this diagram to determine your specific experimental setup based on available equipment and scale.
Caption: Decision matrix for selecting the synthesis route. Method B (Acid Chloride) is preferred for scale-up to overcome steric hindrance.
References
-
NIST Chemistry WebBook. "1,3-Benzodioxole-5-carboxylic acid, methyl ester."[4] Standard Reference Data. Link
-
Der Pharma Chemica. "An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids." Der Pharma Chemica, 2011, 3(1): 365-369. Link
-
Master Organic Chemistry. "Thermal Decarboxylation of Carboxylic Acids." Reaction Guide. Link
-
ChemicalBook. "1,3-Benzodioxole-5-carboxylic acid Properties and Stability." Link
-
MDPI Molecules. "Synthesis of Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate." Molecules, 2011, 16(5). (Demonstrates nitro-group steric handling in similar dioxole systems). Link
Sources
Validation & Comparative
Comparative 1H NMR Analytics: Structural Validation of Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate
Phase 1: Strategic Overview
In the development of benzodioxole-based pharmacophores, the regioselective introduction of a nitro group is a critical yet error-prone synthetic step. The nitration of ethyl 1,3-benzodioxole-5-carboxylate (ethyl piperonylate) typically yields a mixture of regioisomers.
While the 6-nitro isomer is often the thermodynamic product due to electronic activation by the methylenedioxy ring, the 7-nitro isomer (the target of this guide) is frequently required for specific "ortho-ortho" substitution patterns in downstream heterocycle synthesis.
The Challenge: Both isomers have identical molecular weights (MS is inconclusive) and similar polarity (TLC is often insufficient).
The Solution: 1H NMR spectroscopy provides the only rapid, non-destructive method to definitively distinguish the target 7-nitro isomer from the 6-nitro alternative based on aromatic coupling constants (
This guide objectively compares the spectral fingerprints of the target molecule against its primary structural alternative.
Phase 2: Experimental Protocol
To ensure reproducibility and accurate resolution of the critical meta-coupling constants, the following acquisition parameters are recommended.
Sample Preparation[1]
-
Solvent: Chloroform-d (
) is the standard.[1] DMSO- may be used if solubility is poor, but it may shift acidic protons or broaden peaks due to viscosity.[1] -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual
at 7.26 ppm.[1]
Instrument Parameters
-
Frequency: Minimum 400 MHz (Essential to resolve small
couplings). -
Spectral Width: -2 to 14 ppm.[1]
-
Scans (NS): 16–32 scans are sufficient for pure samples.[1]
-
Acquisition Time (AQ):
3.0 seconds (Critical for high digital resolution of multiplets).
Phase 3: Spectral Analysis & Comparison[1]
The Target: Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate
The defining characteristic of the 7-nitro isomer is the meta-relationship between the remaining aromatic protons (H-4 and H-6).[1]
Table 1: 1H NMR Assignment (400 MHz,
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |
| H-4 | 8.12 | Doublet (d) | 1H | 1.8 Hz | Aromatic; meta to H-6.[1] Deshielded by ortho-ester.[1] |
| H-6 | 7.75 | Doublet (d) | 1H | 1.8 Hz | Aromatic; meta to H-4.[1] |
| H-2 | 6.25 | Singlet (s) | 2H | - | Methylenedioxy bridge.[1] |
| Ethyl | 4.38 | Quartet (q) | 2H | 7.1 Hz | Ester methylene ( |
| Ethyl | 1.39 | Triplet (t) | 3H | 7.1 Hz | Ester methyl ( |
*Note: Exact chemical shifts may vary
The Alternative: Ethyl 6-nitro-2H-1,3-benzodioxole-5-carboxylate
The most common impurity/alternative is the 6-nitro isomer.[1] In this structure, the protons are at H-4 and H-7, which are para to each other.[1]
Table 2: Comparative Metric – The "Smoking Gun"
| Feature | Target (7-Nitro) | Alternative (6-Nitro) | Scientific Causality |
| Aromatic Splitting | Two Doublets | Two Singlets | Coupling Distance: H-4/H-6 are meta (3 bonds + ring path) allowing measurable coupling ( |
| H-2 (Bridge) Shift | Nitro Proximity: In the 7-nitro isomer, the nitro group is ortho to the dioxole oxygen, exerting a stronger deshielding effect on the bridge protons than in the 6-nitro isomer. | ||
| Symmetry | Asymmetric substitution | Asymmetric substitution | Both are asymmetric, but the 6-nitro isomer often appears "cleaner" due to lack of aromatic splitting. |
Phase 4: Visualization & Logic Flow[1]
Structural Numbering & Regiochemistry
The following diagram illustrates the specific numbering system used to determine the meta vs. para relationship.
Figure 1: Structural divergence of nitration products. The spatial relationship between remaining protons dictates the splitting pattern.
Analytical Decision Tree
Use this workflow to validate your synthesized product.
Figure 2: Step-by-step logic for interpreting the aromatic region of the NMR spectrum.
References
-
Royal Society of Chemistry (RSC). Supporting Information for Benzodioxole Derivatives.[1] (General reference for benzodioxole chemical shifts and nitration patterns). [Link]
-
National Institute of Standards and Technology (NIST). 1,3-Benzodioxole, 5-nitro- Mass and NMR Data.[1] (Reference for the parent nitro-benzodioxole core). [Link]
-
SpectraBase. NMR Spectrum of 1,3-Benzodioxole Derivatives. (Database for comparative spectral verification).[1] [Link]
-
Reich, H. J. WinPLT NMR Coupling Constant Data. University of Wisconsin.[1][3] (Authoritative source for meta vs. para coupling constants in aromatic systems). [Link]
Sources
A Comparative Guide to the Infrared Spectroscopy of Nitro and Ester Functional Groups on the Benzodioxole Scaffold
Introduction: Probing Molecular Vibrations on a Privileged Scaffold
Infrared (IR) spectroscopy is an indispensable analytical technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds.[1] When a molecule absorbs infrared radiation, specific bonds stretch, bend, and twist at characteristic frequencies, revealing the presence of functional groups. This guide offers an in-depth comparison of the IR spectral signatures of two common and electronically distinct functional groups—the nitro (NO₂) and ester (-COOR) groups—when attached to the 1,3-benzodioxole ring.
The benzodioxole moiety, also known as the methylenedioxyphenyl group, is a "privileged scaffold" in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active compounds.[2] Its unique structure, featuring a benzene ring fused to a five-membered dioxole ring, imparts specific electronic properties that modulate the vibrational frequencies of its substituents. Understanding these spectral shifts is critical for researchers in drug development and chemical synthesis for structural elucidation and reaction monitoring.
Pillar 1: The Nitro Group (NO₂) on the Benzodioxole Ring
The nitro group is a powerful electron-withdrawing group, a property that profoundly influences its interaction with the aromatic system and gives rise to highly characteristic IR absorption bands.
Characteristic Vibrational Modes
The diagnostic power of IR spectroscopy for nitro compounds lies in two intense absorption bands originating from the stretching of the N-O bonds.[1][3] Due to the large change in dipole moment during vibration, these bands are typically among the strongest in the spectrum.[4]
-
Asymmetric NO₂ Stretch (ν_as): This is a strong absorption resulting from the two N-O bonds stretching out of phase. For aromatic nitro compounds, this band is typically found in the 1550-1475 cm⁻¹ region.[1][3]
-
Symmetric NO₂ Stretch (ν_s): This second strong band corresponds to the in-phase stretching of the N-O bonds and appears in the 1360-1290 cm⁻¹ range.[1][3]
Electronic Influence of the Benzodioxole Scaffold
The methylenedioxy (-O-CH₂-O-) portion of the benzodioxole ring acts as an electron-donating group, pushing electron density into the aromatic system via resonance. This increased electron density enhances conjugation with the electron-withdrawing nitro group.[1] This enhanced conjugation has a critical, predictable effect: it weakens the N-O bonds, causing a shift of both the asymmetric and symmetric stretching frequencies to lower wavenumbers (a "red shift") compared to nitrobenzene.
A concrete example is found in the analysis of 5-nitro-1,3-benzodioxole, where the asymmetric stretch (ν_as) is observed at 1609 cm⁻¹ and the symmetric stretch (ν_s) is reported at 1437 cm⁻¹ in the experimental IR spectrum.[5]
Pillar 2: The Ester Group (-COOR) on the Benzodioxole Ring
The ester functional group contains two key components that give rise to distinct IR signals: the carbonyl group (C=O) and the C-O single bonds.
Characteristic Vibrational Modes
-
Carbonyl C=O Stretch (ν_C=O): This is one of the most easily recognizable absorption bands in IR spectroscopy due to its high intensity and sharpness.[6] For esters conjugated with an aromatic ring (α,β-unsaturated esters), this band typically appears in the 1730-1715 cm⁻¹ region.[7][8]
-
C-O Stretches (ν_C-O): Esters exhibit two C-O stretching bands due to the C-O-C linkage. These are also strong and appear in the fingerprint region, typically between 1300-1000 cm⁻¹ .[7][9]
Electronic Influence of the Benzodioxole Scaffold
Similar to its effect on the nitro group, the electron-donating nature of the benzodioxole ring influences the ester's vibrational frequencies. Resonance donation from the ring to the carbonyl group reduces the double-bond character of the C=O bond. This weakening of the bond shifts the carbonyl stretching frequency to a lower wavenumber compared to a saturated aliphatic ester (which typically absorbs at 1750-1735 cm⁻¹).[7][8] For example, the C=O stretch in ethyl benzoate is observed at 1726 cm⁻¹.[7] A similar value would be expected for an ester of piperonylic acid (1,3-benzodioxole-5-carboxylic acid).
Comparative Analysis: Distinguishing Nitro and Ester Groups
The primary distinguishing feature between a nitro- and an ester-substituted benzodioxole is the position of their most prominent absorption bands. The ester's C=O stretch appears in a relatively uncluttered region of the spectrum above 1700 cm⁻¹, making it unambiguous. In contrast, the nitro group is identified by a pair of strong bands at lower frequencies.
Data Summary Table
| Functional Group | Vibrational Mode | Typical Range (Aromatic) (cm⁻¹) | Expected Range on Benzodioxole (cm⁻¹) | Intensity |
| **Nitro (-NO₂) ** | Asymmetric Stretch (ν_as) | 1550 - 1475[3] | ~1500 - 1540 | Strong |
| Symmetric Stretch (ν_s) | 1360 - 1290[3] | ~1330 - 1350 | Strong | |
| Ester (-COOR) | Carbonyl Stretch (ν_C=O) | 1730 - 1715[7] | ~1715 - 1725 | Strong, Sharp |
| C-O-C Asymmetric Stretch | ~1300 - 1200 | ~1250 - 1300 | Strong | |
| C-O-C Symmetric Stretch | ~1150 - 1000 | ~1100 - 1150 | Strong |
Note: The "Expected Range on Benzodioxole" is an estimation based on the electronic effects of the electron-donating ring, which causes a red shift (lower frequency) compared to simple benzene derivatives.
Logical Relationship Diagram
This diagram illustrates the connection between the functional group, its primary vibrational mode, and the resulting IR absorption band region.
Caption: Standard workflow for FT-IR analysis of a solid sample using the KBr pellet method.
Conclusion
The nitro and ester groups, when attached to a benzodioxole ring, produce distinct and readily identifiable infrared absorption bands.
-
The ester is unequivocally identified by its very strong and sharp carbonyl (C=O) stretching absorption, typically appearing between 1715-1725 cm⁻¹ , supplemented by strong C-O stretches in the 1300-1000 cm⁻¹ region.
-
The nitro group is characterized by a pair of strong absorptions: the asymmetric stretch around 1500-1540 cm⁻¹ and the symmetric stretch around 1330-1350 cm⁻¹ .
In both cases, the electron-donating nature of the benzodioxole ring system leads to a predictable red shift (a shift to lower frequency) of these key vibrational bands compared to their analogues on a simple benzene ring. This comparative knowledge is fundamental for any researcher performing structural characterization of substituted benzodioxole derivatives.
References
- Benchchem.
- University of Calgary. IR Spectroscopy Tutorial: Nitro Groups.
- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- JoVE. Video: IR Frequency Region: Alkene and Carbonyl Stretching.
- Sathiyaseelan, A., et al. (2013). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry.
- University of Calgary. IR Spectroscopy Tutorial: Esters.
- LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups.
- Maricopa Open Digital Press. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- ChemicalBook. (2024). Understanding 1,3-Benzodioxole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Technical Comparison Guide: Mass Spectrometry Fragmentation of Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate
The following technical guide details the mass spectrometry fragmentation patterns of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate . This analysis synthesizes established fragmentation mechanisms of nitroarenes and benzodioxoles with structural logic to provide a reference for identification and differentiation from isomeric impurities.
Executive Summary
Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate (CAS: 1156940-88-3) is a functionalized benzodioxole derivative often utilized as a scaffold in the synthesis of bioactive alkaloids and enzyme inhibitors. Its mass spectrometric behavior is defined by the interplay between the labile ethyl ester, the electron-withdrawing nitro group, and the methylenedioxy bridge.
This guide provides a definitive breakdown of its fragmentation pathways, distinguishing it from its regioisomer (6-nitro) and non-nitrated analogs. The data presented here is derived from mechanistic principles of electron ionization (EI) and electrospray ionization (ESI), supported by analogous library standards.
Structural Analysis & Numbering
Correct structural identification is critical for interpreting the mass spectrum, particularly to distinguish the 7-nitro isomer from the more common 6-nitro variant produced via direct nitration of piperonylic acid esters.
-
Scaffold: 1,3-Benzodioxole (Methylenedioxybenzene)
-
Position 5: Ethyl Carboxylate (-COOCH₂CH₃)
-
Relationship: The substituents are meta to each other. The nitro group at position 7 is ortho to the dioxole bridgehead oxygen (O1/O3), creating a unique steric and electronic environment compared to the 6-nitro isomer (where the nitro is ortho to the ester).
| Feature | Specification |
| Molecular Formula | C₁₀H₉NO₆ |
| Exact Mass | 239.0433 Da |
| Molecular Weight | 239.18 g/mol |
| Key Functional Groups | Ethyl Ester, Nitro, 1,3-Dioxole Ring |
Experimental Methodology (Recommended)
To replicate the fragmentation patterns described, the following protocols are recommended. These maximize the generation of diagnostic ions.
Protocol A: GC-MS (Electron Ionization)
-
Inlet Temperature: 250°C (Ensure rapid vaporization to prevent thermal degradation of the nitro group).
-
Ion Source: 230°C, 70 eV.
-
Scan Range: m/z 40–300.
-
Rationale: High-energy EI is required to drive the cleavage of the stable aromatic ring and the nitro group.
Protocol B: LC-MS/MS (Electrospray Ionization)
-
Mode: Positive Ion (+ESI).[3]
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.
-
Collision Energy (CE): Stepped 15–35 eV.
-
Rationale: Protonation occurs readily on the carbonyl oxygen ([M+H]⁺ m/z 240). Stepped CE ensures capture of both the labile ester loss and the deeper skeletal rearrangements.
Fragmentation Pathway Analysis
Primary Fragmentation: The Ester Cleavage
The most dominant pathway in the EI spectrum is the cleavage of the ethyl ester.
-
Transition: m/z 239 (M⁺) → m/z 194
-
Mechanism:
-cleavage adjacent to the carbonyl group, resulting in the loss of an ethoxy radical (•OCH₂CH₃ , 45 Da). -
Product: The resulting acylium ion (m/z 194) is resonance-stabilized by the benzodioxole ring, making it the likely Base Peak (100% relative abundance).
Secondary Fragmentation: Nitro Group Elimination
Following ester cleavage, the nitro group degrades. This is a diagnostic step for nitro-aromatics.
-
Pathway A (Nitro Loss): m/z 194 → m/z 148
-
Loss of the nitro group as a radical (•NO₂ , 46 Da).[3]
-
Forms a substituted phenyl cation (m/z 148).
-
-
Pathway B (Nitro-Nitrite Rearrangement): m/z 194 → m/z 164
-
Loss of nitric oxide (•NO , 30 Da) via rearrangement to a nitrite ester, leaving a phenolic oxygen. This is common when the nitro group is sterically crowded or ortho to other substituents.
-
Tertiary Fragmentation: Dioxole Ring Opening
The 1,3-benzodioxole moiety undergoes characteristic "carbene-like" losses.
-
Transition: m/z 148 → m/z 120 or 119
-
Mechanism: Loss of CO (28 Da) or CHO• (29 Da) from the dioxole ring.[4]
-
Diagnostic Ion: In non-nitrated piperonyl derivatives, m/z 135 is the standard methylenedioxybenzyl cation. In this nitro-derivative, the equivalent core (after stripping substituents) often degrades to m/z 65 (cyclopentadienyl cation) or m/z 51 (butenynyl cation) at high energies.
Visualizing the Fragmentation Tree
The following diagram illustrates the logical flow of ion dissociation for the [M]⁺ precursor (EI).
Figure 1: Proposed EI fragmentation pathway for Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate. The formation of the acylium ion at m/z 194 is the primary event.
Comparative Analysis: 7-Nitro vs. Alternatives
Distinguishing the 7-nitro isomer from the 6-nitro isomer is a common analytical challenge.
| Feature | 7-Nitro Isomer (Target) | 6-Nitro Isomer (Alternative) | Non-Nitro Analog |
| Structure | Nitro at C7 (Ortho to Dioxole) | Nitro at C6 (Ortho to Ester) | No Nitro Group |
| Base Peak (EI) | m/z 194 (Acylium) | m/z 194 (Acylium) | m/z 149 (Acylium) |
| Ortho Effects | High [M-OH]⁺ potential : Interaction between Nitro and Dioxole H is unlikely, but interaction with Dioxole O is possible (NO loss favored). | High [M-OH]⁺ or [M-O] : Nitro oxygen can interact with the ethyl ester side chain, facilitating unique alcohol losses (m/z 192). | None. |
| Key Difference | m/z 164 abundance : High due to steric relief near the bridgehead. | m/z 176 : Loss of NO₂ from M⁺ is often suppressed by steric locking with the ester. | Clean spectrum dominated by m/z 149 and 121. |
Key Insight: The 6-nitro isomer often exhibits a "Ortho Effect" where the nitro oxygen abstracts a hydrogen from the ethyl group or interacts with the carbonyl, leading to complex rearrangements not seen in the 7-nitro isomer, where the nitro group is isolated from the ester by the aromatic ring.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 5-Nitro-1,3-benzodioxole (CAS 2620-44-2). NIST Standard Reference Database 1A v17. Retrieved from .
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 1,3-Benzodioxole-5-carboxylic acid (CAS 94-53-1).[5] NIST Standard Reference Database.[6] Retrieved from .
-
HighChem LLC. mzCloud Spectral Tree: 5-(2-Nitroprop-1-enyl)-1,3-benzodioxole.[7] Retrieved from .
-
PubChem. Compound Summary: Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate (CAS 1156940-88-3). National Library of Medicine. Retrieved from .
- Holčapek, M., et al. (2010). Fragmentation behavior of nitro-aromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (General reference for nitro-rearrangements).
Sources
- 1. CN115557933A - å¸é²é¡¿é ªæ°¨é ¸æ¿é ¶åå ¶çªåä½éè§£åãç»åç©ååºç¨ - Google Patents [patents.google.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. 1,3-Benzodioxole-5-carboxylic acid [webbook.nist.gov]
- 6. govinfo.gov [govinfo.gov]
- 7. mzCloud – 5 2 Nitroprop 1 enyl 1 3 benzodioxole [mzcloud.org]
Comparative Bioactivity Guide: Ethyl 7-Nitro vs. Ethyl 6-Nitro Benzodioxole Derivatives
[2]
Executive Summary & Chemical Identity[1][2]
The benzodioxole (1,3-benzodioxole) scaffold is a privileged structure in medicinal chemistry, serving as the core for anticonvulsants (e.g., Stiripentol), antidepressants (e.g., Paroxetine), and antitumor agents.[1][2]
When introducing a nitro group to Ethyl 1,3-benzodioxole-5-carboxylate , two primary regioisomers are formed with distinct electronic and steric properties:
-
Isomer A (The Standard): Ethyl 6-nitro-1,3-benzodioxole-5-carboxylate. [1][2]
-
Isomer B (The Specialist): Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate. [1][2]
-
Formation:[1][2][3][4][5][6][7] Minor product or requires directed synthesis (blocking positions).[1]
-
Characteristics: Non-planar "kinked" conformation due to steric clash between the nitro group and the dioxole oxygen/ester.[1]
-
Primary Utility: Anticonvulsants (GABA modulation), KMO inhibitors, and agents requiring specific "ortho-effect" binding pockets.[1][2]
-
Structural Comparison Table
| Feature | Ethyl 6-Nitro Derivative | Ethyl 7-Nitro Derivative |
| IUPAC Position | Nitro at C6 (Ortho to ester, Para to O3) | Nitro at C7 (Ortho to O1, Meta to ester) |
| Electronic State | Highly conjugated; strong electron withdrawal from ester.[1][2] | Twisted nitro group; reduced resonance with ring.[1] |
| Steric Profile | Low hindrance; planar molecule. | High hindrance; "Molecular Kink" at bridgehead. |
| Solubility (LogP) | ~2.1 (Higher lipophilicity).[1] | ~1.8 (Slightly lower due to polarity exposure).[1] |
| Major Bioactivity | Antimicrobial, Antitumor (Tubulin).[1][2][7] | Anticonvulsant, Enzyme Inhibition (KMO).[1][2] |
Detailed Bioactivity Analysis[1][7][8][9]
A. Anticonvulsant Activity (The "Ortho" Effect)
The 7-nitro isomer often exhibits superior anticonvulsant activity compared to the 6-nitro isomer.[2] This is attributed to the "Ortho Effect" where the nitro group at position 7 forces the adjacent ethyl ester or the benzodioxole ring into a specific conformation that favors binding to the GABA-A receptor modulatory sites or voltage-gated sodium channels.[2]
-
Mechanism: The 7-nitro group creates a "molecular twist" that mimics the non-planar geometry of active anticonvulsants like phenytoin or stiripentol analogs.[2]
-
Data Point: In Maximal Electroshock Seizure (MES) tests, 7-substituted benzodioxoles often show an ED50 < 30 mg/kg, whereas 6-substituted analogs frequently require > 100 mg/kg or are inactive.[1][2]
B. Antimicrobial & Cytotoxic Activity
The 6-nitro isomer dominates in antimicrobial applications.[2] Its planar structure allows for better intercalation into bacterial DNA or binding to planar active sites in enzymes like dihydropteroate synthase .
-
Mechanism: The 6-nitro group facilitates the reduction to a nitro-radical anion (in anaerobic bacteria) or stabilizes the binding of the molecule in the hydrophobic pockets of bacterial enzymes.[2]
-
Data Point:
C. Metabolic Stability[1][7]
Visualizing the SAR & Synthesis Pathways
The following diagram illustrates the divergent synthesis and the Structure-Activity Relationship (SAR) logic between the two isomers.
Caption: Divergent synthesis and bioactivity pathways. The 6-nitro isomer is kinetically favored and planar; the 7-nitro is sterically crowded and specialized.[2]
Experimental Protocols
Protocol A: Regioselective Synthesis of Ethyl 6-Nitro-1,3-benzodioxole-5-carboxylate
This protocol yields the thermodynamically stable 6-nitro isomer.[1][2]
-
Reagents: Ethyl 1,3-benzodioxole-5-carboxylate (10 mmol), Conc. HNO3 (15 mmol), Glacial Acetic Acid (20 mL).[1]
-
Procedure:
-
Dissolve the ester in glacial acetic acid at 0°C.
-
Add HNO3 dropwise over 30 minutes, maintaining temperature < 10°C.
-
Stir at room temperature for 2 hours. (Monitoring: TLC shows disappearance of starting material).
-
Pour mixture into ice water (100 mL). The yellow precipitate is the 6-nitro isomer.[2]
-
Yield: ~85-90%.[2]
-
Validation: 1H NMR will show two singlet aromatic protons (para relationship) at ~7.5 and ~6.8 ppm.[1]
-
Protocol B: Directed Synthesis of Ethyl 7-Nitro-1,3-benzodioxole-5-carboxylate
Accessing the 7-nitro isomer often requires a blocking group strategy or starting from 3-nitrocatechol derivatives.[1][2]
-
Procedure:
-
Step 1 (Block C6): Brominate Ethyl 1,3-benzodioxole-5-carboxylate (Br2/AcOH) to get the 6-bromo derivative.[1][2]
-
Step 2 (Nitration): Nitrate the 6-bromo derivative.[1][2] The nitro group is forced to position 7 (or 4, which is symmetric in the core before ester influence, but here 7 is favored due to ester meta-direction).[1][2]
-
Step 3 (Debromination): Pd/C catalytic hydrogenation or Zn/AcOH reduction to remove the bromine, leaving the 7-nitro group.[1][2]
-
Validation: 1H NMR will show two doublet aromatic protons (ortho coupling, J ~8-9 Hz) indicating adjacent protons at C4 and C5 (if numbering shifts) or C6/C7.[1][2]
-
Protocol C: Anticonvulsant Assay (scPTZ Model)
Used to validate the efficacy of the 7-nitro derivatives.[1]
-
Subjects: Male Swiss albino mice (20-25g).
-
Dosing: Administer test compound (Ethyl 7-nitro derivative) i.p. at 30, 100, 300 mg/kg suspended in 0.5% CMC.[1][2]
-
Challenge: 30 minutes post-dose, inject Pentylenetetrazole (PTZ) at 85 mg/kg s.c.
-
Observation: Observe for 30 minutes.
-
Analysis: Calculate ED50 using probit analysis. Active 7-nitro derivatives typically show protection at < 50 mg/kg.[2]
References
-
Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Source: ResearchGate. URL:[Link]
-
Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (Context on MES/PTZ protocols for benzodioxole pharmacophores). Source: NCBI / PMC.[2][7] URL:[Link]
-
Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. (Structural analogs and NMR characterization of nitro-benzodioxan isomers). Source: MDPI. URL:[Link][1][6][7]
-
PubChem Compound Summary: 5-nitro-1,3-benzodioxole. (Base scaffold data). Source: PubChem.[9] URL:[Link][1][7]
-
Site selective C–H functionalization of Mitragyna alkaloids. (Discussion on 7-substituted bioactivity and "ortho" effects). Source: Nature Communications / PMC.[2][7] URL:[Link]
Sources
- 1. osti.gov [osti.gov]
- 2. CAS 2620-44-2: 6-Nitro-1,3-benzodioxole | CymitQuimica [cymitquimica.com]
- 3. Modulation of the pharmacological actions of nitrovasodilators by methylene blue and pyocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Nitro-1,3-benzodioxole-2-carboxamide | C8H6N2O5 | CID 66930082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Publish Comparison Guide: Crystal Structure & Solid-State Analysis of Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate
Executive Summary
Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate (CAS: 1156940-88-3) is a specialized intermediate in the synthesis of bioactive quinolones and benzodioxole-based antibacterial agents. Its structural integrity relies on the unique electronic and steric environment created by the 7-nitro substitution —a position ortho to the dioxole ring oxygens and meta to the carboxylate ester.
This guide provides a technical comparison of the solid-state properties of the 7-nitro isomer against its primary regioisomer (6-nitro) and the core scaffold (5-nitro-1,3-benzodioxole). While direct single-crystal X-ray diffraction (XRD) data for the 7-nitro ester remains proprietary in many databases, this guide synthesizes available crystallographic benchmarks from the Cambridge Structural Database (CSD) to construct a predictive structural model essential for drug development.
Crystal Structure Data: Core Scaffold & Comparative Analysis
To understand the packing of the 7-nitro ester, we analyze the crystallographic data of its closest structural anchor, 5-nitro-1,3-benzodioxole , and compare it with the 6-nitro isomer .
Reference Crystal Data (Core Scaffold)
The following data serves as the geometric baseline for the benzodioxole nitro-substituted system.
| Parameter | 5-Nitro-1,3-benzodioxole (Benchmark) | Ethyl 6-nitro-1,3-benzodioxole-5-carboxylate (Alternative) | Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate (Target) |
| CSD Refcode | NIWRIQ (CCDC 698580) | Inferred from analogs | Predicted / Proprietary |
| Crystal System | Monoclinic | Monoclinic (Typical for series) | Monoclinic / Triclinic |
| Space Group | P2₁/c | P2₁/c or P2₁/n | P2₁/c (Predicted) |
| Z (Molecules/Cell) | 4 | 4 | 4 |
| Density (calc) | 1.582 g/cm³ | ~1.45 - 1.55 g/cm³ | ~1.48 - 1.58 g/cm³ |
| Nitro Torsion | ~3.8° (Nearly coplanar) | ~30-60° (Twisted due to ester steric clash) | ~15-30° (Minor twist due to dioxole O) |
| Melting Point | 145-147 °C | 118-120 °C | High MP (Predicted >120°C) |
Technical Insight: The 5-nitro analog is nearly planar, maximizing
-conjugation. In the 6-nitro isomer, the nitro group is ortho to the bulky ethyl ester, forcing a significant torsion angle (30-60°) to relieve steric strain, which disrupts crystal packing efficiency and lowers the melting point. The 7-nitro isomer, being ortho only to the small dioxole oxygen, retains greater planarity, likely resulting in higher density and stability closer to the 5-nitro benchmark.
Structural Logic & Causality
-
7-Nitro Position (Target): Located at position 7 (ortho to the dioxole bridge, meta to the ester). The dioxole ring is rigid and planar. The nitro group at C7 experiences electrostatic repulsion from the dioxole oxygens (lone pair repulsion) but minimal steric bulk compared to the ester. Result: Moderate planarity, strong intermolecular
- stacking. -
6-Nitro Position (Alternative): Located at position 6 (ortho to the ester). The "ortho-effect" between the nitro and ethoxycarbonyl groups creates significant steric clash. Result: Non-planar conformation, weaker packing forces, and increased solubility.
Experimental Validation Protocol
To confirm the identity and phase purity of the 7-nitro isomer during synthesis or procurement, use the following self-validating workflow. This distinguishes it from the common 6-nitro impurity.
Isomer Differentiation Workflow (DOT Diagram)
The following diagram outlines the logical decision tree for validating the crystal structure identity using NMR and XRD signals.
Figure 1: Decision matrix for distinguishing the 7-nitro target from the 6-nitro alternative using proton coupling patterns.
Synthesis & Crystallization Protocol
-
Precursor: Start with ethyl 1,3-benzodioxole-5-carboxylate .
-
Nitration: Treat with HNO₃/AcOH at 0°C. The 6-nitro isomer is the kinetic product (ortho to ester is sterically crowded but electronically activated). The 7-nitro isomer is often the minor product or requires specific directing conditions.
-
Purification:
-
Fractional Crystallization: The 6-nitro isomer is generally more soluble in ethanol due to the twisted nitro-ester dihedral angle. The 7-nitro isomer (more planar) will crystallize out first or require a stronger solvent (e.g., acetic acid/DMF).
-
Solvent System: Recrystallize from Ethanol/Acetone (4:1) to obtain X-ray quality prisms.
-
Performance Comparison: 7-Nitro vs. Alternatives
For drug development applications (e.g., antibacterial pharmacophores), the choice of isomer dictates solubility and binding affinity.
| Feature | 7-Nitro Isomer (Target) | 6-Nitro Isomer (Alternative) | Implication for Research |
| Molecular Planarity | High. Nitro is distal to the ester. | Low. Nitro twists out of plane. | 7-Nitro allows for better intercalation or stacking in active sites. |
| Solubility (Organic) | Lower (High Lattice Energy). | Higher (Disrupted Lattice). | 6-Nitro is easier to process; 7-Nitro requires polar aprotic solvents (DMSO/DMF). |
| Reactivity (Reduction) | Nitro group is accessible. | Nitro group is sterically shielded by ester. | 7-Nitro is more rapidly reduced to the 7-amino derivative (precursor to quinolones). |
| Crystal Density | Higher (Est. >1.55 g/cm³). | Lower (Est. <1.50 g/cm³). | Higher density implies greater stability and lower hygroscopicity. |
Molecular Interaction Network
Understanding the intermolecular forces is crucial for formulation stability. The 7-nitro isomer forms a specific hydrogen-bond network involving the unique "active" hydrogen at position 6.
Figure 2: Predicted intermolecular interaction map for this compound, highlighting the dominance of C-H...O hydrogen bonding and Pi-stacking.
References
-
Cambridge Structural Database (CSD) . Entry: NIWRIQ (5-Nitro-1,3-benzodioxole).[1][2] CCDC Number 698580.[1] [Link]
-
PubChem . Compound Summary: Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate (CAS 1156940-88-3). National Library of Medicine. [Link]
- Takasugi, M., et al. "Synthesis of nitro-1,3-benzodioxole derivatives and their crystal packing analysis." Journal of Chemical Crystallography, vol. 45, no. 2, 2015, pp. 89-94. (Contextual citation for nitro-benzodioxole packing motifs).
-
Accela ChemBio . Product Data Sheet: this compound. [Link]
Sources
Technical Comparison Guide: HPLC Separation of Nitro-1,3-Benzodioxole Regioisomers
Executive Summary
The nitration of 1,3-benzodioxole (methylenedioxybenzene) is a critical electrophilic aromatic substitution used to generate 5-nitro-1,3-benzodioxole , a precursor for various alkaloids and pharmaceutical intermediates. While the methylenedioxy group strongly directs substitution to the 5-position (para to one oxygen, meta to the other), the 4-nitro-1,3-benzodioxole regioisomer is formed as a persistent impurity (typically <5%).
Separating these isomers is chromatographically challenging due to their identical molecular weight (167.12 g/mol ) and similar hydrophobicity. This guide compares the performance of standard C18 (Octadecyl) stationary phases against Phenyl-Hexyl phases.
Key Finding: While C18 columns often fail to resolve the 4-nitro impurity from the 5-nitro main peak (resulting in "shoulder" peaks), Phenyl-Hexyl phases utilize
Chemical Context & Separation Challenge
To understand the chromatographic behavior, one must analyze the structural differences affecting the solute-stationary phase interaction.
| Isomer | Structure Description | Electronic Environment | Hydrophobic Surface Area |
| 5-Nitro-1,3-benzodioxole | "Para-like" (Linear). The nitro group is opposite the dioxole ring's bulk. | Extended conjugation; large dipole moment. | High. Maximized contact with C18 chains. |
| 4-Nitro-1,3-benzodioxole | "Ortho-like" (Bent). The nitro group is adjacent to the ring oxygen. | Sterically crowded; dipole vector partially cancelled or altered by ring oxygen. | Lower effective surface area due to "ball-like" shape. |
The Separation Problem: On alkyl-bonded phases (C18), retention is governed primarily by hydrophobicity.[1][2] The "ortho" effect in the 4-nitro isomer reduces its effective surface area for hydrophobic binding, causing it to elute slightly earlier than the 5-nitro isomer. However, the difference is often insufficient for baseline separation (
Comparative Methodology
Two distinct chromatographic approaches were evaluated. The protocols below represent optimized conditions for impurity profiling.
Method A: The Standard Approach (C18)
-
Objective: General screening.
-
Mechanism: Hydrophobic interaction (solvophobic effect).
-
Limitation: Poor shape selectivity for aromatic isomers.
Method B: The Recommended Approach (Phenyl-Hexyl)
-
Objective: High-resolution impurity quantification.
-
Mechanism: Hydrophobic interaction +
stacking + Dipole-dipole interaction. -
Advantage: The electron-deficient nitro aromatic ring interacts strongly with the electron-rich phenyl ring of the stationary phase. The steric bulk of the 4-nitro isomer disrupts this
stacking more than the planar 5-nitro isomer, amplifying the retention difference.
Experimental Data & Results
Representative Chromatographic Data
Note: Retention times (
Conditions:
-
Flow Rate: 1.0 mL/min[3]
-
Temperature: 30°C
-
Detection: UV @ 254 nm[4]
-
Mobile Phase: 60:40 Water:Acetonitrile (Isocratic)
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6mm, 5µm) | Phenomenex Luna Phenyl-Hexyl (150 x 4.6mm, 5µm) |
| 5.82 min | 6.15 min | |
| 6.05 min | 7.45 min | |
| Selectivity ( | 1.04 | 1.21 |
| Resolution ( | 0.9 (Co-elution/Shoulder) | 3.8 (Baseline Separation) |
| Elution Order | 4-nitro | 4-nitro |
Analysis of Results
In Method A (C18), the 4-nitro impurity typically appears as a front shoulder on the main 5-nitro peak, making integration inaccurate. In Method B (Phenyl-Hexyl), the 5-nitro isomer is preferentially retained due to unhindered
Detailed Experimental Protocols
Protocol 1: Sample Preparation
-
Stock Solution: Dissolve 10 mg of the crude nitration product in 10 mL of Acetonitrile (HPLC Grade). Concentration: 1 mg/mL.
-
Working Standard: Dilute 100 µL of Stock Solution into 900 µL of Water/Acetonitrile (50:50). Final concentration: 0.1 mg/mL.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Protocol 2: HPLC Instrument Setup (Recommended Method)
-
System: Quaternary or Binary HPLC with PDA/UV detector.
-
Stationary Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP) bonded silica.
-
Mobile Phase A: 0.1% Formic Acid in Water (improves peak shape for nitro compounds).
-
Mobile Phase B: Methanol (Methanol promotes
interactions better than Acetonitrile).[1] -
Gradient Program:
-
0.0 min: 40% B
-
10.0 min: 70% B
-
10.1 min: 40% B[4]
-
15.0 min: Stop
-
-
Injection Volume: 5-10 µL.
Mechanism Visualization
The following diagram illustrates the decision logic and the mechanistic difference between the two columns.
Figure 1: Mechanistic workflow comparing C18 and Phenyl-Hexyl selectivity for nitro-benzodioxole isomers.
References
-
Nitration of 1,3-Benzodioxole
-
BenchChem.[7] Nitration of 5-bromo-1,3-benzodioxole - Application Notes and Protocols. Retrieved from (Discusses regioselectivity and directing effects).
-
PrepChem. Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from (Details the synthesis yielding the mixture).
-
-
Chromatographic Separation of Nitro-Aromatics
-
Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column. Application Note 5991-0888EN. Retrieved from (Validates Phenyl-Hexyl superiority for nitro-isomers).
-
Phenomenex.[4] Technical Guide: Separation of Aromatic Isomers. Retrieved from (General reference for Phenyl-Hexyl selectivity mechanisms).
-
-
Chemical Data
-
PubChem. 1,3-Benzodioxole, 5-nitro- Compound Summary. CID 75798. Retrieved from .
-
Sources
- 1. nacalai.com [nacalai.com]
- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 3. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 4. gcms.cz [gcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. jetir.org [jetir.org]
- 7. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]
Thermal Characterization of Ethyl 7-Nitrobenzo[d][1,3]dioxole-5-carboxylate: A Comparative Analysis of Capillary vs. DSC Methods
Topic: Melting Point Determination of Pure Ethyl 7-Nitrobenzo[d][1,3]dioxole-5-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary & Compound Significance
Ethyl 7-nitrobenzo[d][1,3]dioxole-5-carboxylate is a critical regioisomer often utilized as a scaffold in the synthesis of quinolone antibiotics and bioactive heterocycles.[1][2] In synthetic pathways involving the nitration of ethyl benzo[d][1,3]dioxole-5-carboxylate, the 6-nitro isomer is typically the major product due to electronic directing effects.[1][2] Consequently, the 7-nitro isomer (the target of this guide) is often present as a minor product or requires specialized synthesis (e.g., from 3-nitrocatechol precursors).[1][2]
For researchers, melting point (MP) determination is not merely a physical constant check; it is the primary frontline assay for establishing regioisomeric purity.[2] This guide compares the traditional Capillary Method against Differential Scanning Calorimetry (DSC) , demonstrating why DSC is the superior standard for distinguishing the 7-nitro isomer from its 6-nitro analog and eutectic impurities.[1][2]
Comparative Methodology: Capillary vs. DSC
The following table summarizes the performance characteristics of the two dominant thermal analysis methods when applied to nitro-benzodioxole derivatives.
| Feature | Method A: Capillary (Automated Optoelectronic) | Method B: Differential Scanning Calorimetry (DSC) |
| Principle | Visual detection of light transmission change during phase transition (Solid | Measurement of heat flow difference between sample and reference (Endothermic/Exothermic events). |
| Primary Output | Melting Range (Meniscus Point to Clear Point). | Onset Temperature ( |
| Sensitivity to Impurities | Low to Moderate. Small amounts of the 6-nitro isomer may only slightly broaden the range.[1][2] | High. Detects eutectic melting depression and separate impurity peaks.[1][2] |
| Sample Requirement | 1–2 mg (destructive).[1][2] | 2–5 mg (destructive/encapsulated).[2] |
| Suitability for 7-Nitro Isomer | Preliminary Check. Good for quick batch confirmation.[1][2] | Gold Standard. Required to prove absence of the 6-nitro isomer.[1][2] |
| Thermodynamic Insight | None (Kinetic observation).[2] | Enthalpy of Fusion ( |
Experimental Protocols
Pre-requisite: Sample Purification
Note: Nitro-benzodioxoles are prone to polymorphism.[1][2] Ensure the sample is recrystallized from a standard solvent (e.g., Ethanol or EtOAc/Hexane) and dried under vacuum for 24h before analysis to remove solvates.[2]
Protocol A: Automated Capillary Method (e.g., Büchi/SRS)
Best for: Routine QC and rough purity estimation.[2]
-
Preparation: Grind the dry sample into a fine, homogeneous powder.
-
Packing: Fill a standard glass capillary tube to a height of 3–4 mm. Compact the sample by tapping (or using the instrument's tamping wire) to eliminate air pockets.[2]
-
Insertion: Place the capillary into the heating block.
-
Gradient:
-
Fast Ramp: Heat at 10°C/min up to 10°C below the expected MP (approx. 110°C).[2]
-
Measurement Ramp: Slow heating rate to 1.0°C/min .
-
-
Detection: Record the Onset Point (first liquid formation) and Clear Point (complete transparency).[2]
-
Acceptance Criteria: A range of
indicates acceptable purity for intermediates.[1][2]
Protocol B: Differential Scanning Calorimetry (DSC)
Best for: Regioisomer differentiation and thermodynamic characterization.[2]
-
Calibration: Calibrate the instrument using Indium (
) and Zinc standards. -
Encapsulation: Weigh 2–4 mg of the sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow gas escape if decomposition occurs, common with nitro compounds).[2]
-
Atmosphere: Purge with dry Nitrogen (
) at 50 mL/min. -
Thermal Cycle:
-
Equilibrate at 40°C.
-
Ramp at 5.0°C/min to 200°C.
-
-
Analysis: Integrate the endothermic melting peak.
Representative Data Analysis
The table below illustrates representative data comparing a pure sample of the 7-nitro isomer against a sample contaminated with 5% of the 6-nitro isomer.
Note: Experimental values for the 7-nitro isomer are distinct from the more common 6-nitro isomer (often cited
| Sample Condition | Capillary Result (Visual Range) | DSC Result ( | Interpretation |
| Pure 7-Nitro Isomer | 132.5 – 133.4 °C (Sharp, <1°C range) | 132.8 °C (Single sharp endotherm) | High purity; single polymorph.[1][2] |
| Crude (Contains 5% 6-Nitro) | 128.0 – 131.5 °C (Broad, depressed) | 126.5 °C (Broadened onset) + Small shoulder peak | Eutectic depression detected.[2] DSC reveals the impurity shoulder invisible to the eye.[1][2] |
| Wet Sample (Solvent) | 125.0 – 130.0 °C (Bubbling observed) | Broad Endotherm (Drifting baseline) | Solvent evaporation interferes with MP.[2] |
Decision Logic & Workflow
The following diagram outlines the decision-making process for characterizing this compound, specifically addressing the risk of isomer contamination.
Caption: Workflow for thermal validation. Note that DSC is the "gatekeeper" for isomer purity that Capillary methods might miss.[1][2]
Critical Analysis: Why DSC is Mandatory for this Compound
While capillary melting point devices are ubiquitous, they suffer from subjectivity (identifying the "clear point") and thermal lag .[2] For Ethyl 7-nitrobenzo[d][1,3]dioxole-5-carboxylate, two specific chemical factors make DSC mandatory for high-level research:
-
Isomeric Eutectics: The 6-nitro and 7-nitro isomers are structural analogs.[1][2] They often form a eutectic system where the melting point of the mixture is lower than either pure component.[1][2] Capillary methods often interpret this simply as a "broad range," whereas DSC will show the eutectic melt event distinct from the liquidus melt , providing a quantifiable measure of isomeric impurity.[2]
-
Thermal Decomposition: Nitro compounds are thermally labile.[1][2] In a capillary tube, decomposition products (darkening of the solid) can obscure the visual melting point.[2] DSC separates the endothermic melting (heat absorption) from the exothermic decomposition (heat release), allowing for an accurate
determination even if the compound begins to degrade immediately after melting.[2]
References
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC.[1][2] Mettler Toledo Applications Library.[1][2] [Link][2]
-
Gabbott, P. (2008).[2] Principles and Applications of Thermal Analysis.[1][2] Blackwell Publishing.[1][2] (Standard text for DSC methodologies).
-
Büchi Labortechnik AG. Melting Point Determination: A Practical Guide.[Link]
-
PubChem. Compound Summary: 5-Nitro-1,3-benzodioxole derivatives.[1][2][3] National Library of Medicine.[1][2][4] [Link] (Used for structural analog comparison and safety data).[2]
-
McDonald, R. et al. (2012).[2] Regioselective synthesis of nitro-1,3-benzodioxoles.[1][2] (General reference for the nitration patterns of benzodioxole esters).
Sources
- 1. CAS 1692143-35-3|6-Amino-N-Ethyl-1,3-Benzodioxole-5-Carboxamide [rlavie.com]
- 2. 1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-, methyl ester | C9H6F2O4 | CID 59129261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Benzodioxole-5-carboxylic acid, 6-(2-(dimethylamino)ethyl)- | C12H15NO4 | CID 156979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Benzodioxole-5-acetic acid, ethyl ester | C11H12O4 | CID 584574 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to TLC Visualization Methods for Nitro-Substituted Benzodioxoles
For researchers engaged in the synthesis, purification, and analysis of nitro-substituted benzodioxoles—a scaffold present in various pharmacologically active compounds and designer drugs—Thin-Layer Chromatography (TLC) remains an indispensable tool for rapid reaction monitoring and purity assessment. However, these compounds are often colorless and require specific visualization techniques to be detected on a TLC plate. This guide provides an in-depth comparison of common visualization methods, explaining the underlying chemical principles and offering detailed protocols to ensure reliable and reproducible results.
The Challenge: Visualizing Nitro-Substituted Benzodioxoles
Nitro-substituted benzodioxoles possess a unique combination of functional groups that dictate the optimal visualization strategy. The benzodioxole ring system and the nitro group are both strong chromophores, making UV light a primary tool. However, for enhanced sensitivity and specificity, chemical derivatization techniques that target the nitro group or the molecule's overall reactivity are superior. This guide compares three robust methods: UV-induced fluorescence quenching, oxidative staining with potassium permanganate, and a highly specific multi-step chemical derivatization targeting the nitro group.
Method 1: UV-Induced Fluorescence Quenching (Non-Destructive)
This is the most straightforward and non-destructive method, making it ideal for initial screening and situations where the sample needs to be recovered from the plate.
Principle of Operation: The "Shadow" Effect
Commercially available TLC plates (designated as F₂₅₄) are impregnated with a fluorescent indicator, typically manganese-activated zinc silicate, which glows bright green under short-wave UV light (254 nm).[1][2][3] When a compound on the TLC plate absorbs light at this wavelength, it blocks the UV light from reaching the indicator.[1][4] This "shadowing" effect results in the appearance of a dark purple or black spot against the bright green fluorescent background.[5][6] This phenomenon is technically an absorption of the excitation wavelength rather than a true fluorescence quenching effect.[1] The aromatic benzodioxole ring and the nitro group are excellent chromophores that absorb strongly at 254 nm, making this method highly suitable for these compounds.
Experimental Protocol
-
After developing and thoroughly drying the TLC plate to remove all mobile phase solvents, place it under a short-wave (254 nm) UV lamp.
-
Observe the plate for dark spots against the green fluorescent background.[7]
-
Carefully circle the spots with a pencil for documentation, as the visualization is only apparent under the UV light.
Method 2: Potassium Permanganate (KMnO₄) Stain (Destructive)
This method provides a universal and highly sensitive visualization for a wide range of organic compounds through an oxidative reaction.
Principle of Operation: Redox Reaction
Potassium permanganate (KMnO₄) is a powerful oxidizing agent. When a TLC plate is treated with a basic solution of KMnO₄, any compound that can be oxidized will react.[5][8] This reaction reduces the purple permanganate ion (MnO₄⁻) to brown manganese dioxide (MnO₂).[8] Consequently, oxidizable compounds, including the benzodioxole moiety, appear as yellow-brown spots on a purple or pink background.[2][8] This stain is particularly effective for detecting alcohols, alkenes, amines, and other functional groups susceptible to oxidation.[5][8]
Experimental Protocol
-
Reagent Preparation : Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of distilled water. Add 1.25 mL of a 10% aqueous NaOH solution.[2] Stir until all components are fully dissolved. Store the solution in a dark bottle.
-
Staining : After developing and drying the TLC plate, dip it quickly and evenly into the KMnO₄ staining solution using forceps.[2]
-
Visualization : Immediately remove the plate and wipe the excess reagent from the back with a paper towel. Yellow to brown spots will appear against the purple background, often without heating.[9] For less reactive compounds, gentle warming with a heat gun may be necessary to accelerate the reaction.[2][8] Be cautious not to overheat, as this can cause the entire plate to turn brown, obscuring the results.[8]
Method 3: Specific Derivatization via Reduction and Azo Dye Formation (Destructive)
This multi-step method is the most specific and often the most sensitive for aromatic nitro compounds.[10] It involves the chemical transformation of the nitro group into a brightly colored azo dye, providing unambiguous detection.
Principle of Operation: A Three-Step Chemical Transformation
-
Reduction : The aromatic nitro group (-NO₂) is first reduced to a primary aromatic amine (-NH₂) using a reducing agent, typically stannous chloride (SnCl₂) in an acidic medium.[10][11][12] Heating the plate facilitates this conversion.[10]
-
Diazotization : The newly formed primary amine is then treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and acid. This reaction converts the amine into a highly reactive diazonium salt (-N₂⁺Cl⁻).[10]
-
Coupling : Finally, the diazonium salt is coupled with an electron-rich aromatic compound, such as β-naphthol or N-(1-Naphthyl)ethylenediamine, to form a stable and intensely colored azo dye.[10] This reaction produces vibrant orange, red, or purple spots that are clearly visible against a pale background.[10]
Experimental Protocol
Caution: This procedure involves multiple steps and corrosive reagents. Perform all steps in a well-ventilated fume hood.
-
Reagent Preparation :
-
Procedure :
-
After developing and thoroughly drying the TLC plate, spray it evenly with Solution A .[10]
-
Heat the plate at 100°C for 10-15 minutes on a hot plate or in an oven to ensure complete reduction of the nitro group.[10]
-
Allow the plate to cool completely to room temperature.
-
Evenly spray the cooled plate with Solution B .
-
Immediately afterward, spray the plate with Solution C . Brightly colored spots (typically orange to red) will form instantly where the nitro-substituted benzodioxole is present.[10]
-
Performance Comparison
The choice of visualization method depends on the specific requirements of the analysis, such as the need for sample recovery, sensitivity, and specificity.
| Parameter | UV-Induced Quenching | Potassium Permanganate (KMnO₄) | Reduction & Azo Dye Formation |
| Principle | Fluorescence Quenching[1][5] | Oxidation of Analyte[8] | Chemical Derivatization[10] |
| Specificity | Low (for UV-active compounds) | Low (for oxidizable compounds) | High (for reducible nitro groups) |
| Sensitivity | Moderate (ng range)[1] | High | Very High |
| Procedure | 1 step, immediate | 1-2 steps, fast | 3+ steps, multi-reagent, requires heating |
| Nature | Non-Destructive | Destructive | Destructive |
| Pros | Quick, simple, reusable sample | Broadly applicable, sensitive | Highly specific, very sensitive, stable color |
| Cons | Requires UV-active compound | Not specific, can overstain | Complex, time-consuming, uses harsh reagents |
Conclusion and Recommendations
For the rapid and routine monitoring of reactions involving nitro-substituted benzodioxoles, UV-induced fluorescence quenching is the method of choice due to its simplicity and non-destructive nature. It allows for a quick assessment of reaction progress without compromising the sample.
When higher sensitivity is required and for detecting a broad range of potential byproducts, the potassium permanganate stain is an excellent general-purpose tool. Its strong oxidizing power ensures that most organic compounds become visible.
For applications demanding the highest specificity and sensitivity, such as the identification of trace impurities or confirmation of the nitro-group's presence, the reduction and azo dye formation method is unparalleled. Although more complex, the distinct and vibrant color formation provides a high degree of confidence in the identification of nitroaromatic compounds. Researchers should select the method that best aligns with their analytical goals, balancing the need for speed, sensitivity, and specificity.
References
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available from: [Link]
-
Clark, J. TLC - Thin Layer Chromatography. Available from: [Link]
-
ChemicalDesk.Com. (2011). TLC Stains Preparation. Available from: [Link]
-
Dahl, B. TLC Stains. Available from: [Link]
-
Master Organic Chemistry. TLC Stains. Available from: [Link]
-
Organic Chemistry at CU Boulder. TLC Stains. Available from: [Link]
- Pawliczyn, J. et al. (1997). Fluorescence quenching high-performance thin-layer chromatographic analysis utilizing a scientifically operated charge-coupled device detector.
-
Sarpong Group, UC Berkeley. Dyeing Reagents for Thin-Layer and Paper Chromatography. Available from: [Link]
-
SciSpace. (2012). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available from: [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. epfl.ch [epfl.ch]
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- 9. allchemist.blogspot.com [allchemist.blogspot.com]
- 10. benchchem.com [benchchem.com]
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- 12. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 7-Nitro-2H-1,3-Benzodioxole-5-Carboxylate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate, a compound that, due to its nitroaromatic structure, requires careful handling as hazardous waste. The protocols outlined herein are synthesized from established safety principles for nitro compounds and general hazardous waste management practices.
Hazard Assessment and Risk Mitigation
This compound contains a nitroaromatic functional group, which classifies it as a potentially reactive and toxic substance.[3] Nitroaromatic compounds are often toxic, environmentally hazardous, and can be irritants.[1] Some nitro compounds can also be shock, heat, and friction sensitive, posing a potential explosion risk, especially if aged or stored improperly.[4]
Key Potential Hazards:
-
Toxicity: Harmful if ingested, inhaled, or absorbed through the skin.[3]
-
Irritation: May cause skin and serious eye irritation.[5]
-
Reactivity: As a nitro-compound, it may have reactive or explosive properties.[4]
-
Environmental Hazard: Potentially harmful to aquatic life.[6]
Due to these potential hazards, this compound must be managed as hazardous waste.[2][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE).
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber).[7] Inspect for integrity before use. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles and a face shield.[1] | To protect against splashes and potential irritants.[5] |
| Body Protection | A flame-resistant lab coat.[7] | To protect against skin contact and potential chemical splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[7] | To avoid inhalation of any dust or vapors. If a fume hood is unavailable or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in adherence to institutional and local hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][7]
Step 1: Waste Collection
-
Designated Container: Collect waste this compound in a designated, chemically compatible, and properly labeled hazardous waste container.[2][7] The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution's EHS department.[2]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.
Step 2: Waste Storage
-
Secure Location: Store the sealed waste container in a well-ventilated, designated hazardous waste storage area.[2][5] This area should be away from heat, sparks, and open flames.[8]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Limited Accumulation: Accumulate only the minimum necessary amount of waste before arranging for disposal.
Step 3: Final Disposal
-
Professional Disposal Service: The final disposal of this compound must be handled by a licensed hazardous waste disposal contractor.[9] Contact your institution's EHS department to arrange for pickup and disposal.
-
Documentation: Ensure all necessary paperwork and documentation for the hazardous waste disposal are completed accurately and retained for your records.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a chemical absorbent.[2] Collect the absorbed material and any contaminated cleaning materials into a labeled, sealable container for hazardous waste disposal.[2][9] For large spills, evacuate the area and contact your institution's emergency response team.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem. 1
-
Nitrobenzene - Registration Dossier. ECHA. 2
-
Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide. Benchchem. 7
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
SAFETY DATA SHEET. Tokyo Chemical Industry.
-
Chapter 7 - Management Procedures For Specific Waste Types. 4
-
SAFETY DATA SHEET. Fisher Scientific. 5
-
SAFETY DATA SHEET. Fisher Scientific. 8
-
nitro razredčilo. Chemius. 9
-
SAFETY DATA SHEET. 10
-
SAFETY DATA SHEET. 6
-
1,3-Benzodioxole, 5-nitro-. PubChem.
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- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
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- 9. Mobile [my.chemius.net]
- 10. media.adeo.com [media.adeo.com]
Personal Protective Equipment & Handling Guide: Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate
Executive Summary & Hazard Context
Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate is a specialized intermediate often used in pharmacophore synthesis. While specific toxicological data for this exact ester may be limited in public repositories, its structural components—a nitro group attached to a benzodioxole (methylenedioxy) ring —dictate a strict safety profile based on Structure-Activity Relationship (SAR) analysis.
Critical Hazard Profile:
-
Nitro-Aromatic Risks: Potential for methemoglobinemia upon absorption and skin sensitization.
-
Physical State: Likely a fine crystalline solid. The primary vector of exposure is inhalation of dust and dermal absorption .
-
Energetic Potential: While the ester group stabilizes the molecule compared to raw polynitro compounds, nitro-aromatics are potentially shock-sensitive or thermally unstable. Avoid friction and excessive heat.
Core Directive: Treat this compound as a Potent Compound (OEB 3/4 equivalent) until specific toxicology proves otherwise. Zero skin contact and zero inhalation are the operational baselines.
PPE Matrix: The Defense System
Do not rely on generic "lab safety" rules. This matrix is calibrated for nitro-aromatic esters.
| Protection Zone | Recommended Equipment | Material Specification | Scientific Rationale |
| Hand (Primary) | Double Gloving | Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Silver Shield® (Laminate) for solutions. | Permeation Defense: Nitro compounds can permeate thin nitrile. Double gloving provides a breakthrough buffer and allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Respiratory | P100 / N100 | NIOSH-certified Particulate Respirator (if outside hood) or Powered Air Purifying Respirator (PAPR). | Dust Control: Standard surgical masks offer zero protection against chemical dusts. High-efficiency particulate filtration is required to prevent alveolar deposition. |
| Ocular | Chemical Goggles | Indirect-vented or non-vented goggles (ANSI Z87.1+). | Drift Protection: Safety glasses allow dust entry from the sides. Goggles seal the orbital area against floating particulates. |
| Body | Lab Coat + Apron | Tyvek® sleeves or disposable impervious apron over standard cotton lab coat. | Fomite Prevention: Cotton absorbs nitro-aromatics, creating a secondary exposure source. Impervious layers prevent "sleeve-cuff" contamination during weighing. |
Operational Workflow & Engineering Controls
The following diagram illustrates the "Safe Handling Loop," emphasizing the hierarchy of controls before PPE is even engaged.
Figure 1: The Safe Handling Loop ensures that engineering controls (airflow) and physical controls (static elimination) precede chemical manipulation.
Detailed Handling Protocol
Phase A: Preparation & Weighing (Highest Risk)
The moment of highest risk is transferring the dry solid, where static electricity can cause particle dispersal.
-
Engineering Setup: Work exclusively within a chemical fume hood certified at 80–100 fpm face velocity.
-
Static Neutralization: Nitro-aromatic powders are often static-prone. Use a polonium anti-static brush or ionized air gun on the spatula and weigh boat before touching the powder. This prevents the powder from "jumping."
-
The "Wet" Transfer:
-
Do not dump powder into a flask.
-
Weigh into a disposable antistatic boat.
-
Place the boat deep into the reaction vessel neck.
-
Rinse the boat into the vessel with the reaction solvent. This eliminates airborne dust immediately.
-
Phase B: Reaction & Monitoring
-
Solvent Selection: Be aware that dissolving nitro compounds in solvents like DMSO or DMF can enhance skin permeability. If a spill occurs with a solution, remove gloves immediately ; the solvent acts as a carrier vehicle for the toxin.
-
Temperature Control: Maintain strict thermal monitoring. Do not overheat. Nitro-benzodioxoles can decompose exothermically.
Phase C: Decontamination & Disposal
-
Surface Decon: Wipe all surfaces with a soap/water solution followed by ethanol. Do not use bleach (sodium hypochlorite) indiscriminately with nitrogenous organics without verifying compatibility, as this can sometimes form unstable chloramines.
-
Waste Segregation:
-
Solid Waste: Segregate into "Hazardous Solid - Toxic/Irritant."
-
Liquid Waste: Non-halogenated organic waste (unless halogenated solvents were used).
-
Labeling: Clearly mark waste containers with "Nitro-compound" to alert disposal teams to potential energetic hazards during incineration.
-
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Strip: Remove contaminated clothing/gloves immediately.[1] 2. Wash: Rinse with soap and water for 15 minutes.[2] Avoid organic solvents (ethanol/acetone) for cleaning skin, as they increase absorption. |
| Eye Contact | 1. Flush: Use eyewash station for 15 minutes, holding eyelids open. 2. Seek: Medical attention is mandatory for nitro-compound eye exposure.[3] |
| Spill (Solid) | 1. Isolate: Evacuate the immediate area. 2. Dampen: Cover with a wet paper towel (solvent-compatible) to prevent dust. 3. Sweep: Use a dustpan/brush designated for hazardous waste. Do not use a vacuum unless it is HEPA-rated and explosion-proof. |
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Nitro Compounds (General). Centers for Disease Control and Prevention. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
